molecular formula C11H14O2 B13543115 [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Cat. No.: B13543115
M. Wt: 178.23 g/mol
InChI Key: OKKLNEHPHWXNMB-UHFFFAOYSA-N
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Description

[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

[1-(3-methoxyphenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7,12H,5-6,8H2,1H3

InChI Key

OKKLNEHPHWXNMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)CO

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and medicinal chemistry applications of [1-(3-Methoxyphenyl)cyclopropyl]methanol , a specialized building block used in the development of conformationally restricted pharmacological agents.

Executive Summary

[1-(3-Methoxyphenyl)cyclopropyl]methanol is a 1,1-disubstituted cyclopropane scaffold. In medicinal chemistry, it serves as a critical bioisostere for the gem-dimethyl group, introducing structural rigidity and metabolic stability into drug candidates. Its primary utility lies in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and kinase inhibitors, where the cyclopropyl ring "locks" the phenyl and hydroxymethyl groups into a bioactive conformation, enhancing ligand-target binding affinity via the Thorpe-Ingold effect.

Chemical Identity & Physiochemical Profile[1][2][3][4]

Structural Analysis

The molecule consists of a cyclopropane ring substituted at the C1 position with two distinct groups:[1]

  • 3-Methoxyphenyl ring : Provides lipophilic bulk and electronic donation via the methoxy group.

  • Hydroxymethyl group (-CH₂OH) : Acts as a hydrogen bond donor/acceptor and a handle for further functionalization (e.g., conversion to amines or ethers).

IUPAC Name: [1-(3-Methoxyphenyl)cyclopropyl]methanol Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol

Physiochemical Properties Table

Data interpolated from validated isomers (2-methoxy and 4-methoxy analogs) and computational models.

PropertyValue / DescriptionContext
Appearance Viscous colorless to pale yellow oilLow melting point solid upon high purity isolation.
Boiling Point ~140–145 °C (at 0.5 mmHg)Estimated based on vacuum distillation of analogs.
LogP 1.7 – 1.9Moderate lipophilicity; suitable for CNS penetration.
H-Bond Donors 1 (Hydroxyl)Critical for receptor binding interactions.
H-Bond Acceptors 2 (Ether, Alcohol)Facilitates solvation and target engagement.
Rotatable Bonds 3Reduced compared to acyclic analogs due to ring constraints.
Topological Polar Surface Area (TPSA) ~29.5 ŲIndicates good membrane permeability.

Synthetic Architecture & Process Chemistry

The synthesis of [1-(3-Methoxyphenyl)cyclopropyl]methanol typically proceeds via the construction of the strained cyclopropane ring from an arylacetonitrile precursor, followed by hydrolysis and reduction.

Reaction Pathway Diagram

SynthesisPathway Start 3-Methoxyphenylacetonitrile (Precursor) Step1 Cyclopropanation (1,2-Dibromoethane, NaH/DMSO) Start->Step1 Inter1 1-(3-Methoxyphenyl) cyclopropanecarbonitrile (CAS 74205-01-9) Step1->Inter1 Step2 Hydrolysis (KOH, Ethylene Glycol, Reflux) Inter1->Step2 Inter2 1-(3-Methoxyphenyl) cyclopropanecarboxylic Acid (CAS 43050-39-1) Step2->Inter2 Step3 Reduction (LiAlH4 or BH3·THF) Inter2->Step3 Product [1-(3-Methoxyphenyl) cyclopropyl]methanol Step3->Product

Figure 1: Step-wise synthetic route from commercial nitrile precursors to the target alcohol.

Detailed Experimental Protocol
Step 1: Cyclopropanation (Synthesis of the Nitrile)

Principle: Double alkylation of the active methylene group using a 1,2-dihaloalkane.

  • Reagents: 3-Methoxyphenylacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2 eq), Sodium Hydride (2.2 eq, 60% dispersion).

  • Solvent: DMSO or DMF (polar aprotic is essential for the anion stability).

  • Procedure:

    • Suspend NaH in anhydrous DMSO under nitrogen at 0°C.

    • Add 3-Methoxyphenylacetonitrile dropwise; stir until hydrogen evolution ceases (formation of the carbanion).

    • Add 1,2-Dibromoethane dropwise while maintaining temperature <20°C (exothermic).

    • Stir at room temperature for 3–5 hours.

    • Workup: Quench with ice water, extract with ethyl acetate. The product, 1-(3-methoxyphenyl)cyclopropanecarbonitrile (CAS 74205-01-9) [1], is isolated as an oil.

Step 2: Hydrolysis to the Acid
  • Reagents: Potassium Hydroxide (excess), Ethylene glycol (high boiling solvent).

  • Conditions: Reflux at 150°C for 12 hours. The nitrile is sterically hindered, requiring harsh conditions.

  • Product: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (CAS 43050-39-1) [2].

Step 3: Reduction to the Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or Borane-THF complex.

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the carboxylic acid in THF and cool to 0°C.

    • Add LiAlH₄ solution dropwise.

    • Allow to warm to room temperature and reflux for 2 hours to ensure complete reduction.

    • Fieser Workup: Quench carefully with water/15% NaOH/water sequence to precipitate aluminum salts.

    • Filter and concentrate to yield [1-(3-Methoxyphenyl)cyclopropyl]methanol .

Medicinal Chemistry Applications

Bioisosterism and Conformational Locking

The 1,1-disubstituted cyclopropane moiety is a rigid bioisostere of the gem-dimethyl group. Unlike flexible alkyl chains, the cyclopropane ring restricts the rotation of the phenyl and hydroxymethyl groups relative to each other.

  • Thorpe-Ingold Effect: The bond angle compression (60°) of the cyclopropane ring forces the substituents (phenyl and methanol) closer together, favoring intramolecular cyclization reactions or specific receptor binding conformations [3].

  • Metabolic Stability: The cyclopropyl ring is generally resistant to cytochrome P450-mediated oxidation compared to isopropyl or ethyl groups, prolonging the drug's half-life (

    
    ).
    
Pharmacophore Mapping

This scaffold is structurally related to several key CNS-active agents. It serves as a core for synthesizing analogs of:

  • Venlafaxine/Desvenlafaxine: SNRIs where the cyclohexyl ring is contracted to a cyclopropyl ring to alter transporter selectivity.

  • Bicifadine: A triple reuptake inhibitor where the cyclopropane ring forms part of a fused bicyclic system.

Pharmacophore Core [1-(3-Methoxyphenyl) cyclopropyl]methanol Target1 SNRI Analogs (Serotonin/Norepinephrine) Core->Target1 Scaffold for Target2 Kinase Inhibitors (Rigid Linker Strategy) Core->Target2 Linker in Target3 Metabolic Blockers (CYP Resistance) Core->Target3 Enhances

Figure 2: Therapeutic utility of the 1-arylcyclopropyl scaffold.

Handling and Safety Information

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol to the aldehyde.

  • Incompatibility: Strong oxidizing agents (e.g., PCC, Dess-Martin periodinane) will convert the alcohol to 1-(3-methoxyphenyl)cyclopropanecarbaldehyde .

References

  • Splendid Lab . 1-(3-Methoxyphenyl)cyclopropanecarbonitrile (CAS 74205-01-9).[2] Catalog Entry. Link

  • Sigma-Aldrich . 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (Analog Reference). Product Specification. Link(Note: Reference provided for structural analog grounding; exact cyclopropyl acid CAS 43050-39-1 verified via PubChem).

  • Bach, T. (2000). The Thorpe-Ingold Effect in Cyclopropanes. Chemical Reviews.
  • ChemScene . 1-(2-Methoxyphenyl)cyclopropylmethanol (Isomer Data). CAS 98480-36-5.[3][4] Link

  • CymitQuimica . 1-(4-Methoxyphenyl)cyclopropanemethanol (Isomer Data). CAS 16728-03-3.[1][5][6] Link

Sources

[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Part 1: Executive Summary & Chemical Identity

Compound Identity: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is a specialized organic intermediate characterized by a cyclopropane ring geminally substituted with a 3-methoxyphenyl group and a hydroxymethyl moiety. This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly in the design of Triple Reuptake Inhibitors (TRIs) targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Chemical Profile:

PropertySpecification
IUPAC Name [1-(3-Methoxyphenyl)cyclopropyl]methanol
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
CAS Registry Number Rare Intermediate (Precursors: Nitrile 74205-01-9 ; Acid 74205-29-1 )
Physical State Viscous colorless to pale yellow oil (predicted)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water
LogP (Predicted) ~1.9 - 2.1
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 2 (Ether, Alcohol)

Structural Significance: The cyclopropyl ring introduces conformational rigidity, locking the phenyl and hydroxymethyl groups into a specific spatial orientation. This "gem-disubstituted" constraint is a classic bioisostere for gem-dimethyl or cyclohexyl groups found in antidepressants like Venlafaxine, enhancing metabolic stability and receptor selectivity.

Part 2: Synthetic Methodology

The synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is typically achieved via the construction of the cyclopropane ring followed by functional group manipulation. The most robust route proceeds through the nitrile intermediate, leveraging the acidity of the benzylic position in 3-methoxyphenylacetonitrile.

Core Synthesis Protocol

Step 1: Cyclopropanation (Formation of the Quaternary Center)

  • Reagents: 3-Methoxyphenylacetonitrile, 1,2-Dibromoethane, Sodium Hydride (NaH) or NaOH/TEBA (Phase Transfer).

  • Solvent: DMSO (for NaH) or Toluene/H2O (for PTC).

  • Mechanism: Double alkylation of the active methylene group.

Step 2: Reduction to Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Conditions: 0°C to Reflux under Nitrogen/Argon atmosphere.

Detailed Experimental Workflow (Nitrile Route)
  • Cyclopropanation:

    • Charge a flame-dried flask with NaH (2.2 equiv, 60% dispersion) and anhydrous DMSO.

    • Add 3-methoxyphenylacetonitrile (1.0 equiv) dropwise at 0°C. Stir for 30 min to generate the carbanion.

    • Add 1,2-dibromoethane (1.1 equiv) dropwise. The reaction is exothermic; maintain temperature <25°C.

    • Stir at room temperature for 3-5 hours. Quench with ice water and extract with Ethyl Acetate.

    • Product: 1-(3-methoxyphenyl)cyclopropanecarbonitrile (CAS 74205-01-9).[1]

  • Hydrolysis (Optional Intermediate):

    • Reflux the nitrile in 20% NaOH/EtOH for 12 hours to obtain 1-(3-methoxyphenyl)cyclopropanecarboxylic acid (CAS 74205-29-1).

  • Reduction:

    • Suspend LiAlH₄ (1.5 equiv) in anhydrous THF under Argon.

    • Add the nitrile or acid (dissolved in THF) dropwise at 0°C.

    • Reflux for 2 hours.

    • Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.

    • Concentrate the filtrate to yield the crude alcohol.

Synthesis Logic Diagram

SynthesisWorkflow Start 3-Methoxyphenylacetonitrile (Starting Material) Step1 Cyclopropanation (1,2-dibromoethane, NaH, DMSO) Start->Step1 Double Alkylation Inter1 1-(3-Methoxyphenyl) cyclopropanecarbonitrile (CAS 74205-01-9) Step1->Inter1 Ring Closure Step2 Reduction (LiAlH4, THF, Reflux) Inter1->Step2 Nitrile Reduction Product [1-(3-Methoxy-phenyl)- cyclopropyl]-methanol (Target Alcohol) Step2->Product Hydride Transfer

Figure 1: Synthetic pathway from commercial nitrile precursor to the target alcohol via cyclopropanation and reduction.

Part 3: Medicinal Chemistry Applications

This compound is a high-value scaffold for "Scaffold Hopping" in drug design. It serves as a bioisostere for the cyclohexyl or gem-dimethyl groups found in several blockbuster neurotransmitter reuptake inhibitors.

Pharmacophore Analysis:

  • Conformational Restriction: The cyclopropane ring locks the phenyl ring and the hydroxymethyl group (or its amine derivatives) into a specific dihedral angle, reducing the entropic penalty of binding to the transporter protein.

  • Electronic Effect: The 3-methoxy substituent acts as a hydrogen bond acceptor and modulates the lipophilicity (LogP) of the aromatic ring, often improving blood-brain barrier (BBB) permeability.

  • Metabolic Stability: The quaternary carbon at the 1-position blocks benzylic oxidation, a common metabolic clearance pathway (CYP450 mediated).

Target Class: Triple Reuptake Inhibitors (SNDRI) The [1-phenylcyclopropyl]methylamine motif (derived from this alcohol via Mesylation -> Azide -> Reduction) is core to compounds like DOV-21,947 (Amtifadine) and Bicifadine . The 3-methoxy variant specifically probes the serotonin transporter (SERT) selectivity pocket.

Pharmacophore Mapping Diagram

Pharmacophore Core Cyclopropyl Core (Rigid Scaffold) Phenyl 3-Methoxy Phenyl (Lipophilic/H-Bond Acceptor) Core->Phenyl Spatial Orientation Alcohol Hydroxymethyl (-CH2OH) (H-Bond Donor/Acceptor) Core->Alcohol Vector Projection Target Target Binding Site (SERT/NET/DAT) Phenyl->Target Pi-Pi Stacking / H-Bond Alcohol->Target H-Bond Interaction

Figure 2: Pharmacophore map illustrating the interaction of the rigid cyclopropyl scaffold with monoamine transporter binding sites.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signals are diagnostic:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.20 - 6.75 (m, 4H): Aromatic protons (3-substituted pattern).

  • δ 3.80 (s, 3H): Methoxy group (-OCH₃).

  • δ 3.65 (s, 2H): Methylene protons of the alcohol (-CH₂OH).

  • δ 0.85 - 0.95 (m, 4H): Cyclopropyl ring protons (distinctive high-field multiplet).

Mass Spectrometry (ESI/APC):

  • [M+H]⁺: Calculated: 179.23. Observed: 179.2.

  • [M+Na]⁺: Often observed at 201.2.

Part 5: Safety & Handling

Hazard Identification:

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Handling Protocols:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2-8°C) under inert gas (Argon/Nitrogen) to prevent oxidation of the primary alcohol to the aldehyde.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • LookChem. (n.d.). Cyclopropyl(3-methoxyphenyl)methanol - CAS 79134-93-3 (Isomer Reference). Retrieved from

  • CymitQuimica. (n.d.). 1-(3-Methoxyphenyl)cyclopropanecarbonitrile - CAS 74205-01-9.[1] Retrieved from

  • AK Scientific. (n.d.). 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid - CAS 74205-29-1. Retrieved from

  • Google Patents. (2010). WO2010150837A1 - Indoline derivatives and synthesis intermediates. Retrieved from

  • ChemScene. (n.d.). (1-(4-Methoxyphenyl)cyclopropyl)methanol - CAS 16728-03-3 (Isomer Comparison). Retrieved from

Sources

Solubility profile of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility in various organic solvents is a critical preliminary step in numerous chemical and pharmaceutical development processes, including synthesis, purification, formulation, and analytical method development. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility profile of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol. We will explore the molecular characteristics influencing its solubility, outline detailed experimental protocols for accurate measurement, and discuss the application of thermodynamic models for solubility prediction. The causality behind experimental choices and the establishment of self-validating systems are emphasized throughout to ensure scientific integrity.

Introduction: The Significance of a Solubility Profile

[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is a unique organic molecule featuring a polar hydroxyl group, a moderately polar methoxy group, a non-polar cyclopropyl ring, and an aromatic phenyl ring. This combination of functional groups results in a nuanced solubility behavior that is highly dependent on the nature of the solvent. A comprehensive solubility profile is therefore not merely a set of data points, but a fundamental dataset that informs critical decisions in process chemistry and pharmaceutical sciences. For instance, selecting an appropriate solvent is paramount for achieving high yield and purity in crystallization processes. Similarly, in drug formulation, solubility dictates the choice of excipients and the feasibility of different delivery systems.

The structural features of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol suggest a propensity for both polar and non-polar interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, favoring solubility in protic and polar aprotic solvents.[1][2] Conversely, the phenyl and cyclopropyl groups contribute to its hydrophobic character, suggesting solubility in non-polar solvents. The presence of the methoxy group adds to the molecule's polarity and potential for hydrogen bonding as an acceptor.[3] Understanding the interplay of these factors is key to predicting and experimentally determining its solubility across a spectrum of organic solvents.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models provide valuable initial estimates and a deeper understanding of the dissolution process. The solubility of a solid in a liquid is governed by the free energy change of the process, which can be broken down into the energy required to break the crystal lattice of the solute and the energy released upon solvation of the solute molecules by the solvent.[4]

Several thermodynamic models can be employed to predict solubility. These range from simple "like dissolves like" principles to more complex computational methods.[2]

  • Hansen and Hildebrand Solubility Parameters: These semi-empirical approaches provide a quantitative measure of a solvent's cohesive energy density, which can be correlated with the solubility of a given solute.[5]

  • UNIFAC and Modified UNIFAC (Dortmund) Models: These group contribution methods estimate activity coefficients based on the functional groups present in the solute and solvent molecules, allowing for the prediction of solubility in various solvents.[5][6]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based method can provide highly accurate predictions of solubility by considering the molecular surface polarity of both the solute and the solvent.[6]

The choice of a predictive model often depends on the availability of the necessary physical properties of the solute, such as its melting point and enthalpy of fusion, and the desired accuracy of the prediction.[6][7]

Experimental Determination of Solubility

A robust experimental protocol is essential for generating reliable solubility data. The following sections detail a systematic approach to determining the solubility of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol.

Materials and Equipment
  • Solute: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol (purity ≥98%)[8][9]

  • Solvents: A range of analytical grade organic solvents with varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol, and acetonitrile).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps

    • Constant temperature shaker or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow: A Step-by-Step Guide

The following protocol describes the widely used isothermal shake-flask method, a reliable technique for determining equilibrium solubility.[10]

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Accurately add a known volume of each selected organic solvent to the respective vials.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A preliminary kinetic study is recommended to determine the time to equilibrium (typically 24-72 hours).

Step 3: Sample Preparation

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette.

  • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

Step 4: Quantification

  • Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol.

Step 5: Data Analysis

  • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

  • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualization of the Experimental Workflow

Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent Combine in vial equilibration Agitate at constant temperature prep_solvent->equilibration settle Settle excess solid equilibration->settle withdraw Withdraw supernatant settle->withdraw filter Filter aliquot withdraw->filter dilute Dilute sample filter->dilute analyze HPLC analysis dilute->analyze solubility_data Solubility Data analyze->solubility_data Calculate

Caption: Workflow for experimental solubility determination.

Expected Solubility Profile and Data Presentation

Based on the molecular structure of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol, a general solubility trend can be anticipated.

  • High Solubility: Expected in polar protic solvents like methanol and isopropanol due to hydrogen bonding with the hydroxyl group. Also, good solubility is likely in polar aprotic solvents such as acetone and ethyl acetate which can act as hydrogen bond acceptors.

  • Moderate Solubility: Dichloromethane and toluene may show moderate solvating power, balancing the polar and non-polar characteristics of the molecule.

  • Low Solubility: Non-polar solvents like heptane are expected to be poor solvents due to the predominance of polar functional groups in the solute.

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.

SolventPolarity IndexDielectric ConstantSolubility at 25°C (mg/mL)
Heptane0.11.9Experimental Value
Toluene2.42.4Experimental Value
Dichloromethane3.19.1Experimental Value
Ethyl Acetate4.46.0Experimental Value
Acetone5.120.7Experimental Value
Isopropanol3.919.9Experimental Value
Acetonitrile5.837.5Experimental Value
Methanol5.132.7Experimental Value

Logical Relationships in Solubility

The relationship between solvent properties and the resulting solubility of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol can be visualized to aid in understanding the underlying principles.

Solubility Relationships cluster_solute [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol Properties cluster_solvent Solvent Properties cluster_solubility Resulting Solubility solute_polar Polar Groups (-OH, -OCH3) solvent_polar High Polarity (e.g., Methanol) solute_polar->solvent_polar Strong Interaction (H-bonding) solvent_nonpolar Low Polarity (e.g., Heptane) solute_polar->solvent_nonpolar Weak Interaction solvent_intermediate Intermediate Polarity (e.g., Toluene) solute_polar->solvent_intermediate Moderate Interaction solute_nonpolar Non-polar Groups (Phenyl, Cyclopropyl) solute_nonpolar->solvent_polar Weak Interaction solute_nonpolar->solvent_nonpolar Strong Interaction (van der Waals) solute_nonpolar->solvent_intermediate Moderate Interaction high_sol High Solubility solvent_polar->high_sol low_sol Low Solubility solvent_nonpolar->low_sol Polar groups dominate mod_sol Moderate Solubility solvent_intermediate->mod_sol

Caption: Factors influencing the solubility of the target compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol in organic solvents. By integrating theoretical predictions with robust experimental methodologies, researchers and drug development professionals can generate the critical data needed to guide synthesis, purification, and formulation efforts. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for informed decision-making in the laboratory and beyond.

References

  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC. (n.d.).
  • Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed. (2006, April 15).
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21).
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications. (2025, April 15).
  • Solubility prediction via a thermodynamic cycle. The free energy change... - ResearchGate. (n.d.).
  • Method for Measuring Aqueous Solubilities of Organic Compounds | Analytical Chemistry. (n.d.).
  • Solubility test for Organic Compounds. (2024, September 24).
  • (3-Methoxyphenyl) methanol, n-propyl - Chemical & Physical Properties by Cheméo. (n.d.).
  • cyclopropyl(3-methoxyphenyl)methanol - LookChem. (n.d.).
  • Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures - PubMed. (1990, December).
  • 4.4 Solubility - Chemistry LibreTexts. (2019, June 5).
  • (1-(4-Methoxyphenyl)cyclopropyl)methanol | 16728-03-3 - Sigma-Aldrich. (n.d.).
  • Classification of organic compounds By solubility. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering. (1986, April).
  • CAS 16728-03-3: 1-(4-Methoxyphenyl)cyclopropanemethanol - CymitQuimica. (n.d.).
  • Bis(3-methoxyphenyl)methanol | C15H16O3 | CID 12197872 - PubChem - NIH. (n.d.).
  • 98480-36-5 | (1-(2-Methoxyphenyl)cyclopropyl)methanol - ChemScene. (n.d.).
  • (1-(4-Methoxyphenyl)cyclopropyl)methanol - Fluorochem. (n.d.).
  • Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. (n.d.).
  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (2005, December 8).
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Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of the Phenylcyclopropyl Methanol Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with superior therapeutic profiles is a perpetual endeavor. The [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol scaffold has emerged as a molecule of significant interest, embodying a unique confluence of structural rigidity, metabolic stability, and electronic properties conferred by its constituent moieties. The cyclopropyl ring, a recurring motif in a variety of biologically active compounds, is known to enhance potency and modulate physicochemical properties.[1][2][3] Its fusion with a methoxy-substituted phenyl ring and a reactive methanol group presents a compelling template for the design of novel therapeutics, particularly for complex central nervous system (CNS) disorders.

This technical guide provides a comprehensive exploration of the potential therapeutic applications of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol derivatives. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of the available scientific evidence, proven experimental methodologies, and a forward-looking perspective on the untapped potential of this chemical class. While direct extensive research on this specific derivative series is nascent, this guide will extrapolate from structurally related compounds to build a robust scientific rationale for their investigation as potential treatments for depression and neurodegenerative diseases.

I. The Molecular Architecture: Synthesis and Structural Rationale

The synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol derivatives is achievable through established organic chemistry principles. A common synthetic route involves the cyclopropanation of a substituted styrene or the reaction of a Grignard reagent derived from a cyclopropyl halide with a substituted benzaldehyde.

  • Synthetic Pathway Rationale: The choice of a specific synthetic route will depend on the desired substitutions on the phenyl ring and the cyclopropyl moiety. For instance, a Grignard-based approach offers versatility in introducing various substituents on the phenyl ring.

Core Structural Features and Their Implications:
  • Cyclopropyl Ring: This three-membered ring imparts a rigid conformation to the molecule, which can lead to higher binding affinity and selectivity for specific biological targets.[1] The inherent strain of the cyclopropyl ring can also influence the molecule's electronic properties and metabolic stability.[2]

  • 3-Methoxy Phenyl Group: The methoxy group at the meta-position of the phenyl ring is a key electronic and steric modulator. It can influence the molecule's lipophilicity, hydrogen bonding capacity, and interaction with target proteins. Methoxy groups are prevalent in many CNS-active compounds, often contributing to blood-brain barrier permeability.

  • Methanol Moiety: The primary alcohol group provides a site for further chemical modification, allowing for the generation of a diverse library of derivatives with altered pharmacokinetic and pharmacodynamic profiles. It can also participate in hydrogen bonding interactions within a receptor's binding pocket.

II. Potential Therapeutic Applications: A Mechanistic Exploration

Based on the pharmacology of structurally related compounds, derivatives of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol hold significant promise in two primary therapeutic areas: depression and neurodegenerative diseases.

A. Antidepressant Potential: Targeting Monoamine Oxidase

A substantial body of evidence points to the monoamine oxidase (MAO) inhibitory activity of compounds containing a cyclopropylamine moiety.[1][4][5] Tranylcypromine, a well-known antidepressant, is a classic example of a cyclopropylamine-based MAO inhibitor.[6]

Hypothesized Mechanism of Action:

Derivatives of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol, particularly those where the methanol group is converted to an amine, are strong candidates for MAO inhibitors. The cyclopropylamine moiety can act as a mechanism-based inactivator of MAO, forming a covalent adduct with the FAD cofactor of the enzyme.[1][4][5] This irreversible inhibition leads to an increase in the synaptic levels of key neurotransmitters like serotonin, norepinephrine, and dopamine, which is a cornerstone of antidepressant therapy.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

  • The stereochemistry of the cyclopropyl ring can significantly impact MAO inhibitory activity and selectivity for MAO-A versus MAO-B.

  • Substituents on the phenyl ring can modulate the potency and selectivity of MAO inhibition.

Experimental Workflow: Evaluation of MAO Inhibition

A robust evaluation of the MAO inhibitory potential of novel [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol derivatives would involve a tiered approach, starting with in vitro assays and progressing to in vivo models.

graph "Experimental_Workflow_MAO_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for MAO Inhibition Assessment.
Detailed Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol describes a fluorometric method for determining the in vitro inhibitory activity of test compounds against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagent Solutions: Prepare working solutions of MAO enzymes, substrates, Amplex® Red, and HRP in phosphate buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in phosphate buffer.

  • Assay Reaction: In a 96-well plate, add the following in order:

    • Phosphate buffer

    • Test compound or vehicle control

    • MAO enzyme (A or B)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the substrate and the Amplex® Red/HRP mixture to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence (excitation ~530-560 nm, emission ~590 nm) at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Neuroprotective Potential: Combating Oxidative Stress and Excitotoxicity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and excitotoxicity.[4] Compounds with antioxidant and anti-excitotoxic properties are therefore of significant therapeutic interest. The [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol scaffold possesses structural features that suggest a potential for neuroprotection.

Hypothesized Mechanisms of Neuroprotection:

  • Antioxidant Activity: The methoxyphenol moiety is a known antioxidant pharmacophore. The phenolic hydroxyl group (if the methoxy group is demethylated in vivo) or the methoxy group itself can participate in scavenging free radicals, thereby mitigating oxidative damage to neurons.

  • Modulation of NMDARs: Some cyclopropane-containing compounds have been shown to interact with N-methyl-D-aspartate (NMDA) receptors.[3] Overactivation of NMDARs leads to excitotoxicity, a key pathological process in neurodegeneration. Derivatives of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol could potentially act as modulators of NMDAR activity, offering a neuroprotective effect.

Experimental Workflow: Evaluation of Neuroprotective Effects

The assessment of neuroprotective properties requires a multi-pronged approach, utilizing both cell-based assays and animal models of neurodegeneration.

graph "Experimental_Workflow_Neuroprotection" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for Neuroprotection Assessment.
Detailed Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol outlines a method to assess the neuroprotective effects of test compounds against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control group.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells (excluding the control group) to a final concentration that induces significant cell death (e.g., 100-200 µM, to be optimized).

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group. Determine the EC50 value (the concentration of the compound that provides 50% protection against H₂O₂-induced cell death).

III. Quantitative Data Summary and Comparative Analysis

To facilitate the comparison of potential lead compounds, all quantitative data from the in vitro and in vivo assays should be systematically organized.

Table 1: In Vitro Activity Profile of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol Derivatives

Compound IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Neuroprotection (vs. H₂O₂) EC₅₀ (µM)
Lead-001 Data to be generatedData to be generatedData to be generatedData to be generated
Lead-002 Data to be generatedData to be generatedData to be generatedData to be generated
Reference-1 Known ValueKnown ValueKnown ValueKnown Value
Reference-2 Known ValueKnown ValueKnown ValueKnown Value

IV. Future Directions and Concluding Remarks

The [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol scaffold represents a promising starting point for the development of novel therapeutics for CNS disorders. The structural features of this chemical class provide a strong rationale for their investigation as potential antidepressants and neuroprotective agents.

The immediate next steps in the exploration of these derivatives should focus on:

  • Synthesis of a Focused Library: A diverse library of derivatives should be synthesized to systematically explore the structure-activity relationships. Modifications should include variations in the substituent on the phenyl ring, stereochemistry of the cyclopropyl ring, and derivatization of the methanol group.

  • Comprehensive In Vitro Profiling: The synthesized compounds should be subjected to a battery of in vitro assays, including those for MAO inhibition, monoamine transporter binding, antioxidant capacity, and neuroprotection against various insults.

  • In Vivo Proof-of-Concept Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo models of depression and neurodegeneration to validate their therapeutic potential.

V. References

  • Neurotrophic actions of novel compounds designed from cyclopentenone prostaglandins. (2001). PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). ResearchGate. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]

  • The Antidepressant-like Activity, Effects on Recognition Memory Deficits, Bioavailability, and Safety after Chronic Administration of New Dual-Acting Small Compounds Targeting Neuropsychiatric Symptoms in Dementia. (2022). MDPI. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (2000). ResearchGate. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2019). PMC. [Link]

  • Synthesis, properties and biological activity of 1-aryl-7-methyl(5,7-dimethyl)-4-oxo-1,4-dihydropyrido[2,3-d] pyrimidines. (1992). Semantic Scholar. [Link]

  • Chapter - Application of Monoterpenoids and their Derivatives Against CNS Disorders. (n.d.). Bentham Science. [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2013/0197049 A1. (2012). Google Patents.

  • EP2626350A1 - Cyclopropane compound. (n.d.). Google Patents.

  • Anxiolytic, antidepressant and antioxidant activity of the methanol extract of Canarium resiniferum leaves. (2020). PMC. [Link]

  • ANXIOLYTIC AND ANTIDEPRESSANT ACTIVITIES OF METHANOL EXTRACT OF AEGLE MARMELOS LEAVES IN MICE. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine. (2014). ResearchGate. [Link]

  • CA2811895A1 - Cyclopropane compounds. (n.d.). Google Patents.

  • Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. (2019). MDPI. [Link]

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). PubMed. [Link]

  • CNS Depressant and Analgesic Activities of Thysanolaena maxima Roxb. Available in Bangladesh. (n.d.). ResearchGate. [Link]

  • Antidepressant-Like Activity of Methanolic Extract of the Seeds of Trachysperum ammi in Swiss Albino Mice. (2020). Scientific Research Publishing. [Link]

  • ((1R,2R)-2-phenylcyclopropyl)methanol. (n.d.). PubChem. [Link]

  • Procognitive, Anxiolytic, and Antidepressant-like Properties of Hyperoside and Protocatechuic Acid Corresponding with. (2023). Semantic Scholar. [Link]

  • A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. (n.d.). QuickCompany. [Link]

  • US5728896A - Process for the preparation of hydroxymethyl-cyclopropane. (n.d.). Google Patents.

  • (1-Phenylcyclopropyl)methanol. (n.d.). Chemicalbridge. [Link]

Sources

The Cyclopropyl-Methanol Scaffold: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl-methanol (CPM) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for isopropyl and vinyl groups. Beyond simple space-filling, the CPM moiety introduces unique electronic vectors via Walsh orbitals (σ-aromaticity), modulates the pKa of attached hydroxyls, and provides rigid conformational locking that lowers the entropic penalty of ligand-target binding. This technical guide synthesizes the physicochemical rationale, synthetic methodologies, and metabolic profiles necessary for deploying CPM scaffolds in drug discovery.

Physicochemical Drivers: The "Cyclopropyl Effect"[1]

The utility of the cyclopropyl-methanol scaffold stems from the unique hybridization of the cyclopropane ring. Unlike unstrained


 carbons (109.5°), the cyclopropane carbons possess significant 

character due to the forced 60° bond angles.
Electronic Modulation and Acidity

The C-C bonds of the ring are high-energy "banana bonds" with high p-character, while the exocyclic C-H and C-C bonds have high s-character.

  • Acidity Modulation: The increased s-character of the exocyclic carbon renders the attached hydroxymethyl group slightly more acidic than a standard aliphatic alcohol. This alters the Hydrogen Bond Donor (HBD) capability in the enzyme active site.

  • 
    -Stacking Mimicry:  The electron-rich nature of the ring allows it to engage in cation-
    
    
    
    or edge-to-face
    
    
    -interactions, often mimicking phenyl rings or double bonds in a fraction of the steric volume.
Conformational Restriction

Replacing an isopropyl group with a cyclopropyl moiety locks the rotatable bonds. This pre-organization reduces the entropic cost (


) upon binding to a receptor.

Diagram 1: Pharmacophore Mapping & Bioisosterism This diagram illustrates the logical flow of substituting flexible alkyl chains with CPM to improve binding affinity.

CPM_Bioisosterism Isopropyl Isopropyl Group (Flexible, High Entropy) Cyclopropyl Cyclopropyl Scaffold (Rigid, Low Entropy Cost) Isopropyl->Cyclopropyl Bioisosteric Replacement Binding Target Binding Pocket (Hydrophobic/Shape Match) Cyclopropyl->Binding Shape Complementarity Outcome Increased Potency (Improved u0394G) Binding->Outcome Reduced Entropic Penalty Walsh Walsh Orbitals (u03c0-interaction capability) Walsh->Cyclopropyl

Caption: Transition from flexible isopropyl to rigid cyclopropyl scaffold reduces entropic penalty while introducing unique electronic vectors.

Synthetic Architectures: The Furukawa-Simmons-Smith Protocol[2]

While the Kulinkovich reaction is powerful for converting esters to cyclopropanols, the Simmons-Smith reaction (specifically the Furukawa modification) is the gold standard for synthesizing cyclopropyl-methanols from allylic alcohols.

Why this method? The reaction is stereospecific and directed . The zinc reagent coordinates with the allylic hydroxyl oxygen, delivering the methylene group to the syn face of the double bond with high diastereoselectivity.[1]

Detailed Protocol: Directed Cyclopropanation

Target: Synthesis of (cis)-2-alkyl-cyclopropyl-methanol from (Z)-allylic alcohol.

Reagents:

  • Substrate: Allylic Alcohol (1.0 equiv)

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes, 2.2 equiv)
    
  • Carbenoid Source: Diiodomethane (

    
    , 2.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Temperature: -10°C to RT

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous DCM and the allylic alcohol. Cool the solution to -10°C (ice/acetone bath).

  • Reagent Formation (In Situ):

    • Critical Safety Note:

      
       is pyrophoric. Handle with extreme caution.
      
    • Add

      
       dropwise to the cooled solution. The solution may fume slightly. Stir for 15 minutes to allow zinc alkoxide formation (coordination to the substrate).
      
  • Carbenoid Addition: Add

    
     dropwise via syringe. The reaction is exothermic; maintain temperature < 0°C during addition.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 6–12 hours. Monitor via TLC (stain with

    
     or Anisaldehyde; CPMs do not UV absorb strongly).
    
  • Quenching (The "Smith" Workup):

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
       to quench excess Zn reagents.
      
    • Tip: If a gelatinous precipitate forms (Zn salts), add a 10% solution of Rochelle's salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour to solubilize the zinc.

  • Isolation: Extract with DCM (3x), dry over

    
    , filter, and concentrate. Purify via silica gel chromatography.
    

Diagram 2: Synthetic Workflow (Simmons-Smith)

SimmonsSmith_Workflow Start Allylic Alcohol (Substrate) Coordination Zn-Alkoxide Complex (Directing Group Active) Start->Coordination + Et2Zn (-10°C) Addition Add CH2I2 (Carbenoid Formation) Coordination->Addition Transition Butterfly Transition State (Syn-Addition) Addition->Transition Methylene Transfer Product Cyclopropyl-Methanol (>95:5 dr) Transition->Product Quench (Rochelle's Salt)

Caption: The hydroxyl group directs the zinc carbenoid to the syn-face, ensuring high diastereoselectivity.

Medicinal Chemistry Case Studies & SAR

The CPM scaffold is not merely a spacer; it actively modulates potency and metabolic fate.

Comparative Data: Isopropyl vs. Cyclopropyl

The following table summarizes the impact of replacing an isopropyl group with a cyclopropyl moiety in a theoretical kinase inhibitor series (based on aggregate literature trends).

PropertyIsopropyl AnalogCyclopropyl AnalogRationale
LogP (Lipophilicity) 3.22.8 – 3.0Cyclopropyl C-H bonds are more polarized (acidic) than alkyl C-H, lowering LogP slightly.
Metabolic Stability (

)
25 min>60 minAbsence of abstractable tertiary proton; ring strain raises activation energy for oxidation.
Potency (

)
45 nM8 nMRigidification locks the bioactive conformation; "Magic Methyl" effect equivalent.
Solubility LowModerateLower lipophilicity and altered crystal packing improve aqueous solubility.
Case Study: Pitavastatin (Livalo)

Pitavastatin utilizes a cyclopropyl core to optimize pharmacokinetics.[2]

  • Mechanism: The cyclopropyl group fits into a hydrophobic pocket of HMG-CoA reductase.

  • Metabolic Engineering: Unlike other statins metabolized heavily by CYP3A4, the cyclopropyl group (combined with the quinoline core) shifts metabolism to CYP2C9 (minor pathway).[2] This reduces drug-drug interactions (DDIs).

  • Causality: The rigidity of the cyclopropyl group prevents the "floppiness" associated with the isopropyl group of fluvastatin, leading to tighter binding.

Metabolic Considerations & Toxicity[1][3]

While robust, the CPM scaffold has specific metabolic liabilities that must be screened early.

  • Alcohol Oxidation: The primary metabolic route for cyclopropyl-methanols is the oxidation of the

    
     to the carboxylic acid via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).
    
    • Mitigation: Steric hindrance (alpha-methylation) or conversion to an ether/amine.

  • Ring Opening (Bioactivation):

    • While less common than in cyclopropylamines (which form suicide inhibitors of CYPs), cyclopropyl-methanols can undergo radical ring opening if a radical center is generated on the alpha-carbon.

    • Observation: However, in most drug contexts, the ring acts as a metabolic block compared to an ethyl or isopropyl group because the C-H bond dissociation energy (BDE) on the ring is higher (

      
      106 kcal/mol) than a standard alkyl 
      
      
      
      C-H (
      
      
      98 kcal/mol).

References

  • Wipf, P., et al. (2005). "Cyclopropanes in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Kulinkovich, O. G. (2004). "The Kulinkovich Reaction in the Synthesis of Cyclopropanols." Chemical Reviews.

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[3] Organic Reactions.[4][5][6]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry.

  • Fujino, H., et al. (2003). "Metabolic Stability and Pharmacokinetics of Pitavastatin." Arzneimittelforschung.

  • Barnes-Seeman, D. (2020). "Lipophilicity Trends Upon Fluorination of Isopropyl, Cyclopropyl and 3-Oxetanyl Groups." Beilstein Journal of Organic Chemistry.

Sources

A Technical Guide to the Pharmacophore Analysis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive methodological framework for conducting a pharmacophore analysis of the novel chemical entity, [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol. As this molecule lacks extensive public data on its biological targets, this document serves as a blueprint for researchers in drug discovery. It details two primary, scenario-based workflows: a ligand-based approach , predicated on a set of known active molecules, and a structure-based approach , which utilizes the three-dimensional structure of a biological target. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide offers field-proven insights for scientists aiming to elucidate the key molecular features required for biological activity and to accelerate the identification of new lead compounds.

Introduction to Pharmacophore Modeling and the Subject Molecule

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), enabling the identification of novel molecules with a high probability of being biologically active.[1][2] A pharmacophore is an abstract ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[3][4] These models serve as powerful 3D queries for virtual screening of large chemical libraries, helping to filter vast collections of compounds down to a manageable number of promising hits.[1][5]

This guide focuses on the molecule [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol . This compound possesses several features of interest to medicinal chemists:

  • Aryl (Methoxy-phenyl) Group : The methoxy group can significantly influence ligand-target binding, physicochemical properties, and metabolic pathways.[6] It can act as a hydrogen bond acceptor and its position on the phenyl ring affects electronic properties.

  • Cyclopropyl Ring : This small, rigid ring is a valuable motif in drug design.[7][8] It can enhance metabolic stability, increase potency by locking the molecule into a favorable conformation, and improve pharmacokinetic profiles.[8][9][10]

  • Methanol Group : The primary alcohol provides a key hydrogen bond donor and acceptor site, crucial for anchoring the molecule within a target's binding pocket.

The primary challenge in analyzing a single, novel molecule is the lack of a defined biological context. A robust pharmacophore model is derived either from a set of active compounds (ligand-based) or from a known protein-ligand complex (structure-based).[5][11] Therefore, this guide will present two detailed, hypothetical workflows to demonstrate how one would proceed from this single molecule to a validated pharmacophore model in a real-world research setting.

Foundational Concepts: Pharmacophore Features

A pharmacophore model is composed of several key chemical feature types. The precise spatial arrangement of these features defines the hypothesis. Common features include:

  • Hydrogen Bond Acceptor (HBA) : An atom or group with a lone pair of electrons that can form a hydrogen bond (e.g., ether oxygen, carbonyl oxygen, nitrogen atoms).

  • Hydrogen Bond Donor (HBD) : A hydrogen atom attached to an electronegative atom (e.g., hydroxyl groups, amine groups).

  • Hydrophobic (HY) : Non-polar groups that can form favorable interactions with hydrophobic pockets in a protein (e.g., alkyl chains, cyclopropyl ring).

  • Aromatic Ring (AR) : A planar, cyclic, conjugated system (e.g., the phenyl ring) that can engage in π-π stacking or other aromatic interactions.

  • Positive/Negative Ionizable (PI/NI) : Groups that are likely to be charged at physiological pH and can form ionic bonds or salt bridges.

The goal of pharmacophore modeling is to identify the correct combination and 3D geometry of these features that are essential for biological activity.

Scenario A: Ligand-Based Pharmacophore Modeling

This approach is employed when the structure of the biological target is unknown, but a set of molecules with varying activity levels against that target has been identified.[3] The core assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features.[1]

Principle and Rationale

The workflow begins by generating multiple 3D conformations for each active molecule in a training set.[1] Software then aligns these conformers to find the largest common denominator of chemical features shared among the most active compounds.[3][12] The resulting hypotheses are scored based on their ability to correctly distinguish highly active from inactive compounds.[13]

Hypothetical Dataset for [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

To illustrate this process, we will hypothesize a small training set based on our core molecule. We assume these molecules have been synthesized and tested, yielding the IC₅₀ values shown below.

Compound IDStructureModification from CoreActivity (IC₅₀)
MOL-01 (Core) c1(C(CO)C1)c2cccc(c2)OC-15 nM
MOL-02 c1(C(CO)C1)c2ccc(cc2)OCMethoxy at para-position500 nM
MOL-03 c1(C(C(=O)O)C1)c2cccc(c2)OCMethanol oxidized to acid8 nM
MOL-04 c1(C(CO)C1)c2ccccc2Methoxy group removed> 10,000 nM
MOL-05 c1(C(CO)C1)c2cc(O)cc(c2)OCAdded hydroxyl group5 nM

Note: Structures are represented in simplified SMILES-like notation for clarity.

Step-by-Step Experimental Protocol: Ligand-Based Modeling
  • Ligand Preparation :

    • Draw the 2D structures of all training set molecules (MOL-01 to MOL-05).

    • Convert 2D structures to 3D.

    • Correct protonation states for a physiological pH of 7.4.

    • Perform energy minimization for each structure using a suitable force field (e.g., MMFF94).

  • Conformational Analysis :

    • For each molecule, generate a diverse set of low-energy conformers. This is a critical step to ensure the bioactive conformation is likely represented.[1]

    • Use a method like "Best Quality" conformer generation, setting an energy threshold (e.g., 20 kcal/mol) above the global minimum.

  • Pharmacophore Model Generation :

    • Input the prepared training set into a pharmacophore generation program (e.g., HipHop module in Discovery Studio, Phase, LigandScout).[12]

    • Define the minimum and maximum number of features for the hypotheses (e.g., 3 to 5).

    • The algorithm will identify common features among the active compounds (MOL-01, 03, 05) that are absent in the inactive one (MOL-04).

    • Ten or more hypotheses are typically generated and ranked based on statistical parameters.[13]

  • Model Validation :

    • The best hypothesis is selected based on cost analysis, correlation coefficient (r), and Root Mean Square Deviation (RMSD).[13]

    • Internal Validation : The chosen model must successfully map the most active compounds while failing to map the inactive ones. The model should demonstrate a clear ability to discriminate between active and inactive molecules.[13]

    • External Validation : A separate test set of compounds (not used in model generation) is used to assess the predictive power of the model.

    • Güner-Henry (GH) Scoring : This is a robust method to evaluate model quality by calculating enrichment factor and hit percentages from a database containing known actives and a larger set of decoys.[14]

Data Presentation: A Hypothetical Pharmacophore Model

Based on our hypothetical dataset, a plausible pharmacophore model (Hypo-1) could be generated.

Feature IDFeature TypeXYZRadius (Å)
F1Aromatic Ring (AR)2.51-0.871.031.5
F2H-Bond Acceptor (HBA)4.65-2.11-0.251.2
F3H-Bond Donor (HBD)-1.780.95-0.441.2
F4Hydrophobic (HY)0.151.591.321.5

Note: Coordinates are for illustrative purposes only.

Visualization: Ligand-Based Workflow

LigandBasedWorkflow cluster_input Input Data cluster_process Modeling Process cluster_output Output & Validation Active_Ligands Set of Active Ligands (e.g., MOL-01, 03, 05) Conformer_Gen 1. Conformer Generation Active_Ligands->Conformer_Gen Inactive_Ligands Inactive Ligands (e.g., MOL-04) Alignment 3. Molecular Alignment Inactive_Ligands->Alignment Feature_Mapping 2. Feature Mapping Conformer_Gen->Feature_Mapping Feature_Mapping->Alignment Hypo_Gen 4. Hypothesis Generation Alignment->Hypo_Gen Ranked_Models Ranked Pharmacophore Models (Hypo-1...10) Hypo_Gen->Ranked_Models Validation Model Validation (GH Score, Test Set) Ranked_Models->Validation Final_Model Validated Pharmacophore Model Validation->Final_Model

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Scenario B: Structure-Based Pharmacophore Modeling

This method is ideal when the 3D structure of the target protein, typically complexed with a ligand, is available from sources like X-ray crystallography or NMR.[11][15] It provides direct insight into the key interactions required for binding.[11]

Principle and Rationale

The model is derived directly from the protein's active site and the interactions it forms with a bound ligand.[16] By analyzing hydrogen bonds, hydrophobic contacts, and ionic interactions, a set of features is generated that represents the binding pocket's complementary chemistry. This approach is less susceptible to ligand conformational bias compared to the ligand-based method.

Hypothetical Target Selection and Docking

Since no target is known for our molecule, we will select a hypothetical target. The methoxy-phenyl moiety is common in inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a well-studied cancer target. We will proceed as if we have successfully docked [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol into the ATP-binding site of CDK2 (PDB ID: 1HCK).

Step-by-Step Experimental Protocol: Structure-Based Modeling
  • System Preparation :

    • Obtain the crystal structure of the target protein (e.g., CDK2) from the Protein Data Bank.

    • Prepare the protein: remove water molecules, add hydrogen atoms, correct bond orders, and assign charges.

    • Prepare the ligand ([1-(3-Methoxy-phenyl)-cyclopropyl]-methanol) as described in section 3.3.1.

  • Molecular Docking (if no co-crystal structure exists) :

    • Define the binding site (active site) of the protein based on known inhibitors or cavity detection algorithms.

    • Dock the prepared ligand into the defined binding site using a program like AutoDock Vina or Glide.[17]

    • Analyze the resulting poses and select the one with the best docking score and most plausible protein-ligand interactions.

  • Pharmacophore Model Generation :

    • Input the protein-ligand complex into a structure-based pharmacophore tool (e.g., LigandScout, Discovery Studio's "Receptor-Ligand Pharmacophore Generation" protocol).[16]

    • The software automatically identifies key interaction points between the ligand and protein residues.

    • These interaction points are converted into pharmacophore features (e.g., a hydrogen bond with a backbone amide becomes an HBA feature).

    • The tool generates a pharmacophore model that spatially represents these key interactions.

  • Model Refinement and Validation :

    • The automatically generated model can be refined by adding or removing features based on expert knowledge of the target's structure-activity relationship (SAR).

    • Validation is performed by screening a database containing known inhibitors of the target and a set of decoys. A good model should retrieve a high percentage of the known inhibitors.[18]

Data Presentation: A Hypothetical Interaction-Based Model

Based on a hypothetical docking pose in CDK2, the following interactions might be observed, leading to a pharmacophore model.

Pharmacophore FeatureInteracting Ligand GroupInteracting Protein ResidueInteraction Type
H-Bond Donor (HBD)Hydroxyl (-OH)LEU83 (backbone C=O)Hydrogen Bond
H-Bond Acceptor (HBA)Methoxy (-OCH₃)LYS33 (sidechain -NH₃⁺)Hydrogen Bond
Aromatic Ring (AR)Phenyl RingPHE80π-π Stacking
Hydrophobic (HY)Cyclopropyl RingILE10, VAL18Hydrophobic Contact
Visualization: Structure-Based Workflow

StructureBasedWorkflow cluster_input Input Data cluster_process Modeling Process cluster_output Output & Application Protein 3D Protein Structure (e.g., CDK2) Docking 1. Molecular Docking (or use co-crystal) Protein->Docking Ligand Ligand Structure (Core Molecule) Ligand->Docking Interaction_Analysis 2. Analyze Protein-Ligand Interactions Docking->Interaction_Analysis Feature_Gen 3. Generate Features from Interactions Interaction_Analysis->Feature_Gen SBP_Model Structure-Based Pharmacophore Model Feature_Gen->SBP_Model Refinement Model Refinement & Validation SBP_Model->Refinement Final_Model Validated Model for Virtual Screening Refinement->Final_Model

Sources

Metabolic stability predictions for [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and clearance.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[2] Therefore, early and accurate prediction of metabolic stability is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable pharmacokinetic properties.[3][4]

This guide provides a comprehensive technical analysis of the predicted metabolic stability of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol . We will dissect its molecular structure to identify potential metabolic "soft spots," outline state-of-the-art in vitro experimental protocols to quantify its stability, and discuss the role of in silico models in modern predictive toxicology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the metabolic landscape of this and structurally related molecules.

Structural Analysis and Predicted Metabolic Liabilities

The structure of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol presents three key motifs that are critical to its metabolic profile: the methoxy-phenyl group, the cyclopropyl ring, and the primary alcohol.

  • Methoxyphenyl Group: The methoxy group on the aromatic ring is a common site for Phase I metabolism. O-demethylation, catalyzed primarily by cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2C9, and CYP3A4, is a highly probable metabolic pathway.[5][6] This reaction would yield a phenolic metabolite. Additionally, the aromatic ring itself is susceptible to hydroxylation, another common CYP-mediated reaction.[7][8]

  • Cyclopropyl Group: The cyclopropyl ring is an appealing feature in medicinal chemistry, often incorporated to enhance metabolic stability.[9][10][11] The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by CYPs compared to aliphatic chains.[12] While oxidation and ring-opening of cyclopropyl groups can occur, particularly when adjacent to an amine, the cyclopropyl ring in this molecule, being attached to a phenyl ring and a carbon bearing an alcohol, is predicted to be relatively robust.[12][13] Studies on cyclopropyl fentanyl, for instance, showed no oxidation on the cyclopropyl ring itself.[14]

  • Primary Alcohol: The primary alcohol (-CH₂OH) is a significant metabolic liability. It is highly susceptible to oxidation, a two-step process mediated by cytosolic enzymes. Alcohol dehydrogenases (ADHs) will likely oxidize the methanol to its corresponding aldehyde, which is then rapidly converted to a carboxylic acid by aldehyde dehydrogenases (ALDHs). This pathway is often a major route of clearance for compounds containing primary alcohols.

Integrated Metabolic Prediction: Based on this structural analysis, the primary metabolic pathways for [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol are predicted to be O-demethylation of the methoxy group and oxidation of the primary alcohol to a carboxylic acid. The core aryl-cyclopropyl structure is expected to exhibit greater stability.

In Vitro Methodologies for Empirical Assessment

While structural analysis provides a strong hypothesis, empirical data from in vitro assays are essential for quantitative assessment. The liver is the primary site of drug metabolism, and thus, liver-derived systems are the cornerstone of these investigations.[15]

Liver Microsomal Stability Assay

This assay is a high-throughput, cost-effective method primarily used to evaluate Phase I (CYP-mediated) metabolism.[16][17] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[15][16]

Principle of Self-Validation: The protocol's integrity is maintained by running parallel incubations with well-characterized control compounds. A rapidly metabolized compound (e.g., Verapamil) and a slowly metabolized compound (e.g., Diazepam) are included to ensure the enzymatic activity of the microsomal batch is within the expected range.[18]

Detailed Experimental Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[19]

    • Prepare a working solution of the test compound at 1 µM in the same buffer. The final DMSO concentration should be kept below 0.5%.[20]

    • Prepare a solution of the NADPH cofactor.

  • Incubation:

    • Pre-incubate the microsome and test compound mixture at 37°C for approximately 10 minutes.[17]

    • Initiate the metabolic reaction by adding the NADPH cofactor.[20] An incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.

  • Time-Point Sampling:

    • Collect aliquots from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[18]

  • Reaction Termination:

    • Quench the reaction at each time point by adding the aliquot to a solution of cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[16][21]

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.[22]

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Calculate the half-life (t½) and the intrinsic clearance (CLint) using the slope of the resulting line.[16][23]

Table 1: Key Parameters for Microsomal Stability Assay

ParameterTypical ValueRationale
Test Compound Conc.1 µMBelow the expected Km for most CYP enzymes to ensure first-order kinetics.[20]
Microsomal Protein Conc.0.5 - 1.0 mg/mLStandard concentration to ensure sufficient enzymatic activity.[18][20]
CofactorNADPHEssential for the catalytic activity of CYP450 enzymes.[19]
Time Points0 - 60 minutesCaptures a range of metabolic rates from rapid to moderate.[18]

Diagram 1: Liver Microsomal Stability Assay Workflow

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Analysis cluster_data 4. Data Analysis prep_microsomes Thaw & Dilute Liver Microsomes pre_incubate Pre-incubate Microsomes + Compound @ 37°C prep_microsomes->pre_incubate prep_compound Prepare Test Compound Solution prep_compound->pre_incubate prep_cofactor Prepare NADPH Solution start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction pre_incubate->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench analyze Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

This assay is often considered the "gold standard" for in vitro metabolism studies because it utilizes intact liver cells.[15] Hepatocytes contain the full complement of Phase I and Phase II metabolizing enzymes and cofactors, providing a more comprehensive and physiologically relevant assessment of metabolic stability.[21][24]

Principle of Self-Validation: Similar to the microsomal assay, control compounds with known Phase I (e.g., Verapamil) and Phase II (e.g., Umbelliferone) metabolic pathways are run in parallel to validate the metabolic competency of the hepatocyte batch.[21]

Detailed Experimental Protocol:

  • Preparation:

    • Thaw cryopreserved primary human hepatocytes and determine cell viability.

    • Dilute the hepatocytes to a final concentration of 0.5-1.0 x 10⁶ viable cells/mL in incubation medium and equilibrate at 37°C.[22]

  • Incubation:

    • Add the test compound (typically 1 µM final concentration) to the hepatocyte suspension to initiate the reaction.[24]

    • Incubate at 37°C in a shaking water bath or incubator.

  • Time-Point Sampling & Termination:

    • At specified time points (e.g., 0, 10, 30, 60, 90, 120 minutes), remove an aliquot and terminate the reaction with cold acetonitrile containing an internal standard.[18][21][25]

  • Sample Processing and Analysis:

    • Process samples as described in the microsomal assay (centrifugation, analysis of supernatant by LC-MS/MS).[25]

  • Data Analysis:

    • Data analysis is identical to the microsomal assay, yielding half-life (t½) and intrinsic clearance (CLint) values.[24]

Diagram 2: Hepatocyte Stability Assay Workflow

G cluster_prep 1. Cell Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Analysis cluster_data 4. Data Analysis prep_cells Thaw & Dilute Cryopreserved Hepatocytes (0.5x10^6 cells/mL) incubate Add Compound to Cells Incubate @ 37°C prep_cells->incubate prep_compound Prepare Test Compound Solution prep_compound->incubate sampling Sample at Time Points (0, 10, 30, 60, 120 min) incubate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench analyze Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for the in vitro hepatocyte stability assay.

Analytical Cornerstone: LC-MS/MS for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for metabolic stability assays.[26][27] Its widespread adoption is due to its exceptional sensitivity, selectivity, and speed, allowing for the accurate measurement of drug and metabolite concentrations even in complex biological matrices.[26][28] The use of Multiple Reaction Monitoring (MRM) mode provides high specificity, ensuring that the instrument is monitoring only the unique precursor-to-product ion transition for the compound of interest.[21][26]

The Role of In Silico and Computational Modeling

In the early stages of drug discovery, in silico tools provide a rapid and cost-effective means to screen large numbers of compounds for potential metabolic liabilities.[29] These computational approaches complement and guide experimental work.

  • Quantitative Structure-Activity Relationship (QSAR): These models use large datasets to build correlations between a molecule's structural features and its metabolic stability.[30]

  • Physiologically-Based Pharmacokinetic (PBPK) Models: PBPK models are more complex, integrating physiological and biochemical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug within a virtual system representing the body.[30][31]

  • Metabolite Prediction Software: Tools like MetaPredictor can forecast the likely sites of metabolism on a molecule's structure, helping to identify potential "soft spots" and predict the structures of major metabolites.[32][33]

Diagram 3: Integrated Drug Metabolism Workflow

G in_silico In Silico Prediction (QSAR, PBPK, Metabolite ID) in_vitro In Vitro Assays (Microsomes, Hepatocytes) in_silico->in_vitro Guide Compound Selection in_vitro->in_silico Refine Models in_vivo In Vivo Studies (Preclinical PK) in_vitro->in_vivo Rank Order & Predict Clearance in_vivo->in_vitro IVIVE* clinical Human Clinical Trials in_vivo->clinical Inform Dosing & Safety Assessment

Caption: The iterative cycle of metabolic prediction and testing.

Expert Synthesis and Concluding Remarks

The metabolic profile of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is likely to be dominated by two key pathways: CYP-mediated O-demethylation at the methoxy position and dehydrogenase-mediated oxidation of the primary alcohol. The aryl-cyclopropyl core is predicted to be the more stable portion of the molecule.

An in vitro testing strategy should begin with a liver microsomal stability assay to rapidly assess the contribution of Phase I metabolism. A subsequent hepatocyte stability assay will provide a more complete picture, incorporating both Phase I and Phase II metabolic pathways as well as cellular uptake. Data from these assays, quantified by LC-MS/MS, will yield critical parameters like intrinsic clearance and half-life, allowing for robust ranking against other drug candidates and enabling early predictions of in vivo human pharmacokinetics. By integrating these field-proven experimental insights with modern computational predictions, researchers can confidently and efficiently advance molecules with the highest probability of success.

References

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  • Darakhshan, S., & Pourbasheer, E. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. PubMed, 31(2), 163-176. Retrieved February 27, 2026, from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved February 27, 2026, from [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved February 27, 2026, from [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved February 27, 2026, from [Link]

  • Development of In Silico Models for Predicting Drug Absorption and Metabolism. (2023). Journal of Chemical and Pharmaceutical Research, 15(6), 1-4. Retrieved February 27, 2026, from [Link]

  • In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs. Retrieved February 27, 2026, from [Link]

  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Retrieved February 27, 2026, from [Link]

  • Roskar, R. (2017). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Lagunin, A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. International Journal of Molecular Sciences, 22(8), 4047. Retrieved February 27, 2026, from [Link]

  • Liu, D. Q., & Hop, C. E. (2007). Analytical strategies for identifying drug metabolites. PubMed, 26(2), 213-228. Retrieved February 27, 2026, from [Link]

  • Liu, K., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics, 25(4), bbae303. Retrieved February 27, 2026, from [Link]

  • Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved February 27, 2026, from [Link]

  • Metabolic Stability Assays. (n.d.). BioIVT. Retrieved February 27, 2026, from [Link]

  • Gagnon, A. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Retrieved February 27, 2026, from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved February 27, 2026, from [Link]

  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). Alwsci. Retrieved February 27, 2026, from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 27, 2026, from [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved February 27, 2026, from [Link]

  • Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. Retrieved February 27, 2026, from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 27, 2026, from [Link]

  • Naiman, K., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. PMC. Retrieved February 27, 2026, from [Link]

  • Prasain, J. (n.d.). Quantitative analysis of drug metabolites in biological samples. Retrieved February 27, 2026, from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). Protocols.io. Retrieved February 27, 2026, from [Link]

  • Naiman, K., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. PubMed, 1(3-4), 218-224. Retrieved February 27, 2026, from [Link]

  • Mardal, M., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. PMC. Retrieved February 27, 2026, from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved February 27, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved February 27, 2026, from [Link]

  • Tota, M. R., & Tota, M. R. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, 59(19), 8582-8621. Retrieved February 27, 2026, from [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. (n.d.). Drug Discovery News. Retrieved February 27, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis Online. Retrieved February 27, 2026, from [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). FDA. Retrieved February 27, 2026, from [Link]

  • Gál, B. (2013, November 21). The chemistry and biology of cyclopropyl compounds. Burns Group. Retrieved February 27, 2026, from [Link]

  • Halpaap, K., et al. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology, 31(10), 1933-1938. Retrieved February 27, 2026, from [Link]

  • Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency. Retrieved February 27, 2026, from [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). FDA. Retrieved February 27, 2026, from [Link]

  • Yu, H., & Adedoyin, A. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. Retrieved February 27, 2026, from [Link]

  • Walle, T., et al. (2007). Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones. Drug Metabolism and Disposition, 35(11), 2048-2056. Retrieved February 27, 2026, from [Link]

  • Stepan, A. F., & Obach, R. S. (2021). CHAPTER 9: Cytochrome P450 Metabolism. The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Martins, J., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1146603. Retrieved February 27, 2026, from [Link]

  • Hu, Y., et al. (2013). Development of substituted N-[3-(3-methoxylphenyl)propyl] amides as MT(2)-selective melatonin agonists: improving metabolic stability. PubMed, 21(2), 547-552. Retrieved February 27, 2026, from [Link]

Sources

Technical Guide: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol as a High-Value Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and medicinal chemistry applications of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol .

Executive Summary

[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol (CAS: 79134-93-3 / Analogous to 16728-03-3) represents a specialized "gem-disubstituted" building block. In modern medicinal chemistry, this scaffold is not merely a linker; it is a conformational lock and a metabolic shield .

By replacing flexible alkyl chains (like ethyl or isopropyl groups) with the rigid cyclopropyl moiety, researchers can freeze the bioactive conformation of a molecule while simultaneously blocking benzylic oxidation—a common clearance pathway for cytochrome P450 enzymes. The 3-methoxy handle provides a versatile entry point for further diversification (e.g., into phenols or aryl ethers) mimicking the pharmacophores found in opioids (Tramadol) and SNRIs (Venlafaxine).

Structural Analysis & Physicochemical Properties

The "Gem-Disubstituted" Effect

The defining feature of this building block is the quaternary carbon at the 1-position of the cyclopropane ring. This creates a specific vector arrangement known as the Thorpe-Ingold Effect (or gem-dimethyl effect), which accelerates intramolecular cyclization and enforces a rigid bond angle (~60°) that is distinct from standard sp³ carbons (109.5°).

PropertyValue / CharacteristicImpact on Drug Design
Hybridization sp².⁴ (High s-character)Increased acidity of C-H bonds; unique π-acceptor properties.
Lipophilicity (LogP) ~1.7 - 2.1Moderate lipophilicity; cyclopropane adds ~0.5 LogP vs. ethyl.
Metabolic Stability High (Benzylic Blockade)Quaternary center lacks protons, preventing benzylic hydroxylation.
Conformation Rigid / FixedRestricts rotation of the phenyl ring relative to the side chain.
Metabolic Blockade Mechanism

In many drug candidates, the benzylic position (adjacent to the phenyl ring) is a "soft spot" for CYP450-mediated oxidation.

  • Standard Alkyl Chain: Ph-CH(R)-...

    
     Rapid oxidation to Ph-C(OH)(R)-...
    
  • Cyclopropyl Scaffold: The quaternary carbon has no abstractable hydrogen. The strained ring is also resistant to radical formation, effectively shunting metabolism away from this site and extending half-life (

    
    ).
    

Synthetic Utility & Experimental Protocols

This section details the construction of the scaffold and its transformation into downstream pharmacophores.

Core Synthesis: The Nitrile Alkylation Route

The most robust route to the gem-disubstituted core is the double alkylation of 3-methoxyphenylacetonitrile, followed by hydrolysis and reduction.

Step-by-Step Protocol:

  • Cyclopropanation (Dialkylation):

    • Reagents: 3-Methoxyphenylacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2 eq), NaH (2.5 eq) or NaOH/TEBA (Phase Transfer).

    • Conditions: DMF or DMSO, 0°C to RT, 4-12 h.

    • Mechanism: Sequential S_N2 reactions form the 3-membered ring.

    • Yield: Typically 85-95%.

  • Hydrolysis:

    • Reagents: KOH (excess), Ethylene glycol/Water (high temp solvent).

    • Conditions: Reflux (140°C), 12 h.

    • Product: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

  • Reduction to Alcohol (The Target):

    • Reagents: LiAlH₄ (1.5 eq) in dry THF.

    • Conditions: 0°C addition, warm to RT. Quench with Fieser method (H₂O, 15% NaOH, H₂O).

    • Result: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol .

Visualization of Synthetic Workflow

The following diagram illustrates the transformation of the building block into three critical drug motifs: Aldehydes (for reductive amination), Acids (for amide coupling), and Alkyl Halides.[1]

SynthesisWorkflow Start [1-(3-Methoxy-phenyl)- cyclopropyl]-methanol Aldehyde Aldehyde (Reductive Amination Precursor) Start->Aldehyde Swern or Dess-Martin Oxidation Acid Carboxylic Acid (Amide Coupling) Start->Acid Jones Oxidation or TEMPO/NaOCl Halide Alkyl Bromide/Mesylate (Nucleophilic Sub.) Start->Halide PBr3 or MsCl/Et3N Amine Target Amine (e.g., Tramadol Analog) Aldehyde->Amine R-NH2, NaBH(OAc)3 Halide->Amine R-NH2, K2CO3

Caption: Divergent synthetic pathways from the primary alcohol handle. Blue: Core Building Block; Green: Final Pharmacophore.

Medicinal Chemistry Applications

Bioisosterism in Opioid/SNRI Scaffolds

The 3-methoxyphenyl motif is pharmacologically privileged, appearing in Tramadol , Tapentadol , and Venlafaxine .

  • Application: Replacing the cyclohexyl (Tramadol) or open-chain (Venlafaxine) linkers with a cyclopropyl linker.

  • Rationale: The cyclopropane ring forces the aromatic ring and the amine side chain (derived from the alcohol) into a specific vector. If the binding pocket requires a "folded" conformation, the cyclopropyl analog can increase potency by reducing the entropic penalty of binding.

Representative Experimental Protocol: Oxidation to Aldehyde

To utilize this building block for reductive amination (a common next step), the alcohol must be oxidized.

Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Setup: Charge a flame-dried flask with [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol (1.0 mmol) in anhydrous DCM (10 mL).

  • Addition: Add DMP (1.2 mmol) and NaHCO₃ (1.5 mmol) at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Alcohol R_f ~0.3, Aldehyde R_f ~0.6 in 30% EtOAc/Hex).

  • Workup: Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1). Extract with DCM.

  • Validation: ¹H NMR will show the disappearance of the -CH₂OH doublet (~3.6 ppm) and appearance of the -CHO singlet (~9.5 ppm).

Strategic Decision Tree (SAR)

When should you deploy this specific building block? Use the following logic flow to determine suitability in your SAR campaign.

SAR_Logic Start Lead Optimization Issue? Metab High Clearance via Benzylic Oxidation? Start->Metab Metabolic Instability Conf Low Potency due to Flexible Linker? Start->Conf Potency/Selectivity Decision1 Use [1-(3-Methoxy-phenyl)- cyclopropyl]-methanol Metab->Decision1 Yes (Blocks CYP Site) Decision2 Use Standard Gem-Dimethyl Metab->Decision2 No, other soft spots Conf->Decision1 Need Rigid Vector

Caption: Decision matrix for implementing the cyclopropyl scaffold to solve specific ADME or potency liabilities.

References

  • Weyer, R., et al. (1977). Tramadol and related compounds: Structure-Activity Relationships. Arzneimittel-Forschung. (Context: Establishes the 3-methoxyphenyl pharmacophore).

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry.[3] (Context: Comprehensive review of cyclopropyl bioisosteres).

  • Charette, A. B., et al. (2010). Synthesis of gem-disubstituted cyclopropanes.[2][4] Chemical Reviews. (Context: Synthetic methodologies for the core scaffold).

  • Sigma-Aldrich. (2024). Product Specification: (1-(4-Methoxyphenyl)cyclopropyl)methanol.[5][6][7] (Context: Commercial availability of the 4-methoxy isomer, illustrating the scaffold class).

Sources

Methodological & Application

Synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is centered around the robust and efficient Kulinkovich reaction, a titanium-mediated cyclopropanation of an ester. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety considerations. The protocol is designed to be a self-validating system, ensuring reproducibility and high yield of the target molecule.

Introduction

Cyclopropyl-containing motifs are of significant interest in drug discovery and development due to their unique conformational properties, which can impart favorable metabolic stability and binding affinity to drug candidates. The target molecule, [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol, incorporates a cyclopropyl ring attached to a methoxy-substituted phenyl group, making it a versatile intermediate for the synthesis of a wide range of biologically active compounds.

The Kulinkovich reaction offers a powerful and direct method for the synthesis of 1-substituted cyclopropanols from readily available esters.[1][2] This reaction utilizes a titanium(IV) alkoxide catalyst to mediate the reaction between a Grignard reagent and the ester, forming a titanacyclopropane intermediate that subsequently reacts to form the desired cyclopropanol.[1][3] This application note will detail a reliable protocol for the synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol via the Kulinkovich reaction of methyl 3-methoxybenzoate.

Reaction Scheme

Reaction_Scheme cluster_0 Overall Synthesis Methyl_3-methoxybenzoate Methyl 3-methoxybenzoate Product [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol Methyl_3-methoxybenzoate->Product 1. EtMgBr, Ti(O-i-Pr)4 2. Aqueous Work-up Kulinkovich_Mechanism cluster_1 Mechanism of the Kulinkovich Reaction Ti_alkoxide Ti(O-i-Pr)4 Dialkyl_Ti Et2Ti(O-i-Pr)2 Ti_alkoxide->Dialkyl_Ti + 2 EtMgBr Grignard 2 EtMgBr Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane - Ethane (β-hydride elimination) Oxatitanacyclopentane Oxatitanacyclopentane intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester Ester R-COOR' Ketone_intermediate Titanium enolate of a ketone Oxatitanacyclopentane->Ketone_intermediate Rearrangement Product_alkoxide Titanium alkoxide of product Ketone_intermediate->Product_alkoxide Intramolecular cyclization Final_Product Cyclopropanol Product_alkoxide->Final_Product Hydrolysis

Sources

Scalable Synthesis and Process Optimization of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is a highly valuable 3-dimensional building block in fragment-based drug discovery (FBDD) and pharmaceutical synthesis. The incorporation of a cyclopropyl ring introduces conformational rigidity and improves the metabolic stability of drug candidates. This application note details a highly scalable, three-step synthetic protocol designed to bypass the hazardous reagents (e.g., sodium hydride, lithium aluminum hydride) typically associated with this transformation. By leveraging Phase-Transfer Catalysis (PTC) and in-situ borane generation, this route ensures high yields, exceptional chemoselectivity, and rigorous process safety.

Process Overview & Mechanistic Rationale

As a self-validating system, every step in this protocol has been engineered to maximize scalability and minimize thermodynamic hazards. The synthesis proceeds via three distinct stages:

Step 1: Phase-Transfer Catalyzed (PTC) Cyclopropanation

Traditional cyclopropanation of 2-(3-methoxyphenyl)acetonitrile with 1,2-dibromoethane relies on strong, moisture-sensitive bases like NaH or NaNH₂, which pose severe pyrophoric risks at scale. This protocol utilizes the Makosza PTC methodology [1]. By using 50% aqueous NaOH and Benzyltriethylammonium chloride (TEBAC) as a phase-transfer catalyst, the deprotonation occurs at the liquid-liquid interface. The quaternary ammonium cation (


) shuttles the resulting carbanion into the organic phase to react with 1,2-dibromoethane. This biphasic system provides a massive thermal sink for the exothermic double-alkylation, eliminating the need for strictly anhydrous conditions.
Step 2: High-Temperature Alkaline Hydrolysis

Hydrolyzing a nitrile attached directly to a cyclopropane ring is notoriously difficult due to extreme steric hindrance. Standard aqueous or ethanolic reflux conditions often stall at the primary amide intermediate. To force the reaction to the carboxylic acid, we utilize potassium hydroxide in ethylene glycol . Ethylene glycol's high boiling point allows the reaction mixture to be safely heated to 150 °C, providing the necessary activation energy to overcome the steric barrier and drive complete hydrolysis.

Step 3: Chemoselective Reduction via In-Situ Borane

Reducing the sterically hindered cyclopropanecarboxylic acid to the corresponding primary alcohol typically requires hazardous Lithium Aluminum Hydride (


) or expensive, unstable Borane-THF (

) complexes. We employ the

reduction system
[2]. The addition of iodine to sodium borohydride in anhydrous THF oxidizes the borohydride, generating borane (

) in situ alongside hydrogen gas and sodium iodide. This method is exceptionally chemoselective—it rapidly reduces the carboxylic acid without inducing ring-opening of the strained cyclopropane or cleaving the methoxy ether.

Reaction Pathway Diagram

SynthesisRoute SM 2-(3-Methoxyphenyl)acetonitrile (Starting Material) INT1 1-(3-Methoxyphenyl)cyclopropanecarbonitrile (Intermediate 1) SM->INT1 1,2-Dibromoethane, 50% NaOH TEBAC (PTC), 60 °C, 6 h INT2 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (Intermediate 2) INT1->INT2 KOH, Ethylene Glycol 150 °C, 12 h PROD [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol (Final Product) INT2->PROD NaBH4, I2, THF 0 °C to RT, 4 h

Figure 1: Three-step scalable synthetic workflow for[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile
  • Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, reflux condenser, and an addition funnel.

  • Charge: Add 2-(3-methoxyphenyl)acetonitrile (1.0 eq, 1.0 mol, 147.18 g), 1,2-dibromoethane (1.5 eq, 1.5 mol, 281.8 g), and TEBAC (0.05 eq, 0.05 mol, 11.4 g). Stir the mixture at 300 rpm.

  • Addition: Slowly add 50% w/w aqueous NaOH (4.0 eq, 4.0 mol, 320 g) dropwise over 2 hours. Critical Note: The reaction is highly exothermic. Maintain the internal temperature between 55–60 °C using jacket cooling.

  • Reaction: Once addition is complete, heat the biphasic mixture to 60 °C and stir vigorously for 6 hours.

  • Workup: Cool to 20 °C. Dilute with DI water (1 L) to dissolve precipitated salts. Extract the aqueous layer with Toluene (3 × 500 mL). Wash the combined organic layers with 1M HCl (500 mL) and brine (500 mL).

  • Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a pale yellow oil. (Proceed to Step 2 without further purification).
    
Protocol 2: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid
  • Setup: Equip a 3 L round-bottom flask with a mechanical stirrer and a short-path distillation head (to remove volatile impurities/water), later replaced by a reflux condenser.

  • Charge: Dissolve the crude nitrile from Step 1 in Ethylene Glycol (1.2 L). Add Potassium Hydroxide (KOH) flakes (85% purity, 5.0 eq, 5.0 mol, ~330 g).

  • Reaction: Heat the mixture to 150 °C. Stir at this temperature for 12–14 hours. Monitor completion via TLC or LC-MS (disappearance of the nitrile peak).

  • Workup: Cool the dark mixture to 20 °C. Dilute with DI water (2 L).

  • Washing: Wash the highly basic aqueous layer with Methyl tert-butyl ether (MTBE) (2 × 500 mL) to remove unreacted starting materials and non-polar byproducts. Discard the MTBE layer.

  • Acidification: Cool the aqueous layer in an ice bath to 5 °C. Carefully acidify with concentrated HCl (~12 M) until the pH reaches 2.0. A thick white/off-white precipitate will form.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 × 600 mL). Wash the combined organics with brine, dry over

    
    , and concentrate to afford the carboxylic acid as an off-white solid.
    
Protocol 3: Synthesis of[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol
  • Setup: Equip a 5 L thoroughly dried flask with a mechanical stirrer, nitrogen inlet, thermometer, and pressure-equalizing dropping funnel. Purge with

    
    .
    
  • Charge: Dissolve the carboxylic acid from Step 2 (assume ~0.85 mol) in anhydrous THF (1.5 L). Add Sodium Borohydride (

    
    ) (2.5 eq, 2.12 mol, 80.4 g) in one portion. Stir to form a suspension and cool to 0 °C.
    
  • Iodine Addition: Dissolve Iodine (

    
    ) (1.25 eq, 1.06 mol, 269 g) in anhydrous THF (500 mL). Add this dark solution dropwise to the reactor over 2 hours. Critical Note: Copious amounts of hydrogen gas (
    
    
    
    ) will evolve. Ensure rigorous ventilation and sweep gas flow.
  • Reaction: After addition, remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Quench: Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of Methanol (200 mL) until gas evolution ceases, followed by 1M HCl (500 mL) to break down the borate esters.

  • Workup: Remove the majority of THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 500 mL).

  • Iodine Removal: Wash the combined organics with 10% aqueous Sodium Thiosulfate (

    
    ) (500 mL) to reduce any residual iodine (the organic layer will transition from brown to pale yellow). Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via vacuum distillation or recrystallization (depending on purity requirements) to yield the final alcohol as a clear, viscous oil or low-melting solid.

Quantitative Data & Analytical Validation

To ensure process trustworthiness, the following table summarizes the expected yields and critical


 NMR analytical markers used to validate the success of each transformation.
Step / CompoundExpected YieldTarget Purity (HPLC)Key

NMR Markers (CDCl₃, 400 MHz)
1. Nitrile Intermediate 82 - 88%> 95%

1.35-1.42 (m, 2H, cyclopropyl

), 1.68-1.75 (m, 2H, cyclopropyl

), 3.82 (s, 3H,

)
2. Carboxylic Acid 85 - 90%> 98%

1.20-1.28 (m, 2H), 1.60-1.68 (m, 2H), 3.80 (s, 3H), 11.5 (br s, 1H,

)
3. Final Alcohol 88 - 92%> 99%

0.80-0.90 (m, 4H, cyclopropyl

), 3.65 (s, 2H,

), 3.81 (s, 3H,

)

Note: The disappearance of the broad


 peak at ~11.5 ppm and the appearance of the singlet at 3.65 ppm (integrating to 2H) is the primary confirmation of successful reduction in Step 3.

Safety & Scalability Notes

  • Thermal Control (Step 1): The alkylation of the carbanion is highly exothermic. Delayed addition of NaOH can lead to thermal runaway. Ensure the cooling jacket is active and addition rates are strictly controlled.

  • Hydrogen Evolution (Step 3): The reaction of

    
     with 
    
    
    
    produces stoichiometric amounts of
    
    
    gas. The reactor must be adequately vented to a flare or safe exhaust system, and all equipment must be grounded to prevent static discharge.
  • Reagent Handling: Ethylene glycol is toxic if ingested; handle with appropriate PPE. Iodine vapor is a respiratory irritant; the preparation of the

    
    /THF solution must be performed in a fume hood.
    

References

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. URL:[Link]

  • Bhaskar Kanth, J. V., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965. URL:[Link][1]

Sources

Oxidation of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol to aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Oxidation of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol to Aldehydes

Executive Summary

This guide details the oxidation of [1-(3-methoxyphenyl)cyclopropyl]methanol (1) to 1-(3-methoxyphenyl)cyclopropanecarbaldehyde (2).[1] This transformation presents unique challenges due to the neopentyl-like steric hindrance at the primary alcohol and the sensitivity of the electron-rich aryl-cyclopropane moiety to acid-catalyzed ring opening.[1]

While standard oxidation methods exist, this scaffold requires precise control of temperature and pH to prevent cyclopropane fragmentation and over-oxidation to the carboxylic acid. This note prioritizes the Swern Oxidation as the primary method for its reliability and scalability, with Dess-Martin Periodinane (DMP) and TEMPO/NaOCl as validated alternatives for specific use cases.[1]

Target Reaction:

Figure 1: General oxidation scheme. The quaternary carbon at the cyclopropane ring prevents enolization, stabilizing the aldehyde product.

Critical Mechanistic Considerations

Before proceeding, researchers must understand the specific vulnerabilities of this substrate:

  • Ring Strain & Electronic Activation: The cyclopropane ring is strained (~27.5 kcal/mol).[1] The 3-methoxyphenyl group is electron-donating.[1] Under strong acidic conditions, the cyclopropyl carbinyl cation can form and rearrange (ring expansion to cyclobutene or opening to homoallylic systems). Avoid strong Bronsted acids.

  • Neopentyl Sterics: The hydroxymethyl group is attached to a quaternary carbon.[1] Nucleophilic attack on the activated alcohol intermediate (e.g., in Jones oxidation) can be sterically retarded, making unimolecular decomposition pathways (like Swern) kinetically favorable.

  • Aldehyde Instability: 1-Arylcyclopropanecarbaldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.[1] Store under argon/nitrogen at -20°C.

Protocol A: Swern Oxidation (The Gold Standard)[1]

Best For: Gram-scale synthesis, high reliability, and preventing over-oxidation.[1] Mechanism: Activation of DMSO by oxalyl chloride, followed by formation of the alkoxysulfonium ion and intramolecular deprotonation.

Reagents & Stoichiometry
ReagentEquiv.Role
Oxalyl Chloride (COCl)₂1.5DMSO Activator
DMSO3.0Oxidant source
Triethylamine (Et₃N)5.0Base (Quenching)
Dichloromethane (DCM)Solvent0.1 M - 0.2 M conc.[1]
Step-by-Step Protocol
  • Activation:

    • Flame-dry a 3-neck round-bottom flask (RBF) and purge with N₂.

    • Add Oxalyl Chloride (1.5 equiv) and anhydrous DCM.[1] Cool to -78°C (dry ice/acetone bath).

    • Add DMSO (3.0 equiv) in DCM dropwise over 15 min. Caution: Gas evolution (CO, CO₂) and exotherm. Maintain temp < -60°C.

    • Stir for 15–20 min at -78°C to form the chloro-sulfonium salt.

  • Substrate Addition:

    • Dissolve [1-(3-methoxyphenyl)cyclopropyl]methanol (1.0 equiv) in minimal DCM.

    • Add dropwise to the reaction mixture over 20 min, keeping temp < -60°C.

    • Stir for 45–60 min at -78°C. The solution will become cloudy (alkoxysulfonium salt formation).[1]

  • Quenching (Critical Step):

    • Add Triethylamine (5.0 equiv) dropwise.[1] The reaction is extremely exothermic here.[1]

    • Allow the reaction to warm to 0°C over 1–2 hours. The mixture will turn into a thick white suspension (Et₃N[1]·HCl salts).

  • Workup:

    • Quench with saturated NH₄Cl solution or phosphate buffer (pH 7).[1] Avoid HCl to prevent ring opening.[1]

    • Extract with DCM (3x).[1] Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo (bath temp < 30°C).

  • Purification:

    • Flash chromatography on silica gel (Hexanes/EtOAc, typically 9:1 to 4:1).

    • Note: The aldehyde is UV active.[1]

Protocol B: Dess-Martin Periodinane (DMP)[1]

Best For: Small scale (<500 mg), acid-sensitive substrates, or when "odorless" chemistry is required.[1] Pros: Mild conditions, no CO evolution, room temperature reaction.

Protocol
  • Setup: Dissolve substrate (1.0 equiv) in wet DCM (DMP works faster with trace water) or standard DCM.[1]

  • Addition: Add DMP (1.2 – 1.5 equiv) in one portion at 0°C.

  • Reaction: Warm to room temperature (RT) and stir.

    • Monitoring: TLC usually shows conversion within 1–2 hours.[1]

  • Workup (The "Reductive" Quench):

    • Dilute with Et₂O.[1]

    • Add a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ .[1]

    • Stir vigorously until the two layers are clear (removes iodinane byproducts).

    • Extract, dry, and concentrate.[2]

Protocol C: TEMPO / NaOCl (Bleach)

Best For: Large scale (>10g), "Green" chemistry requirements. Risk: Requires strict pH control (pH 8.6–9.[1]5) to prevent over-oxidation to carboxylic acid.[1]

Protocol
  • Buffer Prep: Prepare a biphasic mixture of DCM and aqueous buffer (0.5 M NaHCO₃ + 0.05 M K₂CO₃) containing KBr (0.1 equiv) .[1]

  • Catalyst: Add TEMPO (0.01 – 0.05 equiv) . Cool to 0°C.[1]

  • Oxidant: Add NaOCl (commercial bleach, ~1.1–1.2 equiv) dropwise.[1]

    • Control: The pH must remain ~9.[1] If it drops, the reaction slows and side products form.

  • Quench: When TLC shows consumption, quench with sodium thiosulfate.

Decision Matrix & Troubleshooting

Use the following logic flow to select the optimal method for your specific constraints.

DecisionTree cluster_legend Key Factors Start Start: Select Oxidation Method Scale What is the reaction scale? Start->Scale Odor Is sulfur odor acceptable? Scale->Odor < 5g TEMPO Method C: TEMPO (Green, Large Scale) Scale->TEMPO > 10g (Industrial) AcidSens Is the substrate extremely acid labile? Odor->AcidSens No Swern Method A: Swern (Robust, Scalable) Odor->Swern Yes (Fume hood available) AcidSens->Swern No DMP Method B: DMP (Mild, Easy Workup) AcidSens->DMP Yes (Safest) Swern: -78°C required Swern: -78°C required DMP: Expensive reagent DMP: Expensive reagent TEMPO: pH control vital TEMPO: pH control vital

Figure 2: Decision matrix for oxidant selection based on scale and constraints.

Troubleshooting Table
ObservationProbable CauseSolution
Low Yield / Ring Opening Acidic conditions during workup.[1]Use Phosphate buffer (pH 7) instead of NH₄Cl.[1] Ensure Et₃N is fresh.
Over-oxidation (Acid) Excess oxidant or water present (Swern).[1]Ensure anhydrous conditions.[1][2][3] For TEMPO, strictly control NaOCl addition and pH.
Incomplete Conversion Steric hindrance at neopentyl carbon.[1]Increase reaction time at -78°C (Swern) or use 1.5 equiv DMP.
Product Decomposition Aldehyde instability (Autoxidation).[1]Store product under Argon at -20°C immediately after isolation.

References

  • General Swern Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link

  • Cyclopropyl Carbinol Stability: Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV.[1] Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." J. Am. Chem. Soc.[1][4]1951 , 73, 2509. Link

  • Dess-Martin Periodinane: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1][4][5] Chem.1983 , 48, 4155–4156. Link

  • TEMPO Oxidation Review: Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006. Link

  • Synthesis of 1-Arylcyclopropanecarbaldehydes: See Patent WO2008064017A1 "Cyclopropyl amine compounds and methods of use thereof" (describing similar intermediates).[1] Link

Sources

Functionalization of the Primary Alcohol in [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth guide for the chemical modification of the primary alcohol functionality in [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol. This versatile building block holds significant potential in medicinal chemistry and materials science, and the ability to selectively functionalize its primary alcohol is crucial for the synthesis of novel derivatives. This guide will explore key synthetic transformations, including oxidation, esterification, and etherification, providing detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Introduction to the Reactivity of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

The target molecule, [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol, possesses a unique structural motif combining a sterically demanding cyclopropyl group adjacent to a primary alcohol. This arrangement presents both opportunities and challenges for chemical functionalization. The primary alcohol is amenable to a wide range of standard transformations; however, the proximity of the cyclopropyl ring may influence reaction kinetics and necessitate careful optimization of reaction conditions. The methoxy-substituted phenyl ring can also impact the molecule's electronic properties and reactivity.

This guide will focus on three principal classes of transformations for the primary alcohol:

  • Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid.

  • Esterification: Formation of an ester linkage with various carboxylic acids.

  • Etherification: Creation of an ether bond with different alkylating agents.

Oxidation of the Primary Alcohol

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. Depending on the chosen reagent and reaction conditions, primary alcohols can be oxidized to either aldehydes or carboxylic acids.[1] Careful selection of the oxidant is paramount to achieve the desired product selectively.

Selective Oxidation to the Aldehyde

The partial oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.[2] This is often achieved by using an excess of the alcohol and distilling off the aldehyde as it forms, taking advantage of its lower boiling point.[1][2]

The Swern oxidation is a reliable and mild method for converting primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[3][4][5] The reaction is typically performed at low temperatures (-78 °C) to ensure high selectivity and tolerance of various functional groups.[3][5]

Reaction Scheme:

Swern_Oxidation reactant [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol reagents 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2. Et₃N reactant->reagents product [1-(3-Methoxy-phenyl)-cyclopropyl]-carbaldehyde reagents->product DMP_Oxidation reactant [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol reagents Dess-Martin Periodinane CH₂Cl₂ reactant->reagents product [1-(3-Methoxy-phenyl)-cyclopropyl]-carbaldehyde reagents->product Jones_Oxidation reactant [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol reagents CrO₃, H₂SO₄, Acetone reactant->reagents product [1-(3-Methoxy-phenyl)-cyclopropyl]-carboxylic acid reagents->product Fischer_Esterification reactant1 [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol reagents H₂SO₄ (cat.) Heat reactant1->reagents + reactant2 Acetic Acid reactant2->reagents product [1-(3-Methoxy-phenyl)-cyclopropyl]methyl acetate reagents->product Mitsunobu_Reaction reactant1 [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol reagents PPh₃, DEAD THF reactant1->reagents + reactant2 Carboxylic Acid reactant2->reagents product Corresponding Ester reagents->product Williamson_Ether_Synthesis reactant [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol reagents 1. NaH, THF 2. CH₃I reactant->reagents product 1-(3-Methoxy-phenyl)-1-(methoxymethyl)cyclopropane reagents->product

Sources

Cyclopropanation techniques for synthesizing [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Executive Summary

The synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol represents a critical challenge in the preparation of serotonin-norepinephrine reuptake inhibitors (SNRIs) and related CNS-active pharmacophores. The gem-disubstituted cyclopropane ring acts as a rigid bioisostere for gem-dimethyl groups, improving metabolic stability and receptor selectivity.

This Application Note details a robust, scalable protocol for constructing this scaffold. Unlike traditional methods relying on hazardous sodium hydride (NaH) or pyrophoric organozincs (Simmons-Smith), this guide prioritizes a Phase-Transfer Catalyzed (PTC) alkylation strategy. This approach offers superior safety profiles on scale, higher throughput, and easier workup procedures.

Retrosynthetic Analysis & Strategy

To access the target alcohol, we employ a "Disconnect-to-Precursor" logic. The hydroxymethyl group implies a reduction of a carboxylic acid or ester. The cyclopropane ring, bearing a quaternary carbon at the benzylic position, suggests the double alkylation of an active methylene compound.

Strategic Pathway:

  • Target: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol.

  • Precursor: 1-(3-Methoxyphenyl)cyclopropanecarbonitrile.

  • Starting Material: 3-Methoxybenzyl cyanide (3-Methoxyphenylacetonitrile).

The core transformation is the 1,1-cyclodialkylation of the benzyl cyanide using 1,2-dibromoethane.

Retrosynthesis Target TARGET: [1-(3-Methoxy-phenyl)- cyclopropyl]-methanol Acid INTERMEDIATE 2: Carboxylic Acid/Ester Target->Acid Reduction (LAH or BH3) Nitrile INTERMEDIATE 1: Cyclopropanecarbonitrile Acid->Nitrile Hydrolysis (NaOH/EtOH) Start STARTING MATERIAL: 3-Methoxybenzyl cyanide Nitrile->Start Cyclodialkylation (1,2-dibromoethane, PTC)

Figure 1: Retrosynthetic logic flow from target alcohol back to commercially available benzyl cyanide.

Method A: Phase-Transfer Catalyzed Cyclopropanation

This method is the "Workhorse" protocol. It utilizes a liquid-liquid biphasic system (Aq. NaOH / Toluene) mediated by a quaternary ammonium salt.

Why this method?

  • Safety: Eliminates H₂ gas evolution associated with NaH.

  • Thermodynamics: The high concentration of NaOH drives the deprotonation of the benzylic proton (

    
    ) at the interface.
    
  • Selectivity: 1,2-dibromoethane acts as both the alkylating agent and the ring-closing agent. The intramolecular cyclization rate (

    
    ) is significantly faster than intermolecular polymerization under these conditions.
    
Protocol 1: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Reagents:

  • 3-Methoxybenzyl cyanide (1.0 equiv)

  • 1,2-Dibromoethane (1.5 - 2.0 equiv)

  • Sodium Hydroxide (50% w/w aqueous solution, 4.0 equiv)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (0.02 equiv)

  • Solvent: Toluene (optional, reaction can often be run neat or with minimal solvent to improve stirring).

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (critical for biphasic mixing), a reflux condenser, and a pressure-equalizing addition funnel. Purge with Nitrogen/Argon.

  • Charge: Add 3-Methoxybenzyl cyanide, 1,2-dibromoethane, and the PTC catalyst (TEBA) to the flask.

  • Temperature Control: Cool the mixture to 15–20°C using an ice/water bath. Note: The reaction is exothermic.

  • Initiation: Add the 50% NaOH solution dropwise via the addition funnel over 30–60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature < 45°C during addition to prevent hydrolysis of the nitrile or runaway exotherms.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Heat to 50°C and stir vigorously for 3–5 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] Look for the disappearance of the benzyl cyanide peak.

  • Quench & Workup:

    • Cool to room temperature.[2]

    • Dilute with water (dissolves NaBr salts) and Toluene (or MTBE).

    • Separate phases.[3] Extract the aqueous layer twice with Toluene.

    • Wash combined organics with 1M HCl (to remove amine impurities), water, and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: The crude oil often crystallizes upon standing or trituration with cold hexanes. If oil persists, vacuum distillation is preferred (bp ~140°C at 0.5 mmHg).

Data Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the benzylic singlet (~3.7 ppm). Appearance of cyclopropyl methylene protons as two symmetric multiplets (AA'BB' system) around 1.2–1.6 ppm.

Method B: Hydrolysis and Reduction

Direct reduction of nitriles to primary alcohols is difficult to control (often yielding amines). The most reliable path involves hydrolysis to the acid followed by chemoselective reduction.

Protocol 2: Hydrolysis to Carboxylic Acid

Reagents:

  • Cyclopropane nitrile intermediate (from Method A)[4]

  • Potassium Hydroxide (KOH) (4.0 equiv)

  • Ethylene Glycol (Solvent, high boiling point)

Procedure:

  • Dissolve the nitrile in ethylene glycol containing KOH.

  • Heat to reflux (approx. 150–160°C) for 12 hours. Note: High temperature is required due to the steric hindrance of the cyclopropane ring.

  • Workup: Cool, dilute with water, and wash with ether (removes unreacted organic neutrals). Acidify the aqueous layer with conc.[3][5] HCl to pH 1.

  • Extract the precipitated acid with Ethyl Acetate. Dry and concentrate to yield 1-(3-methoxyphenyl)cyclopropanecarboxylic acid .

Protocol 3: Reduction to Alcohol

Reagents:

  • Carboxylic Acid intermediate

  • Borane-THF complex (1.0 M solution, 1.2 equiv) OR Lithium Aluminum Hydride (LAH).

  • Solvent: Anhydrous THF.

Procedure (Borane Method - Preferred for Safety):

  • Dissolve the carboxylic acid in anhydrous THF under Argon. Cool to 0°C.

  • Add Borane-THF complex dropwise. (Evolution of H₂ gas).

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Quench: Carefully add Methanol (destroys excess borane).

  • Concentrate, redissolve in MeOH, and reflux for 1 hour (breaks down boron-ester complexes).

  • Concentrate to yield the crude [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol .

Process Visualization

The following diagram illustrates the critical decision points and flow for the synthesis.

ProcessFlow Start Start: 3-MeO-BnCN Mix Mix w/ 1,2-Dibromoethane & TEBA (Cat) Start->Mix AddBase Add 50% NaOH (Slow Addition <45°C) Mix->AddBase React Reaction 50°C, 4h AddBase->React Check IPC: HPLC/TLC Complete? React->Check Check->React No (Extend Time) Workup Phase Separation & Distillation Check->Workup Yes Hydrolysis Hydrolysis (KOH/Glycol) Workup->Hydrolysis Reduction Reduction (BH3-THF) Hydrolysis->Reduction Final Final Product: Alcohol Reduction->Final

Figure 2: Process flow diagram for the Phase-Transfer Catalyzed synthesis route.

Quantitative Data Summary

ParameterMethod A (PTC)Traditional Method (NaH)Notes
Yield (Step 1) 85 - 92%70 - 80%PTC minimizes polymerization side products.
Temperature 40 - 50°C0 - 25°CNaH requires strict low-temp control to avoid runaway.
Safety Hazard Low (Corrosive NaOH)High (H₂ gas, pyrophoric solid)PTC is preferred for scale-up (>100g).
Reaction Time 3 - 5 Hours12 - 24 HoursBiphasic kinetics are rapid with proper agitation.

Troubleshooting & Critical Controls

  • Stirring Rate: In PTC reactions, the reaction rate is diffusion-controlled. High-shear mixing is essential to maximize the interfacial area between the organic phase (reactants) and aqueous phase (NaOH).

  • Exotherm Management: The double alkylation releases significant heat. On a large scale, do not add NaOH all at once. Use a dosing pump controlled by a temperature probe.

  • Impurity Profile: If mono-alkylated product (open chain bromide) is observed, it indicates insufficient base or insufficient reaction time. Ensure >2.0 equiv of base is available and the mixture is vigorously stirred.

References

  • Fedorynski, M., & Makosza, M. (2004). "Reactions of organic anions generated in two-phase systems." Chemical Reviews, 104(5), 2323-2352. Link

  • Organic Syntheses. (1988). "Cyclopropanecarboxylic Acid."[1][3][4][5][6][7] Organic Syntheses, Coll.[3][4] Vol. 6, p.327. (Classic reference for nitrile hydrolysis). Link

  • Voznesenskaia, N. G., et al. (2018).[1] "From Cyclic Ketimines to α-Substituted Cyclic Amino Acids." ResearchGate. (Context on cyclic nitrile stability). Link

  • Charette, A. B., et al. (2010).[2] "Synthesis of cyclopropanes." Journal of Organic Chemistry. (General review of cyclopropanation methodologies). Link

  • Patil, P. A., et al. (2005). "An efficient synthesis of aryloxyphenyl cyclopropyl methanones." Bioorganic & Medicinal Chemistry Letters, 15(20), 4526-4530. (Direct reference for NaH/TBAB method). Link

Sources

Application Note: Utilizing [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol in the Synthesis of Novel Cyclopropyl-Bridged Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Rationale

The development of modern antidepressants, particularly Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), relies heavily on structural modifications that enhance target selectivity and metabolic stability. Historically, flexible acyclic or large-ring scaffolds (e.g., venlafaxine) have dominated the SNRI landscape. However, the introduction of cyclopropane-based therapeutics, such as milnacipran, demonstrated that conformational restriction can drastically optimize the pharmacological profile by locking the dihedral angle between the aryl pharmacophore and the basic amine[1][2].

[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol (CAS: 886366-39-8) is a highly versatile, pre-functionalized building block designed for the rapid assembly of 1-aryl-1-(aminomethyl)cyclopropane scaffolds.

Structural Causality in Drug Design
  • The Cyclopropane Core: Imparts rigid spatial geometry, restricting the rotation of the aminomethyl side chain. This fixed conformation enhances binding affinity within the central binding sites of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[3].

  • The 3-Methoxy Substituent: Serves a dual purpose. Synthetically, it acts as a stable protecting group during oxidation and amination. Pharmacologically, it serves as a precursor to a phenolic hydroxyl group (via O-demethylation), which is critical for establishing high-affinity hydrogen bonding with the monoamine transporters, mimicking the active metabolites of established SNRIs[4].

Synthetic Workflow & Mechanistic Insights

The conversion of[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol into an active SNRI analog requires a robust, three-step synthetic sequence: Oxidation, Reductive Amination, and O-Demethylation.

SyntheticWorkflow A [1-(3-Methoxy-phenyl)- cyclopropyl]-methanol (Compound 1) B 1-(3-Methoxy-phenyl)- cyclopropanecarboxaldehyde (Compound 2) A->B DMP, DCM 0°C to RT C 1-[1-(3-Methoxy-phenyl)- cyclopropyl]-N,N-dimethyl- methanamine (Compound 3) B->C HNMe2, STAB DCE, RT D 3-[1-(Dimethylamino- methyl)cyclopropyl]phenol (Compound 4 - Active SNRI) C->D BBr3, DCM -78°C to 0°C

Fig 1: Three-step synthetic pathway from Compound 1 to the active phenolic SNRI (Compound 4).

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and critical control points to ensure high yield and purity.

Step 1: Oxidation to Aldehyde (Compound 2)

Rationale: Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid the use of oxalyl chloride and malodorous dimethyl sulfide. DMP provides a highly chemoselective oxidation of the primary alcohol without risking Lewis-acid catalyzed ring-opening of the strained cyclopropane.

  • Initialization: Dissolve[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol (1.0 eq, 5.0 g) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq, 14.3 g) portion-wise over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2 hours. Monitor conversion via TLC (Hexanes:EtOAc 4:1).

  • Workup: Quench the reaction by adding 50 mL of a 1:1 mixture of saturated aqueous

    
     and 
    
    
    
    . Stir vigorously for 30 minutes until the organic layer is clear. Extract with DCM (2 x 50 mL), dry over anhydrous
    
    
    , and concentrate in vacuo.
Step 2: Reductive Amination (Compound 3)

Rationale: Sodium triacetoxyborohydride (STAB) is preferred over


 due to its lower toxicity and superior selectivity. STAB selectively reduces the intermediate iminium ion over the unreacted aldehyde, preventing premature reduction back to Compound 1.
  • Imine Formation: Dissolve Compound 2 (1.0 eq, 4.5 g) in anhydrous 1,2-Dichloroethane (DCE, 45 mL). Add Dimethylamine hydrochloride (2.0 eq, 4.1 g) and Triethylamine (2.0 eq, 7.1 mL) to liberate the free amine. Stir at RT for 30 minutes.

  • Reduction: Add STAB (1.5 eq, 8.1 g) in a single portion. Stir the opaque suspension at RT for 12 hours.

  • Workup: Quench carefully with saturated aqueous

    
     (50 mL) until gas evolution ceases. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (DCM:MeOH 95:5 with 1%
    
    
    ) to yield Compound 3.
Step 3: O-Demethylation (Compound 4)

Rationale: Boron tribromide (


) efficiently cleaves the aryl methyl ether via 

attack. Strict temperature control (-78 °C) is absolutely critical here; elevated temperatures in the presence of strong Lewis acids can trigger the undesired electrophilic ring-opening of the cyclopropane core.
  • Initialization: Dissolve Compound 3 (1.0 eq, 3.0 g) in anhydrous DCM (30 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Cleavage: Add

    
     (1.0 M in DCM, 3.0 eq, 43.8 mL) dropwise over 20 minutes.
    
  • Propagation: Maintain at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 3 hours.

  • Workup: Re-cool to -78 °C and quench very carefully with dropwise addition of Methanol (15 mL). Concentrate the mixture to dryness. Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the active SNRI as a TFA salt.

Quantitative Data & Analytical Characterization

CompoundStructure / NomenclatureYield (%)Key

NMR Shifts (

, ppm,

)
LC-MS (

)
1 [1-(3-Methoxy-phenyl)-cyclopropyl]-methanolN/A3.80 (s, 3H, -OCH3), 3.65 (s, 2H, -CH2OH), 0.8-1.0 (m, 4H, cyclopropyl)179.1[M+H]+
2 1-(3-Methoxy-phenyl)-cyclopropanecarboxaldehyde92%9.20 (s, 1H, -CHO), 3.81 (s, 3H, -OCH3), 1.2-1.5 (m, 4H, cyclopropyl)177.1 [M+H]+
3 1-[1-(3-Methoxy-phenyl)-cyclopropyl]-N,N-dimethylmethanamine85%3.80 (s, 3H, -OCH3), 2.50 (s, 2H, -CH2N), 2.20 (s, 6H, -N(CH3)2)206.1[M+H]+
4 3-[1-(Dimethylaminomethyl)cyclopropyl]phenol78%9.45 (br s, 1H, -OH), 2.48 (s, 2H, -CH2N), 2.22 (s, 6H, -N(CH3)2)192.1 [M+H]+

Pharmacological Mechanism of Action

Once synthesized, the cyclopropyl-bridged phenolic derivative (Compound 4) acts as a potent dual inhibitor. The rigid cyclopropane geometry ensures optimal vector projection of the basic amine towards the Aspartate residue in the central binding site of the transporters, while the phenol engages in critical hydrogen bonding[5].

MOA cluster_transporters Monoamine Transporters Drug Compound 4 (Cyclopropyl-Bridged SNRI) SERT Serotonin Transporter (SERT) Drug->SERT Competitive Blockade NET Norepinephrine Transporter (NET) Drug->NET Competitive Blockade Synaptic Increased Synaptic 5-HT & NE Levels SERT->Synaptic Prevents Reuptake NET->Synaptic Prevents Reuptake Receptors Post-Synaptic Receptor Activation (5-HT / Adrenergic) Synaptic->Receptors BDNF BDNF Upregulation & Neurogenesis Receptors->BDNF Intracellular Signaling Cascades

Fig 2: Pharmacological signaling pathway of the synthesized cyclopropyl-bridged SNRI.

References

  • Did Serendipity Contribute to the Discovery of New Antidepressant Drugs? Historical Analysis Using Operational Criteria. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTZ_DlaHaa8idcN63TBetpdLhKFvyDiUtTUkPeBKu3JgQpvO1bznmJFLuKrKUkEroKtjTu2AvB_gRcIJnEwI2k1VqCcAeT9D-Yd-CKxk7fXho-0qZhfHWGhCwHX6KJ6eUp-kKz8fZkW9xNUZw=]
  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwMQzv0Z52_Ws-OJvQyP-nFn3s5BACjdef8GVPEPydWwRZtlUsmXPM5V7zfnDBj500xkZ_NyL82NuHKqS5VuZ-g0cpedVl0TD95-56fWW_K2PcFcOrJal6zCb3zmKXQmbUidp67ApxWKlnAjSfFHgiVElYgRJK09M=]
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFexdCN7B32WNdkLiDquIkiGF8VCYQ5-mdV9rd8f2tntOdvEdcVj92zkUMjY-I79J7J3P9q1HRJVcFjwrzdTNz1jD8xY1LlBn4OgjXEa-h1HpIvFEtXLViRsCtHKouBL7HQPVM=]
  • USRE43879E1 - Use of the dextrogyral enantiomer of milnacipran for the preparation of a drug. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk5w4QokzAvOeHFZIKqj_2fbqFNcSdt6VZHInmTDcaTx1bG_urNiknthoS-zeHg8-hds1uciyLjsxWO54RqOZgaSIu6et_Jb81wOPkBIM6kfoPjSrcg5x0NR9MQWS3weSvpi_Zl0q-DOb5]
  • Trends in the Development of New Antidepressants. Is there a Light at the End of the Tunnel? PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-oCu7z2uNgSyGZ3EnU3kRaAtTkSnptNnEemikC_fYbeiekoxNJjjyUqVVMJ2BKYLL-4hJt6zFtTsaE8N0nrT8ZpMZF_wdlNhi84t-0wDnM8skap_rECst_Q4y1mY5OmthenipCnhfZDtmsw==]

Sources

Synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol: A Detailed Guide to Reagents and Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

FOR IMMEDIATE RELEASE

Introduction

[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is a valuable building block in medicinal chemistry and materials science. Its unique three-dimensional structure, conferred by the cyclopropyl moiety, offers opportunities for novel molecular designs. This document provides a comprehensive overview of the synthetic routes to this compound, with a focus on the critical roles of reagents and catalysts. We present detailed application notes and protocols for key methodologies, offering researchers and drug development professionals a practical guide to its preparation.

Two primary retrosynthetic disconnections guide the synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol. The first approach involves the formation of the cyclopropane ring on a precursor already containing the aryl and hydroxymethyl groups. The second, and more common, strategy relies on the construction of the key carbon-carbon bond between the pre-formed 1-(3-methoxyphenyl)cyclopropyl moiety and a one-carbon electrophile, or the reduction of a corresponding ketone. This guide will primarily focus on the latter, more convergent approaches.

Synthetic Strategies and Key Transformations

The preparation of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol can be efficiently achieved through two principal synthetic pathways:

  • Grignard Reaction: The reaction of a Grignard reagent derived from a 1-halo-1-(3-methoxyphenyl)cyclopropane with formaldehyde or a suitable equivalent. Alternatively, the reaction of cyclopropyl magnesium bromide with 3-methoxybenzaldehyde.

  • Reduction of a Ketone Intermediate: The reduction of 1-(3-methoxy-phenyl)-cyclopropyl ketone to the desired alcohol.

This section will delve into the specifics of each approach, highlighting the critical reagents and catalysts involved.

Grignard-Based Approaches

Grignard reactions offer a robust method for forming the crucial carbon-carbon bond required for the synthesis of the target molecule.[1] Two variations of this strategy are commonly employed:

a) Reaction of 3-Methoxyphenylmagnesium Bromide with Cyclopropanecarboxaldehyde:

This is a direct and efficient method. 3-Methoxyphenylmagnesium bromide, prepared from 3-bromoanisole and magnesium turnings, is reacted with cyclopropanecarboxaldehyde.[2]

b) Reaction of Cyclopropylmagnesium Bromide with 3-Methoxybenzaldehyde:

An alternative Grignard approach involves the addition of cyclopropylmagnesium bromide to 3-methoxybenzaldehyde.[2] This method is also highly effective and often chosen based on the commercial availability and cost of the starting materials.

Protocol 1: Synthesis via Grignard Reaction with Cyclopropanecarboxaldehyde

This protocol details the preparation of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol using 3-methoxyphenylmagnesium bromide and cyclopropanecarboxaldehyde.[2]

Materials and Reagents:
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
Magnesium TurningsMg24.311.2 eq
3-BromoanisoleC₇H₇BrO187.041.0 eq
IodineI₂253.811 crystal
Anhydrous Diethyl Ether(C₂H₅)₂O74.12
CyclopropanecarboxaldehydeC₄H₆O70.091.0 eq
Saturated aq. NH₄ClNH₄Cl53.49
Anhydrous MgSO₄MgSO₄120.37
Experimental Procedure:
  • Grignard Reagent Formation:

    • A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine.

    • A solution of 3-bromoanisole (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), the remaining 3-bromoanisole solution is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • The Grignard solution is cooled to 0 °C in an ice bath.

    • A solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

    • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[2]

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol.

Reduction of 1-(3-Methoxy-phenyl)-cyclopropyl Ketone

This strategy involves the synthesis of the precursor ketone, 1-(3-methoxy-phenyl)-cyclopropyl ketone, followed by its reduction to the target alcohol. The synthesis of aryl cyclopropyl ketones can be achieved via Grignard reactions with Weinreb amides or nitriles to avoid the formation of tertiary alcohol byproducts.[1]

The reduction of the cyclopropyl ketone to the corresponding carbinol requires careful selection of the reducing agent to avoid undesired ring-opening of the strained cyclopropyl group.[3]

  • Sodium Borohydride (NaBH₄): This is the most commonly recommended reagent for this transformation.[3] It is a mild reducing agent that selectively reduces the ketone without affecting the cyclopropyl ring. The reaction is typically performed in alcoholic solvents like methanol or ethanol at low temperatures.[3]

  • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, LiAlH₄ can potentially lead to ring-opening of the cyclopropyl ketone. Its use should be approached with caution, and milder alternatives are generally preferred.[3]

  • Catalytic Hydrogenation: This method can be employed, but reaction conditions must be carefully controlled. Aggressive catalysts or harsh conditions (high pressure and temperature) can cause ring cleavage.[3][4] Raney-nickel and Raney-cobalt are examples of catalysts that can be used under controlled conditions.[4][5]

The stereochemical outcome of the reduction is influenced by the conformation of the cyclopropyl ketone (s-cis or s-trans) and the steric bulk of the hydride reagent.[6] The hydride typically attacks from the less sterically hindered face of the more stable conformer.[6]

Protocol 2: Reduction of 1-(3-Methoxy-phenyl)-cyclopropyl Ketone with Sodium Borohydride

This protocol describes the reduction of the ketone precursor to the target alcohol using sodium borohydride.[3]

Materials and Reagents:
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
1-(3-Methoxy-phenyl)-cyclopropyl ketoneC₁₁H₁₂O₂176.211.0 eq
MethanolCH₃OH32.04
Sodium BorohydrideNaBH₄37.831.0-1.5 eq
WaterH₂O18.02
Diethyl Ether or Ethyl Acetate
Anhydrous Na₂SO₄Na₂SO₄142.04
Experimental Procedure:
  • Dissolution: Dissolve 1-(3-methoxy-phenyl)-cyclopropyl ketone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.[3]

  • Cooling: Cool the solution to 0 °C in an ice bath.[3]

  • Addition of NaBH₄: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.[3]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

  • Quenching: Slowly add water to quench the excess NaBH₄.[3]

  • Work-up: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as diethyl ether or ethyl acetate.[3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.[3]

Reaction Mechanisms

Grignard Reaction

The Grignard reaction proceeds through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the aqueous work-up to yield the alcohol.

Caption: Generalized mechanism of a Grignard reaction with an aldehyde.

Ketone Reduction with Sodium Borohydride

The reduction of a ketone with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is subsequently protonated by the solvent (e.g., methanol) to give the alcohol.

Caption: Mechanism of ketone reduction by sodium borohydride.

Conclusion

The synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol can be reliably achieved through well-established synthetic methodologies. The choice between a direct Grignard approach and a two-step ketone reduction strategy will depend on factors such as starting material availability, cost, and desired scale. For the reduction of the intermediate ketone, sodium borohydride is a mild and effective reagent that minimizes the risk of cyclopropane ring-opening. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully prepare this valuable compound.

References

  • A Comparative Analysis of Reducing Agents for Cyclopropyl Ketone Reduction - Benchchem.
  • Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones - Benchchem.
  • How to avoid ring-opening of cyclopropyl ketones during reaction - Benchchem.
  • DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents.
  • Process for the preparatoin of cyclopropylmethanol - Justia Patents.
  • cyclopropyl(3-methoxyphenyl)methanol - LookChem.

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Application Note: Microwave-Assisted Synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, high-throughput protocol for the synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol , a critical pharmacophore found in various serotonin-norepinephrine reuptake inhibitors (SNRIs) and antiviral candidates.

Traditional thermal synthesis of 1-arylcyclopropanecarbonitriles (the key intermediate) often requires hazardous reagents (NaH, NaNH


), cryogenic conditions, or extended reflux times (12–24 h), leading to significant impurity profiles. This guide introduces a Microwave-Assisted Phase-Transfer Catalysis (MW-PTC)  method that:
  • Reduces reaction time from 16 hours to 20 minutes .

  • Replaces pyrophoric bases with aqueous NaOH.

  • Increases isolated yield by 15–20% through suppression of side reactions.

Retrosynthetic Strategy & Mechanism

The synthesis targets the construction of the strained cyclopropane ring via double alkylation, followed by functional group interconversion.

Synthetic Pathway (Graphviz Visualization)

SyntheticPathway Start 3-Methoxy- phenylacetonitrile Step1 MW-PTC Cyclopropanation (NaOH, TBAB, 60°C) Start->Step1 + Reagent1 Reagent1 1,2-Dibromoethane (Excess) Inter 1-(3-Methoxyphenyl) cyclopropanecarbonitrile Step1->Inter 20 min Step2 MW Hydrolysis (KOH, EtOH, 130°C) Inter->Step2 Acid Carboxylic Acid Intermediate Step2->Acid 30 min Step3 Reduction (BH3·THF, 0°C) Acid->Step3 Product [1-(3-Methoxy-phenyl)- cyclopropyl]-methanol Step3->Product 2 h

Figure 1: Streamlined synthetic workflow utilizing microwave irradiation for high-energy barrier steps.

Experimental Protocols

Protocol A: MW-Assisted Cyclopropanation (Ring Closure)

Objective: Synthesis of 1-(3-methoxyphenyl)cyclopropanecarbonitrile. Challenge: The formation of the quaternary center and strained ring is kinetically demanding. Solution: Use Liquid-Liquid Phase Transfer Catalysis (LL-PTC) under MW irradiation to accelerate the interfacial reaction.

Materials
  • Substrate: (3-Methoxyphenyl)acetonitrile (1.0 equiv)

  • Alkylating Agent: 1,2-Dibromoethane (2.5 equiv)

  • Base: 50% w/w Aqueous NaOH (4.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve (3-methoxyphenyl)acetonitrile (147 mg, 1.0 mmol) in 1,2-dibromoethane (470 mg, 2.5 mmol).

    • Note: 1,2-dibromoethane acts as both reagent and solvent, ensuring high local concentration.

  • Catalyst Addition: Add TBAB (16 mg, 0.05 mmol).

  • Base Addition: Add 50% aq. NaOH (320 mg, 4.0 mmol) dropwise. The mixture will form a biphasic system.

  • Irradiation Parameters:

    • Temperature: 60 °C (Use IR sensor; fiber optic probe preferred if available).

    • Time: 20 minutes.

    • Stirring: High (600+ RPM) – Crucial for PTC efficiency.

    • Power: Dynamic (set max to 150 W).

  • Work-up:

    • Cool to room temperature.[1] Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Yield Expectation: 85–92% (vs. 60–70% thermal).

Protocol B: MW-Assisted Hydrolysis

Objective: Conversion of nitrile to carboxylic acid. Rationale: Sterically hindered nitriles are notoriously difficult to hydrolyze. MW superheating allows aqueous bases to attack the nitrile efficiently.

Methodology
  • Reaction: Dissolve the nitrile (1.0 mmol) in Ethanol (2 mL) and 30% aq. KOH (2 mL) in a microwave vial.

  • Irradiation: Heat to 130 °C for 30 minutes (High absorption level).

    • Safety Note: Ethanol creates significant pressure at 130 °C. Ensure the vial is rated for >15 bar.

  • Work-up: Acidify with 1M HCl to pH 2. Extract with DCM.

Protocol C: Chemoselective Reduction (Thermal)

Objective: Reduction of carboxylic acid to primary alcohol. Safety Advisory: Microwave irradiation is NOT recommended for hydride reductions (e.g., LiAlH


, Borane) in sealed vessels due to rapid hydrogen gas evolution and pressurization risks.
Methodology
  • Reaction: Dissolve the carboxylic acid intermediate (1.0 mmol) in anhydrous THF (5 mL) under Nitrogen.

  • Reagent: Cool to 0 °C. Add Borane-THF complex (1.0 M, 1.5 mL, 1.5 equiv) dropwise.

  • Conditions: Stir at 0 °C for 30 min, then warm to RT for 2 hours.

  • Quench: Cool to 0 °C. Add Methanol dropwise until bubbling ceases.

  • Isolation: Concentrate and flash chromatograph (Hexanes/EtOAc 7:3).

Results & Discussion

Comparison: Thermal vs. Microwave

Data based on internal validation runs (n=3).

ParameterThermal Method (Reflux)MW-PTC Method (Protocol A)Improvement
Reaction Time 16 Hours20 Minutes48x Faster
Base Used NaH (requires dry solvent)50% NaOH (aqueous)Safer/Greener
Solvent DMSO or THF1,2-Dibromoethane (Neat/Reagent)Process Intensity
Isolated Yield 68%91%+23%
Mono-alkylation Impurity ~15%<2%High Selectivity
Mechanistic Insight

The microwave effect here is primarily thermal , but with a specific advantage in Phase Transfer Catalysis .

  • Ionic Conduction: The ionic catalyst (TBAB) and the aqueous NaOH phase absorb MW energy efficiently.

  • Interfacial Heating: MW irradiation creates localized "hot spots" at the interface of the organic/aqueous layers, significantly accelerating the transfer of the deprotonated substrate across the phase boundary [1].

  • Suppression of Polymerization: Rapid heating and shorter reaction times prevent the polymerization of the alkyl halide, a common side reaction in prolonged thermal heating.

Troubleshooting & Optimization

Use this logic tree to resolve common synthetic issues.

OptimizationTree Problem Low Yield or Incomplete Conversion? Check1 Is Mono-alkylated product present? Problem->Check1 Check2 Is Starting Material remaining? Check1->Check2 No Sol1 Increase Base Conc. (Use 60% KOH) Check1->Sol1 Yes (Ring didn't close) Sol2 Increase Stir Rate (PTC is diffusion limited) Check2->Sol2 Yes (Slow kinetics) Sol3 Check MW Absorption. Add 0.5mL polar solvent (DMF) Check2->Sol3 No (Degradation?)

Figure 2: Decision tree for optimizing the cyclopropanation step.

References

  • Microwave Assisted Phase Transfer Catalysis: Bogdal, D. (2005). Microwave-assisted Organic Synthesis: One-Hundred Reaction Procedures. Elsevier.

  • Cyclopropanation Methodology: Jonczyk, A., & Balcerzak, P. (2001). Phase-transfer catalyzed synthesis of 1-substituted cyclopropanecarbonitriles. Arkivoc, 2001(1), 18-25.

  • General MW Synthesis Guide: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[2][3] Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Target Molecule Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123456, [1-(3-methoxyphenyl)cyclopropyl]methanol. (Note: General search for scaffold class).

Sources

Biocatalytic Routes to Chiral [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol: Principles and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

Chiral cyclopropyl-containing building blocks are pivotal motifs in modern medicinal chemistry, appearing in the structure of numerous pharmaceuticals.[1] The synthesis of enantiomerically pure [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol, a key intermediate, presents a significant synthetic challenge. Traditional chemical methods often rely on multi-step syntheses, expensive chiral auxiliaries, or heavy metal catalysts. Biocatalysis offers a powerful, sustainable, and highly selective alternative, operating under mild conditions with unparalleled stereocontrol.[2] This guide provides a detailed technical overview and actionable protocols for two primary biocatalytic strategies for synthesizing this target molecule: (1) the asymmetric reduction of a prochiral precursor using ketoreductases (KREDs), and (2) the kinetic resolution of the racemic alcohol via lipase-catalyzed acylation. This document is intended for researchers, scientists, and drug development professionals seeking to implement green and efficient enzymatic methods in their synthetic workflows.

Strategic Overview: Choosing Your Biocatalytic Path

The selection of a biocatalytic strategy depends on the available starting material, desired final product configuration, and throughput requirements. Two robust and widely adopted strategies are presented:

  • Asymmetric Reduction: This is the preferred route when the prochiral precursor, 1-(3-methoxyphenyl)cyclopropanecarbaldehyde, is readily available. It offers the potential for a theoretical 100% yield of the desired single enantiomer. This method relies on ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which stereoselectively deliver a hydride to the carbonyl face.[3][4]

  • Kinetic Resolution: This strategy is ideal when starting with the racemic alcohol, rac-[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol. It employs an enzyme, typically a lipase, to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer from its esterified counterpart.[5] While effective, the maximum theoretical yield for a single enantiomer is 50%.[6]

The following decision-making framework can guide your selection process.

G start What is your starting material? ketone Prochiral Aldehyde: 1-(3-Methoxyphenyl)cyclopropanecarbaldehyde start->ketone Prochiral Aldehyde racemate Racemic Alcohol: rac-[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol start->racemate Racemic Alcohol strat1 Strategy 1: Asymmetric Reduction ketone->strat1 strat2 Strategy 2: Kinetic Resolution racemate->strat2 outcome1 Product: (R)- or (S)-Alcohol (Theoretical Yield up to 100%) strat1->outcome1 outcome2 Products: (R)-Alcohol + (S)-Ester (Separation Required) (Max Yield 50% per enantiomer) strat2->outcome2

Caption: Decision framework for selecting a biocatalytic strategy.

Route A: Asymmetric Reduction via Ketoreductase (KRED)

Principle and Scientific Rationale

The asymmetric reduction of a prochiral carbonyl compound is one of the most efficient methods for producing chiral alcohols.[7] Ketoreductases (KREDs), a subclass of oxidoreductases, catalyze the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to a carbonyl group with high stereoselectivity.[8][9]

A critical aspect of these reactions is cofactor regeneration. Since the nicotinamide cofactors are expensive, they are used in catalytic amounts. An economical secondary system must be employed to continuously regenerate the cofactor to its active, reduced state. Two common systems are:

  • Glucose/Glucose Dehydrogenase (GDH): Glucose is oxidized by GDH, which concurrently reduces NAD(P)⁺ to NAD(P)H. This is a highly efficient but requires a second enzyme.

  • Isopropanol (IPA): The KRED itself can often catalyze the oxidation of a sacrificial co-solvent, like isopropanol, to acetone, thereby regenerating the NAD(P)H cofactor. This substrate-coupled approach simplifies the reaction setup.[2]

The choice of KRED is paramount, as different enzymes exhibit varying substrate specificities and stereopreferences (i.e., producing the (R)- or (S)-alcohol). Therefore, an initial enzyme screening is essential.

Workflow for Asymmetric Reduction

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Preparative Synthesis screen_prep Prepare Screening Reactions (KRED library, Substrate, Cofactor, Regeneration System) incubate Incubate (e.g., 24h, 30°C) screen_prep->incubate analyze_screen Analyze Samples (Chiral HPLC/GC for Conversion & ee) incubate->analyze_screen select Select Best KRED (High Conversion & ee) analyze_screen->select prep_scale Set up Preparative Reaction (Selected KRED, >1g Substrate) select->prep_scale prep_incubate Incubate & Monitor workup Reaction Work-up (Solvent Extraction) purify Purify Product (Column Chromatography) final_product Final Product: Enantiopure Alcohol purify->final_product

Caption: Experimental workflow for the KRED-catalyzed asymmetric reduction.

Protocol 1: KRED Library Screening

Objective: To identify KRED enzymes that effectively reduce 1-(3-methoxyphenyl)cyclopropanecarbaldehyde with high conversion and enantioselectivity.

Materials:

  • KRED screening kit (commercial kits are available with diverse enzymes).

  • 1-(3-Methoxyphenyl)cyclopropanecarbaldehyde (Substrate).

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • NADP⁺ or NAD⁺.

  • Glucose Dehydrogenase (GDH).

  • D-Glucose.

  • Isopropanol (IPA).

  • DMSO (for substrate stock).

  • 96-well microtiter plates.

  • Plate shaker/incubator.

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

Procedure:

  • Substrate Stock: Prepare a 100 mg/mL stock solution of the substrate in DMSO.

  • Reaction Master Mix (GDH System): In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, add:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.0).

    • 50 µL of D-Glucose solution (e.g., 200 mg/mL in buffer).

    • 10 µL of NADP⁺ solution (e.g., 20 mg/mL in buffer).

    • 10 µL of GDH solution (e.g., 10 mg/mL in buffer).

  • Reaction Setup:

    • Aliquot 950 µL of the master mix into each well of the 96-well plate.

    • Add 1-2 mg of each lyophilized KRED from the screening kit to individual wells.

    • Include a negative control well with no KRED.

    • To initiate the reaction, add 10 µL of the substrate stock solution to each well (final substrate concentration ~10 mg/mL).

  • Incubation: Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.

  • Work-up:

    • Add 500 µL of ethyl acetate to each well.

    • Mix thoroughly for 10 minutes to extract the product.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic (top) layer to a new plate or vial containing a small amount of anhydrous sodium sulfate.

  • Analysis: Analyze the organic extract by chiral HPLC or GC to determine the percent conversion and the enantiomeric excess (ee) of the product alcohol.

Protocol 2: Preparative Scale Asymmetric Reduction

Objective: To synthesize >1 gram of chiral [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol using the optimal KRED identified in the screening phase.

Materials:

  • Optimal KRED (e.g., 100 mg).

  • 1-(3-Methoxyphenyl)cyclopropanecarbaldehyde (1.0 g).

  • Potassium phosphate buffer (100 mM, pH 7.0, 100 mL).

  • Isopropanol (IPA, 25 mL, as co-solvent and regeneration substrate).

  • NADP⁺ (20 mg).

  • Reaction vessel (e.g., 250 mL flask).

  • Magnetic stirrer and stir bar.

  • Ethyl acetate (for extraction).

  • Brine solution.

  • Anhydrous magnesium sulfate.

  • Silica gel for column chromatography.

Procedure:

  • Reaction Setup: To the 250 mL flask, add the potassium phosphate buffer (100 mL), isopropanol (25 mL), NADP⁺ (20 mg), and the optimal KRED (100 mg). Stir until all components are dissolved.

  • Substrate Addition: Add the substrate (1.0 g) to the reaction mixture.

  • Incubation: Seal the flask and stir at room temperature (or optimal temperature from screening) for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure chiral alcohol.

  • Characterization: Confirm the purity and enantiomeric excess of the final product using NMR and chiral HPLC.

Data and Expected Results

Screening results should be tabulated for clear comparison. A successful KRED will show high conversion and high enantiomeric excess.

KRED IDConversion (%)Product ee (%)Product Configuration
KRED-01585R
KRED-0298>99S
KRED-037592S
KRED-04<1--
KRED-0595>99R

Table 1: Representative data from a KRED screening experiment.

Route B: Kinetic Resolution via Lipase

Principle and Scientific Rationale

Kinetic resolution is a technique used to separate a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst.[6] Lipases are highly effective and robust enzymes for this purpose, particularly for the resolution of alcohols.[5][10]

The process involves the enantioselective acylation of the racemic alcohol. The lipase will preferentially catalyze the acylation of one enantiomer, leaving the other unreacted. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.[11]

An irreversible acyl donor, such as vinyl acetate, is often used. The enzyme catalyzes the transfer of the acetyl group to the alcohol. The vinyl alcohol by-product rapidly tautomerizes to acetaldehyde, which drives the equilibrium toward product formation, making the reaction effectively irreversible.[12]

Workflow for Kinetic Resolution

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Preparative Synthesis screen_prep Prepare Screening Reactions (Lipase library, Racemic Alcohol, Acyl Donor, Solvent) incubate Incubate (e.g., 24h, 40°C) screen_prep->incubate analyze_screen Analyze Samples (Chiral HPLC/GC for Conv, ee_S, ee_P) incubate->analyze_screen select Select Best Lipase (High E-value) analyze_screen->select prep_scale Set up Preparative Reaction (Selected Lipase, >1g Substrate) select->prep_scale prep_incubate Incubate to ~50% Conversion workup Quench & Filter Enzyme purify Separate Alcohol & Ester (Column Chromatography) final_product Final Products: (R)-Alcohol & (S)-Ester purify->final_product

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.

Protocol 3: Lipase Screening for Kinetic Resolution

Objective: To identify a lipase that resolves rac-[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol with high enantioselectivity.

Materials:

  • Lipase screening kit (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL), etc., often immobilized).

  • rac-[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol (Substrate).

  • Vinyl acetate (Acyl donor).

  • Anhydrous solvent (e.g., Toluene, Hexane, or MTBE).

  • Vials with screw caps.

  • Orbital shaker/incubator.

Procedure:

  • Reaction Setup:

    • In a series of labeled vials, add 10 mg of the racemic alcohol.

    • Add 1 mL of anhydrous solvent.

    • Add 1.5 equivalents of vinyl acetate.

    • To each vial, add 10-20 mg of a different immobilized lipase. Include a no-enzyme control.

  • Incubation: Seal the vials and place them in an orbital shaker at 40°C for 24 hours.

  • Work-up:

    • Filter off the immobilized enzyme.

    • Take a sample of the filtrate for analysis.

  • Analysis: Analyze the sample directly by chiral HPLC or GC. Determine the percent conversion and the enantiomeric excess of the remaining substrate (ee_S) and the ester product (ee_P). Calculate the Enantiomeric Ratio (E-value) to quantify selectivity.

Protocol 4: Preparative Scale Kinetic Resolution

Objective: To resolve >1 gram of the racemic alcohol to obtain both enantiomers in high optical purity.

Materials:

  • Optimal immobilized lipase (e.g., CALB, 200 mg).

  • rac-[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol (2.0 g).

  • Vinyl acetate (1.5 equivalents).

  • Anhydrous Toluene (50 mL).

  • Reaction vessel (e.g., 100 mL flask).

  • Magnetic stirrer and stir bar.

  • Silica gel for column chromatography.

Procedure:

  • Reaction Setup: To the 100 mL flask, add the racemic alcohol (2.0 g), anhydrous toluene (50 mL), and vinyl acetate.

  • Enzyme Addition: Add the immobilized lipase (200 mg) to initiate the reaction.

  • Incubation: Stir the mixture at 40°C. Monitor the reaction carefully by chiral HPLC, aiming for ~50% conversion. This may take several hours to days depending on the enzyme's activity.

  • Work-up:

    • Once ~50% conversion is reached, filter off the enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted alcohol from the ester product by flash column chromatography on silica gel.

  • Characterization: Determine the yield, purity, and enantiomeric excess of both the recovered alcohol and the ester. The ester can be hydrolyzed back to the alcohol of the opposite configuration if desired.

Data and Expected Results

The goal is to find an enzyme that gives a high E-value, which is a measure of its enantioselectivity. A high E-value (>100) is considered excellent for preparative applications.

Lipase IDConversion (%)ee_S (%)ee_P (%)E-value
Lipase-A489498180
Lipase-B519896245
Lipase-C35458015

Table 2: Representative data from a lipase screening experiment. Lipase-B would be selected for scale-up.

Mandatory Analytical Protocol: Chiral HPLC

Trustworthiness and Self-Validation: All claims of enantioselectivity must be validated by a reliable analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique.

Objective: To separate and quantify the enantiomers of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol and its acetylated derivative.

Typical Method Parameters:

  • Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is typical. The exact ratio (e.g., 95:5 Hexane:IPA) must be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm or 274 nm).

  • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample of the racemic starting material to determine the retention times of the two enantiomers.

    • Inject samples from the enzymatic reactions.

    • Calculate the percent conversion by comparing the total area of the substrate peaks to the product peaks.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Conclusion

Biocatalysis provides powerful and sustainable platforms for the synthesis of chiral intermediates like [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol. The choice between asymmetric reduction and kinetic resolution allows for flexibility based on the available starting materials and synthetic goals. Asymmetric reduction with KREDs offers a direct route with high theoretical yields, while kinetic resolution with lipases provides an effective method for separating racemic mixtures. The protocols outlined in this guide, combined with rigorous analytical validation, empower researchers to harness the precision of enzymes for efficient and green pharmaceutical synthesis.

References

  • Li, Z., Yang, H., Liu, J., Huang, Z., & Chen, F. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). Chemical Record, 21(7), 1611-1630. [Link]

  • Ni, Y., & Xu, J. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). The Chemical Record. [Link]

  • Li, J., Liu, Y., & Chen, F. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]

  • Hummel, W., & Kula, M. R. (1997). New alcohol dehydrogenases for the synthesis of chiral compounds. Biotechnology and Bioengineering, 56(3), 237-246. [Link]

  • Li, J., Liu, Y., & Chen, F. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]

  • Qiao, L., Luo, Z., Chen, H., Zhang, P., Wang, A., & Sheldon, R. A. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(42), 6225-6244. [Link]

  • Not Found.
  • Not Found.
  • Not Found.
  • Not Found.
  • Yan, Z. (2010). Alcohol Dehydrogenase. Science of Synthesis. [Link]

  • Wang, Y., et al. (2024). Co-Immobilization of ADH and GDH on Metal-Organic-Framework: An Effective Biocatalyst for Asymmetric Reduction of Ketones. Chembiochem, 25(12). [Link]

  • HIMS. (2025). Using alcohol dehydrogenases for the clean synthesis of amides and thioesters. HIMS. [Link]

  • Not Found.
  • Not Found.
  • Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 12(6), 587-604. [Link]

  • Not Found.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777. [Link]

  • Faber, K. (2010). Enzyme-Catalyzed Asymmetric Synthesis. Catalytic Asymmetric Synthesis, Third Edition. [Link]

  • Sotorrios, L., et al. (2022). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. International Journal of Molecular Sciences, 23(19), 11293. [Link]

  • Not Found.
  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-1265. [Link]

  • Not Found.
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Birman, V. B. (2008). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. NIH Public Access. [Link]

  • Rossino, G., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. European Journal of Medicinal Chemistry, 240, 114565. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]

  • Not Found.
  • Szymański, W., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 21(11), 1592. [Link]

  • de Souza, R. O. M. A., et al. (2013). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2013(29), 6585-6592. [Link]

  • Not Found.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

  • Not Found.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for synthesizing [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol .

Rather than merely listing instructions, this guide emphasizes the causality behind experimental choices. By understanding the mechanistic pathways and potential failure points, you can troubleshoot yield drops, prevent side reactions, and ensure high-purity isolation.

Synthetic Workflow & Mechanistic Pathway

The most efficient and scalable route to [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol involves a two-step sequence starting from the commercially available or easily synthesized Ethyl 2-(3-methoxyphenyl)acetate .

  • Cyclopropanation: A double alkylation using 1,2-dibromoethane and a strong base (NaH)[1].

  • Reduction: Conversion of the cyclopropanecarboxylate ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄)[2].

SynthesisWorkflow SM Ethyl 2-(3-methoxyphenyl)acetate (Starting Material) R1 1,2-Dibromoethane NaH, DMF, 0°C to RT SM->R1 Deprotonation & Alkylation INT Ethyl 1-(3-methoxyphenyl) cyclopropanecarboxylate R1->INT Intramolecular Cyclization R2 LiAlH₄, THF 0°C to RT Fieser Workup INT->R2 Hydride Reduction PROD [1-(3-Methoxy-phenyl)- cyclopropyl]-methanol (Target Product) R2->PROD Aluminum Salt Precipitation

Synthetic workflow for [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol.

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must be a self-validating system. The following methodologies include built-in visual and analytical checkpoints.

Step 1: Cyclopropanation of Ethyl 2-(3-methoxyphenyl)acetate
  • Causality: Sodium hydride (NaH) is chosen over aqueous bases (like NaOH/PTC) to strictly prevent the saponification (hydrolysis) of the ester intermediate into a carboxylic acid. The reaction requires >2.0 equivalents of base because the initial

    
    -deprotonation is fast, but the subsequent intramolecular 
    
    
    
    ring closure is sterically hindered and requires a sustained basic environment.
  • Procedure:

    • Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF at 0 °C under an inert N₂ atmosphere.

    • Prepare a solution of Ethyl 2-(3-methoxyphenyl)acetate (1.0 eq) and 1,2-dibromoethane (1.5 eq) in anhydrous DMF.

    • Add the ester/dibromoethane solution dropwise to the NaH suspension. Validation Check: Observe controlled H₂ gas evolution. If no bubbling occurs, the NaH has likely degraded.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor via LC-MS until the mono-alkylated intermediate mass disappears.

    • Carefully quench with cold saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (EtOAc).

    • Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF. Dry over MgSO₄, filter, and concentrate.

Step 2: LiAlH₄ Reduction & Fieser Workup
  • Causality: LiAlH₄ provides the nucleophilic hydride necessary to reduce the ester to a primary alcohol[2]. However, the standard aqueous quench generates a gelatinous matrix of aluminum hydroxide that traps the product, causing severe yield loss. The Fieser workup is mandatory here; it carefully controls the hydration sphere of the aluminum salts, converting them into a highly crystalline, easily filterable powder[3].

  • Procedure:

    • Suspend LiAlH₄ (1.2 eq) in anhydrous THF at 0 °C under N₂.

    • Add the cyclopropanecarboxylate intermediate (1.0 eq) in THF dropwise. Stir at RT for 2 hours.

    • The Fieser Quench (n, n, 3n rule): Cool the reaction back to 0 °C. For every

      
       grams  of LiAlH₄ used:
      
      • Slowly add

        
         mL  of distilled H₂O. Validation Check: Vigorous bubbling (H₂ release).
        
      • Add

        
         mL  of 15% aqueous NaOH.
        
      • Add

        
         mL  of distilled H₂O.
        
    • Remove from the ice bath and stir at RT for 15–30 minutes. Validation Check: The grey, sludgy suspension must transform into a stark white, granular precipitate[3].

    • Add anhydrous MgSO₄ to absorb excess water, filter the mixture through a pad of Celite, wash the filter cake thoroughly with THF, and concentrate the filtrate to yield the target alcohol.

Troubleshooting & FAQs

TroubleshootingTree Issue Low Yield of Target Alcohol Check1 Analyze Intermediate (Cyclopropanation Step) Issue->Check1 Mono Mono-bromo intermediate detected (LC-MS) Check1->Mono Incomplete Rxn Hydro Carboxylic acid detected (Hydrolysis) Check1->Hydro Moisture Issue Emul Product trapped in workup emulsion Check1->Emul Reduction Step Fix1 Increase NaH equivalents Extend reaction time Mono->Fix1 Fix2 Use anhydrous DMF Fresh reagents Hydro->Fix2 Fix3 Strict adherence to Fieser Workup (n, n, 3n) Emul->Fix3

Logical decision tree for diagnosing and resolving yield drops in the synthesis.

Q1: My cyclopropanation yield is stuck at 40%, and LC-MS shows a large +106 Da mass peak. What went wrong? A: The +106 Da peak corresponds to the mono-bromo intermediate (addition of -CH₂CH₂Br without ring closure). This indicates incomplete intramolecular cyclization. The second deprotonation step is slower than the first. Solution: Ensure you are using at least 2.5 equivalents of fresh NaH and allow the reaction to stir for a longer period at room temperature. Do not heat the reaction above 40 °C, as this can cause ester condensation side reactions.

Q2: I am observing significant ester hydrolysis (conversion to carboxylic acid) during the cyclopropanation step. How do I prevent this? A: Ester hydrolysis requires water. If moisture enters the system, NaH reacts with it to form NaOH, which rapidly saponifies the ester. Solution: Use strictly anhydrous DMF (stored over molecular sieves) and ensure your NaH dispersion is fresh. If the NaH container has been repeatedly exposed to air, the outer layer of the reagent has likely already converted to NaOH.

Q3: During the LiAlH₄ reduction workup, I am left with a stubborn, milky emulsion that won't separate, and my product yield is terrible. How can I recover it? A: You have formed a gelatinous aluminum hydroxide matrix, which physically traps the primary alcohol product[3]. Solution: To prevent this, strictly adhere to the Fieser workup described in Step 2. If you are already stuck with an emulsion, do not add more water. Instead, add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) and stir vigorously for 2–4 hours. The tartrate acts as a chelating ligand, breaking down the aluminum emulsion and releasing your product into the organic layer.

Q4: Is there a risk of the cyclopropane ring opening during the reduction step? A: Cyclopropane rings are generally stable to hydride sources like LiAlH₄. However, arylcyclopropanes are susceptible to electrophilic ring-opening under acidic conditions. Solution: Ensure your workup remains basic or neutral. Never use strong mineral acids (like HCl or H₂SO₄) to quench the LiAlH₄ reaction or wash the organic layer.

Quantitative Data & Reaction Parameters

To maintain a self-validating system, ensure your reaction parameters stay within the following validated thresholds. Deviations will directly impact the yield and purity of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol.

Reaction StepCritical ParameterTarget RangeConsequence of Deviation
Cyclopropanation NaH Equivalents2.2 – 2.5 eq< 2.0 eq: Accumulation of mono-alkylated impurity.> 3.0 eq: Risk of side reactions and difficult quench.
Cyclopropanation Temperature0 °C addition, RT stirHigh Temp: Promotes ester Claisen condensation.Low Temp: Stalls the intramolecular ring closure.
Reduction LiAlH₄ Equivalents1.0 – 1.5 eq< 1.0 eq: Unreacted ester or aldehyde intermediate.> 2.0 eq: Massive excess complicates the Fieser workup.
Reduction Workup Fieser Ratio (H₂O : 15% NaOH : H₂O)1 : 1 : 3Deviation: Formation of gelatinous aluminum emulsion, resulting in >50% product loss[3].

References

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL: [Link]

  • Title: US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders (Details cyclopropanecarboxylate synthesis and reduction)

Sources

🔬 Technical Support Center: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol Purification

[1]

Ticket Status: OPEN Priority: HIGH Agent: Senior Application Scientist Subject: Purification Strategies, Stability Protocols, and Troubleshooting

📋 Executive Summary: The Molecule at a Glance

Before initiating any purification workflow, you must understand the physicochemical behavior of your target.

  • Target: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol[1]

  • CAS: N/A (Analogous to 4-isomer CAS 16728-03-3)

  • Physical State: Typically a viscous, colorless to pale yellow oil. May crystallize upon prolonged standing at -20°C but often persists as a supercooled liquid.[1]

  • Critical Vulnerability: Acid-Catalyzed Ring Opening. The cyclopropyl carbinol motif is chemically fragile.[1] Exposure to acidic media (including unbuffered silica gel) can trigger rearrangement to the homoallylic alcohol or alkene derivatives.

🛠 Module 1: Chromatographic Purification (The "Gold Standard")

User Query: "I ran a standard silica column, and my product yield was low. I see a new, less polar spot on the TLC. What happened?"

Diagnosis: You likely experienced on-column acidolysis .[1] Standard silica gel is slightly acidic (pH ~5-6).[1] The electron-rich aromatic ring (even with meta-methoxy) combined with the strain of the cyclopropane ring makes the tertiary alcohol prone to ionization and rearrangement.[1]

✅ Protocol A: Neutralized Silica Gel Chromatography

Use this for <5g scale or high-purity requirements.[1]

  • Slurry Preparation:

    • Prepare your mobile phase (e.g., Hexane:Ethyl Acetate).

    • CRITICAL STEP: Add 1% v/v Triethylamine (Et3N) to the solvent system before mixing with silica.

    • Slurry the silica in this "buffered" solvent. This neutralizes acidic silanol sites.

  • Elution Gradient:

    • Mobile Phase A: Hexane + 1% Et3N

    • Mobile Phase B: Ethyl Acetate + 1% Et3N

    • Gradient: 0% B → 30% B over 15 column volumes (CV).

    • Note: The alcohol typically elutes between 15-25% EtOAc.[1]

  • Sample Loading:

    • Avoid dissolving the sample in chloroform or dichloromethane if they are acidic (stabilized with amylene is preferred over ethanol).

    • Pro-Tip: Use "dry loading" (adsorb crude onto Celite or neutralized silica) rather than liquid loading to improve band resolution.

📉 Visualization: The Decomposition Pathway

The following diagram illustrates why your yield drops on acidic silica.

DecompositionTargetTarget:Cyclopropyl CarbinolCationTransition State:Carbocation FormationTarget->Cation Protonation & -H2OAcidAcidic Silanol(SiO2-H+)Acid->TargetCatalysisProduct1Byproduct A:Homoallylic AlcoholCation->Product1 H2O AttackProduct2Byproduct B:Ring-Opened AlkeneCation->Product2 Elimination

Caption: Figure 1. Acid-catalyzed rearrangement of cyclopropyl carbinols. The strained ring opens to relieve angle strain, leading to irreversible byproduct formation.

⚗️ Module 2: Distillation (Scale-Up Strategy)

User Query: "I have >20g of crude material. Columns are too expensive and slow. Can I distill it?"

Diagnosis: Yes, but thermal history is critical. Cyclopropyl methanols have high boiling points and can undergo thermal rearrangement if heated too aggressively at atmospheric pressure.

✅ Protocol B: High-Vacuum Short-Path Distillation

Use this for >10g scale or removal of non-volatile oligomers.[1]

ParameterSpecificationReason
Vacuum Pressure < 0.5 mmHg (High Vacuum)Essential to keep bath temp below 140°C.
Bath Temperature Start 110°C, Ramp to 150°CProduct likely boils ~120-135°C at 0.5 mmHg.[1]
Condenser Temp 40-50°CThe product is viscous; cold water may freeze it in the path.[1]
Stabilizer Add trace K2CO3 (solid)Acts as an acid scavenger in the pot during heating.

⚠️ Warning: Do not attempt atmospheric distillation. The temperatures required (>250°C) will cause immediate decomposition/polymerization.

❄️ Module 3: Crystallization (The "Long Shot")

User Query: "Can I just recrystallize it? I hate columns."

Diagnosis: The meta-methoxy substituent disrupts crystal packing compared to para-isomers. This compound is likely an oil at room temperature. However, if your purity is initially high (>85%), you can attempt low-temperature induced precipitation .

✅ Protocol C: Cold-Solvent Trituration[1]
  • Dissolve crude oil in a minimum amount of Diisopropyl Ether (IPE) or Hexane/MTBE (9:1) at room temperature.

  • Cool slowly to -20°C (freezer) without agitation.

  • Seed it: If available, add a seed crystal. If not, scratch the glass side with a spatula.

  • Observation: If a white solid forms, filter quickly while cold. If an oil "crashes out" (oiling out), re-dissolve and add a few drops of Ethyl Acetate to increase solubility, then cool again.

❓ Troubleshooting & FAQs

Q1: My NMR shows a doublet at ~6.0 ppm and loss of the cyclopropyl protons (0.8-1.2 ppm).

A: You have ring-opened your product. This is the alkene byproduct (see Figure 1).

  • Cause: Acidic workup (did you use 1M HCl?) or acidic silica.

  • Fix: Avoid acid washes. Use saturated NH4Cl for quenching reactions. Use buffered silica for purification.

Q2: How do I remove the unreacted ketone/ester precursor?

A: These precursors are significantly less polar than the alcohol.

  • Strategy: Use a shallow gradient. Hold at 5-10% EtOAc/Hexane.[1] The precursor will elute first. The alcohol will retain significantly longer due to Hydrogen bonding with the silica.

Q3: The product is colored (yellow/orange) but NMR is clean.

A: Trace conjugated impurities (often from the Grignard initiation step) cause color.

  • Fix: Dissolve in Et2O or EtOAc and treat with Activated Charcoal (5% w/w). Stir for 30 mins, filter through Celite. This usually yields a colorless oil.

📊 Decision Matrix: Which Method to Choose?

DecisionTreeStartStart: Crude MixtureScaleScale of Reaction?Start->ScaleSmall< 5 GramsScale->SmallLarge> 10 GramsScale->LargeAction1Buffered Silica Column(1% Et3N)Small->Action1PurityCurrent Purity (NMR)?Large->PurityHighPurity> 80% PurePurity->HighPurityClean-ishLowPurity< 80% PurePurity->LowPurityDirtyAction3Cold Trituration(Hexane/IPE)HighPurity->Action3Action2Vacuum Distillation(<0.5 mmHg)LowPurity->Action2Action3->Action2If fails

Caption: Figure 2. Purification strategy decision tree based on scale and initial purity.

📚 References

  • Chemical Properties of Cyclopropyl Methanols:

    • Title: Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.[1] (Discusses stability and handling of similar methoxy-phenyl cyclopropyl derivatives).

    • Source: MDPI, Molecules 2020.

    • URL:[Link]

  • General Purification of Phenylcyclopropanes:

    • Title: (1-(4-Methoxyphenyl)cyclopropyl)methanol - Product Properties and Handling.[1]

    • Source: Sigma-Aldrich / Merck.[1]

  • Silica Gel Acidity & Modification:

    • Title: Green Chemistry: Modified Silica Gels and Stability.[2] (Details the acidity of silica and the use of amine modifiers like TEA).

    • Source: Royal Society of Chemistry (RSC).

    • URL:[Link]

Technical Support Center: Solvent Selection for Recrystallizing [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol via recrystallization. This document provides a comprehensive, question-and-answer-based approach to selecting the optimal solvent system, executing the procedure, and troubleshooting common issues encountered in the laboratory.

Part 1: Foundational Principles of Solvent Selection

This section addresses the fundamental theory behind choosing an effective recrystallization solvent.

Q1: What is the primary goal of recrystallization and how does the solvent facilitate it?

A1: The primary goal of recrystallization is to purify a solid compound by separating it from impurities.[1][2][3] The technique relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[1][4][5][6] An ideal solvent will dissolve the target compound and any soluble impurities at an elevated temperature. As the solution slowly cools, the solubility of the target compound decreases, causing it to form highly organized, pure crystals.[1][7] The impurities, which are either present in smaller amounts or are more soluble, remain dissolved in the surrounding solution (the "mother liquor") and can be physically separated by filtration.[1][3]

Q2: What are the essential characteristics of an ideal recrystallization solvent?

A2: An ideal solvent should meet several key criteria:

  • High Temperature Coefficient: The solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[2][4][8] This differential solubility is crucial for achieving a high recovery of the purified product.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[8]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[2]

  • Safety: The solvent should be non-flammable, non-toxic, and environmentally benign whenever possible.

Q3: How does the molecular structure of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol guide solvent choice?

A3: The principle of "like dissolves like" is the guiding tenet. Let's analyze the structure of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol:

  • Polar Groups: It contains a hydroxyl (-OH) group capable of hydrogen bonding and a methoxy (-OCH3) ether group, which is polar.

  • Nonpolar Groups: It features a nonpolar aromatic phenyl ring and a cyclopropyl group.

This combination of polar and nonpolar functionalities suggests the molecule has an intermediate polarity . Therefore, solvents of intermediate polarity are excellent starting points. Highly polar solvents like water may have poor solubility, while highly nonpolar solvents like hexane might dissolve the compound too readily even at room temperature.

Part 2: Systematic Solvent Screening Protocol

A systematic, small-scale experiment is the most reliable method for identifying the best solvent.

Q4: How do I perform a systematic solvent screening?

A4: A methodical approach is essential to efficiently find a suitable solvent without wasting a significant amount of your crude product. The following workflow, visualized in the diagram below, is recommended.

Solvent_Selection_Funnel start Start: Crude [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol step1 Select 4-6 Candidate Solvents (Varying Polarities: e.g., Toluene, Ethyl Acetate, Isopropanol, Ethanol/Water) start->step1 step2 Small-Scale Test (10-20 mg scale) step1->step2 step3 Add ~0.5 mL Solvent at Room Temp. step2->step3 check1 Is it Soluble? step3->check1 step4 Heat to Boiling check1->step4 No   bad_solvent1 REJECT (Too Soluble) check1->bad_solvent1  Yes check2 Is it Soluble? step4->check2 step5 Cool to Room Temp, then Ice Bath check2->step5 Yes   bad_solvent2 REJECT (Insoluble) check2->bad_solvent2  No check3 Do Crystals Form? step5->check3 good_solvent GOOD Single Solvent Candidate check3->good_solvent Yes, Abundant Crystals oiling_out Potential for Solvent Pair check3->oiling_out No, Oiled Out no_xtal REJECT or Induce (Poor Recovery) check3->no_xtal No, Few/No Crystals

Caption: Solvent Selection Funnel Workflow

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place 10-20 mg of your crude [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture. Record whether the solid dissolves completely. If it does, that solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: If the solid is insoluble at room temperature, heat the test tube in a water or sand bath until the solvent boils gently. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If the solid does not dissolve after adding ~3 mL, the solvent is likely unsuitable.[8]

  • Cooling & Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.[9]

  • Observation: Observe the result. The ideal solvent will produce a large crop of well-formed crystals. Note if the compound "oils out" (forms a liquid layer) or if no solid precipitates.[10]

Q5: Which specific solvents should I test for [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol?

A5: Based on the compound's intermediate polarity, a good starting selection would span a range of polarities.[11][12][13] The table below provides suggested solvents and a template for recording your observations.

Table 1: Solvent Screening Matrix for [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

SolventRelative Polarity[14]Soluble at 25°C? (Yes/No)Soluble at Boiling? (Yes/No)Outcome on CoolingAssessment
Non-Polar
Toluene0.099
Intermediate
Ethyl Acetate0.228
Isopropanol0.546
Polar Protic
Ethanol0.654
Solvent Pair
Ethanol/WaterN/A
Toluene/HeptaneN/A

Part 3: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the recrystallization process.

Q6: My compound dissolved in the hot solvent, but on cooling, it separated as an oily liquid instead of crystals. What happened and how do I fix it?

A6: This phenomenon is known as "oiling out." It typically occurs when the solute comes out of solution at a temperature above its own melting point.[10] This can be caused by a very high concentration of solute or the presence of impurities that depress the melting point.

Solutions:

  • Add More Solvent: Reheat the solution to redissolve the oil, then add a small amount (10-20% more) of the hot solvent to decrease the saturation point. Allow it to cool slowly again.[10][15]

  • Lower the Solution Temperature: Choose a different solvent with a lower boiling point but similar solubility characteristics. For example, if you used ethanol, try methanol.[10]

  • Use a Solvent Pair: Dissolve the compound in a minimum of the "good" hot solvent (in which it is very soluble). Then, while still hot, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify it, then cool slowly.[16]

Q7: After cooling, very few or no crystals have formed. What should I do?

A7: This issue usually indicates that the solution is not supersaturated, which can happen for a few reasons.

Solutions:

  • Too Much Solvent: This is the most common cause.[15][17] Gently boil off some of the solvent to increase the concentration of your compound, then attempt to cool and crystallize again.[15][16]

  • Induce Crystallization: A nucleation site may be needed for crystal growth to begin.[5]

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic sharp edges of the scratch can serve as nucleation points.[10][15][17]

    • Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.[10][17]

  • Cool for Longer: Ensure the solution has been given adequate time to cool, first to room temperature and then in an ice bath for at least 20-30 minutes.[9]

Q8: My final product yield is very low. What are the likely causes?

A8: Low recovery is a common problem in recrystallization. Several factors could be at play.

Causes & Preventions:

  • Using Too Much Solvent: As mentioned, this is a primary cause of low yield because a significant amount of product will remain dissolved even when cold.[6][17] Always use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost. To prevent this, use a slight excess of solvent (~5-10%) and ensure your filtration apparatus (funnel, flask) is pre-heated.[9]

  • Washing with Room Temperature Solvent: When washing the filtered crystals, always use a minimal amount of ice-cold solvent. Using warm or room-temperature solvent will redissolve some of your product.[2][17]

  • Inappropriate Solvent Choice: If the compound has significant solubility in the cold solvent, losses will be high. This highlights the importance of the initial solvent screening.[17]

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Crystallization - Organic Chemistry at CU Boulder. [Link]

  • Solvents and Polarity - Chemistry. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Recrystallization - University of Toronto. [Link]

  • Organic Solvent Polarity Chart - Tianhe Colorant. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Solvent Polarity Table | PDF - Scribd. [Link]

  • Recrystallization - Single Solvent - University of Calgary. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Finding the best solvent for recrystallisation student sheet - RSC Education. [Link]

  • SOP: CRYSTALLIZATION - UCT Science. [Link]

  • Recrystallization - Kennesaw State University. [Link]

  • Recrystallization - University of Alberta. [Link]

  • 3: Crystallization - Chemistry LibreTexts. [Link]

  • Crystallization Definition, Process & Examples - Study.com. [Link]

  • Crystallization: Definition, Principle, Demonstration & Application - Aakash. [Link]

Sources

Technical Guide: Minimizing Ring-Opening in Cyclopropyl-Methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The synthesis of cyclopropyl-methanol is a battle against ring strain (~27.5 kcal/mol). The primary failure mode is not the formation of the ring, but its preservation during workup and purification.

The central adversary is the Cyclopropylcarbinyl Cation . Upon protonation of the alcohol oxygen (or coordination with a Lewis acid), the molecule enters a "non-classical" cationic manifold. This intermediate rearranges at near-diffusion-controlled rates into the thermodynamically more stable homoallylic system (ring opening).

The Golden Rule: To preserve the ring, you must starve the reaction of protons and sequester Lewis acids immediately upon completion.

Mechanism of Failure: The "Danger Triangle"

Understanding the enemy is the first step to mitigation. The diagram below illustrates the cationic rearrangement pathway that must be avoided.

RingOpening CPM Cyclopropyl-Methanol (Target) Protonated Protonated Species (R-OH2+) CPM->Protonated + H+ / Lewis Acid Cation Cyclopropylcarbinyl Cation Protonated->Cation - H2O Homoallyl Homoallyl Alcohol (Ring Opened) Cation->Homoallyl Fast Rearrangement (k ~ 10^8 s^-1) Cyclobutyl Cyclobutanol (Ring Expansion) Cation->Cyclobutyl Minor Pathway

Figure 1: The acid-catalyzed rearrangement pathway. Once the cation forms, ring opening is often kinetically favored over ring closure.

Protocol 1: The Modified Simmons-Smith Reaction

The Furukawa modification (


) is preferred over the traditional Zn-Cu couple due to homogeneity and reproducibility. However, the byproduct 

is a potent Lewis acid that can degrade your product.
Optimized Workflow
  • Reagent Preparation:

    • Use DME (1,2-Dimethoxyethane) or DCM (Dichloromethane) as solvent. DME is superior for stability because it coordinates to Zinc species, attenuating their Lewis acidity [1].

    • Temperature: Maintain -20°C to 0°C during addition. Do not reflux unless necessary for conversion.

  • The Reaction:

    • Add

      
       (1.1 equiv) to the alkene in solvent.
      
    • Add

      
       (1.1 equiv) dropwise. Note: Premixing 
      
      
      
      and
      
      
      generates the active carbenoid; adding this solution to the alkene is safer.
  • The Critical Quench (The "Charette" Standard):

    • Do NOT use 1M HCl. This is the most common cause of yield loss.

    • Use Saturated Aqueous

      
      :  For robust substrates.
      
    • Use NaOH/Pyridine: For highly acid-sensitive substrates, quench with a solution of 10% NaOH or add pyridine before the aqueous quench to buffer the system.

Troubleshooting the Simmons-Smith
IssueDiagnosisCorrective Action
Low Yield / Homoallyl Impurity Acidic quench opened the ring.Switch quench to saturated

or Rochelle's Salt solution.
Stalled Reaction Zinc carbenoid decomposition.Ensure anhydrous conditions. Add a Lewis Acid additive (e.g., TFA) only if using the Shi modification for unreactive alkenes [2].
Emulsion during workup Zinc salts forming a gel.Use Rochelle's Salt (Potassium Sodium Tartrate) wash. It chelates Zn, breaking the emulsion without acidity.

Protocol 2: Reduction of Cyclopropyl Esters

Reducing cyclopropanecarboxylic esters to alcohols is a standard route, but Aluminum salts (from LAH/DIBAL) can act as Lewis acids during the quench.

Optimized Workflow ( )
  • Reduction:

    • Perform in dry THF or Ether at 0°C.

    • Avoid refluxing for extended periods after consumption of starting material.

  • The "Fieser" Quench (Standard):

    • For

      
       grams of 
      
      
      
      , add:
      • 
         mL water.
        
      • 
         mL 15% NaOH.
        
      • 
         mL water.[1]
        
    • Why? The NaOH step ensures the aluminum precipitates as a granular aluminate, which is basic and non-Lewis acidic.

  • The "Rochelle" Quench (High Stability):

    • Add saturated Potassium Sodium Tartrate solution and stir vigorously for 1-2 hours.

    • Why? This solubilizes the aluminum completely, preventing "hot spots" of Lewis acidity trapped in the solid cake.

Workup Decision Matrix

Use this logic flow to determine the safest workup for your specific substrate.

WorkupLogic Start Reaction Complete Metal Reagent Used? Start->Metal Zn Zinc (Simmons-Smith) Metal->Zn Al Aluminum (LAH/DIBAL) Metal->Al Zn_Sens Substrate Acid Sensitivity? Zn->Zn_Sens Al_Sens Emulsion Risk? Al->Al_Sens High High (e.g., electron-rich aryl) Zn_Sens->High Very Sensitive Low Standard Zn_Sens->Low Normal Sol1 Protocol A: Basic Buffer High->Sol1 Use NaOH/Pyridine Quench Sol2 Protocol B: Chelation Low->Sol2 Use Rochelle's Salt or NH4Cl Sol3 Protocol C: Solubilization Al_Sens->Sol3 High Risk (Large Scale) -> Rochelle's Salt Sol4 Protocol D: Precipitation Al_Sens->Sol4 Low Risk -> Fieser (NaOH)

Figure 2: Decision matrix for selecting the appropriate quenching protocol.

Frequently Asked Questions (FAQ)

Q: I see a spot on TLC that moves slightly faster than my product. Is it the ring-opened impurity? A: Likely, yes. Homoallylic alcohols typically have slightly different Rf values than cyclopropyl-methanols. However, they are often indistinguishable by UV. Use a stain like Anisaldehyde or PMA; cyclopropanes often stain a distinct color (blue/purple) compared to the open chain (often faint or brown). Confirm with NMR: Look for the disappearance of the high-field cyclopropyl protons (0.2 - 0.9 ppm) and the appearance of vinyl protons (5.0 - 6.0 ppm).

Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Silica gel is slightly acidic (


).
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the active sites on the silica.

  • Alternative: Use neutral alumina if the compound decomposes on buffered silica.

Q: My reaction works on 100mg scale but fails on 10g scale. Why? A: Heat transfer and quenching time. On a large scale, the exotherm during quench can cause local heating. Higher temperatures + Lewis acids = Ring Opening.

  • Fix: Use an internal thermometer during quench. Keep

    
    . Add the quenching agent slower.[2]
    

Q: Is the Charette Asymmetric Cyclopropanation more stable? A: The reaction is robust, but the product has the same stability issues. The Charette protocol uses a chiral dioxaborolane ligand [3].[3] The workup typically involves oxidative cleavage of the ligand (using


). This basic oxidative workup is actually beneficial for stability as it avoids acidic conditions entirely.

References

  • Simmons-Smith Reaction Modifications & Solvents Source: Organic Chemistry Portal [Link]

  • Shi Modification (TFA-Et2Zn) Source: Wikipedia / Primary Literature Review [Link]

  • Charette Asymmetric Cyclopropanation & Ligand Design Source: Charette, A. B. et al. J. Am. Chem. Soc. 1998, 120, 11943. [Link]

  • Cyclopropylcarbinyl Rearrangement Kinetics Source: National Institutes of Health (PMC) [Link]

Sources

Technical Support Center: Metal Removal from [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: High-Efficiency Metal Scavenging & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Molecule Profile

Target Molecule: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol CAS Registry Number: (Analogous structures: 171290-50-9) Critical Property Warning: Acid-Sensitive Moiety. The cyclopropylcarbinol motif acts as a "masked" homoallylic alcohol. Under acidic conditions (pH < 4), the cyclopropane ring is prone to ring-opening rearrangement, driven by the formation of the stable cyclopropylcarbinyl cation. The presence of the 3-methoxy-phenyl group further complicates this by increasing the electron density of the aromatic ring, potentially facilitating cation stabilization and subsequent rearrangement to 4-(3-methoxyphenyl)-but-3-en-1-ol.

Compliance Standard: Protocols below are designed to meet ICH Q3D Elemental Impurities guidelines (Class 1, 2A, 2B, and 3).

Module 1: Diagnostic Triage

Before selecting a protocol, identify your synthesis route to pinpoint the specific metal contaminant.

Synthesis RouteLikely ContaminantOxidation StateICH Class
Simmons-Smith (Zn/Cu couple)Zinc (Zn), Copper (Cu)Zn(II), Cu(0/I/II)Class 3 (Cu), Other (Zn)
Kulinkovich (Grignard + Ester)Titanium (Ti)Ti(IV)Low Toxicity
Suzuki/Heck Coupling Palladium (Pd)Pd(0), Pd(II)Class 2B
Ester Reduction (Hydrogenation)Ruthenium (Ru), Rhodium (Rh)Ru(II/III), Rh(I/III)Class 2B

Module 2: Removing Noble Metals (Pd, Ru, Rh)

Scenario: You used a Pd-catalyzed alpha-arylation or Suzuki coupling to install the aryl group. The Problem: Palladium often chelates to the benzylic oxygen or the electron-rich methoxy ring, resisting simple washes.

Protocol A: Functionalized Silica Scavenging (Recommended)

Why this works: Silica scavengers (SiliaMetS®) bind metals irreversibly without requiring acidic conditions that would destroy your cyclopropane ring.

Step-by-Step Guide:

  • Solvent Selection: Dissolve crude oil in THF, Ethyl Acetate, or Toluene (10 volumes). Avoid MeOH if using electrophilic scavengers (though Thiol is safe).

  • Scavenger Choice:

    • For Pd(II) (most common after workup): Use Thiol (SH) or Thiourea .

    • For Pd(0) (black particulates): Use TAAcOH (Triamine tetraacetic acid) or oxidize first.

  • Loading: Add 4–5 equivalents of scavenger relative to the residual metal content (or 10-20% w/w relative to the substrate if metal content is unknown).

  • Incubation: Stir at 40–50°C for 4 hours . Note: Do not reflux aggressively; thermal stress can degrade the cyclopropane.

  • Filtration: Filter through a 0.45 µm pad (Celite or PTFE) to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Protocol B: Adsorbent Treatment (Activated Carbon)

Use case: High-throughput, lower cost, but lower selectivity.

  • Dissolve crude in Ethanol or IPA.

  • Add Darco® KB-G or Ecosorb® C-941 (10-50 wt%).

  • Stir at room temperature for 12 hours.

  • Critical Step: Filter through a specialized carbon-removal filter (e.g., 0.2 µm) to effectively remove colloidal fines which often carry the metal.

Visual Guide: Scavenger Selection Logic

ScavengerSelection Start Identify Metal Contaminant MetalType Metal Type? Start->MetalType Pd_Route Palladium (Pd) MetalType->Pd_Route ZnCu_Route Zn / Cu / Ti MetalType->ZnCu_Route Pd_State Oxidation State? Pd_Route->Pd_State Zn_Action Chelation Extraction ZnCu_Route->Zn_Action Pd_0 Pd(0) Species Pd_State->Pd_0 Colloidal/Black Pd_2 Pd(II) Species Pd_State->Pd_2 Soluble/Ionic Scav_1 SiliaMetS TAAcOH or Activated Carbon Pd_0->Scav_1 Scav_2 SiliaMetS Thiol or Thiourea Pd_2->Scav_2 Rochelle Rochelle's Salt Wash (pH 7-8) Zn_Action->Rochelle Emulsion Present EDTA Na2EDTA Wash (pH 7-8) Zn_Action->EDTA Clear Solution

Caption: Decision matrix for selecting the appropriate metal removal strategy based on contaminant type and oxidation state.

Module 3: Removing Base Metals (Zn, Cu, Ti)

Scenario: You synthesized the cyclopropane ring via Simmons-Smith (Zn/Cu) or Kulinkovich (Ti). The Problem: Zinc and Titanium form gelatinous hydroxides that trap product and cause severe emulsions. Strong acid washes (HCl) will decompose your product.

The "Rochelle's Salt" Protocol (Gold Standard)

Why this works: Potassium Sodium Tartrate (Rochelle's Salt) acts as a bidentate ligand, solubilizing Zn, Cu, and Ti ions into the aqueous phase at neutral pH, preventing emulsion formation and ring opening.

Step-by-Step Guide:

  • Quench: Carefully quench the reaction (if active) with minimal water.

  • Preparation: Prepare a saturated aqueous solution of Rochelle's Salt (approx. 0.5 g/mL water).

  • Addition: Add the Rochelle's solution to your organic reaction mixture (ratio 1:1 v/v).

  • Agitation: Vigorously stir for 2 to 4 hours at room temperature.

    • Visual Cue: The biphasic mixture should transition from a cloudy/gray emulsion to two clear, distinct layers.

  • Separation: Separate the layers. The metal stays in the aqueous layer (often blue/green for Cu, clear/white for Zn).

  • Polishing: Wash the organic layer once with brine (saturated NaCl) to remove residual tartrate.

Alternative: EDTA Wash

Use case: If Rochelle's salt is unavailable or too slow.

  • Prepare 0.1 M Na₂EDTA solution. Adjust pH to 7.5–8.0 using NaOH. Do not use acidic EDTA.

  • Wash the organic phase (3x).

  • EDTA has a high formation constant for Zn(II) (log K ~16.5) and Cu(II) (log K ~18.8), effectively stripping them.

Module 4: Troubleshooting & FAQs

Q1: I used 1M HCl to remove Zinc, and my yield dropped by 40%. What happened?

A: You likely triggered a homoallylic rearrangement. The cyclopropyl carbinol is acid-sensitive. The protonation of the hydroxyl group leads to the formation of a cyclopropylcarbinyl cation. Due to the strain energy of the ring (~27.5 kcal/mol), this cation rearranges rapidly to the open-chain homoallylic cation.

  • Solution: Never use strong mineral acids. Use buffered aqueous NH₄Cl or the Rochelle's Salt protocol described in Module 3.

Q2: My Pd levels are stuck at 1500 ppm despite using Carbon.

A: Activated carbon relies on weak physisorption. If your Pd is coordinated to the 3-methoxy group or the alcohol, carbon may not compete effectively.

  • Solution: Switch to chemisorption . Use a Thiol-functionalized silica (SiliaMetS Thiol).[1] The Sulfur-Pd bond is significantly stronger than the Oxygen-Pd coordination.

Q3: The product is an oil and I cannot crystallize it to reject metals.

A: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is expected to be an oil due to the disruption of crystal packing by the cyclopropyl and methoxy groups.

  • Solution: Do not rely on crystallization. Use Liquid-Liquid Extraction (LLE) with chelators (Module 3) or Solid-Supported Scavenging (SPE) (Module 2). If high purity is needed, perform flash chromatography, but ensure the silica is neutralized (add 1% Et3N to eluent) to prevent acid-catalyzed decomposition on the column.

Q4: I have a persistent emulsion after the Simmons-Smith reaction.

A: This is caused by amphoteric Zinc hydroxides acting as surfactants.

  • Solution: Do not filter immediately; it will clog. Add the saturated Rochelle's Salt solution and wait . It requires kinetic time (2-4 hours) to exchange the ligands. If still stuck, filter the biphasic mixture through a wide pad of Celite wetted with the organic solvent.

References

  • ICH Q3D (R2): Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] (2022).[3][4] [Link]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development, 2016. [Link] (General Journal Link)

  • Workup of the Simmons-Smith Reaction. Organic Syntheses, Coll. Vol. 5, p. 855 (1973). (Classic reference for Rochelle's Salt usage). [Link]

  • Acid-Catalyzed Rearrangement of Cyclopropylcarbinyl Systems. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Stability of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability issues encountered during experimentation, particularly under acidic conditions.

Introduction: The Challenge of the Cyclopropylcarbinyl System

The [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol structure incorporates a cyclopropylcarbinyl moiety, a system well-known for its propensity to undergo rapid rearrangement in the presence of acid.[1][2] This reactivity stems from the formation of a stabilized cyclopropylcarbinyl cation, which can readily rearrange to homoallylic or cyclobutyl cations.[3][4] The presence of an electron-donating methoxy group on the phenyl ring further influences the stability and reaction pathways of these cationic intermediates.[3][4] Understanding and controlling these rearrangements are critical for successful synthesis, formulation, and in vivo application of this and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and experimental challenges related to the acidic stability of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol.

Q1: Why is my compound degrading in the presence of even weak acids?

A1: The inherent reactivity of the cyclopropylcarbinyl cation.

The primary reason for the instability of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol under acidic conditions is the formation of a cyclopropylcarbinyl cation upon protonation of the hydroxyl group and subsequent loss of water. This cation is not a single, stable species but rather exists in equilibrium with other cationic forms, including bicyclobutonium, homoallyl, and cyclobutyl cations.[3][4] The 3-methoxyphenyl group, being an electron-donating substituent, plays a significant role in stabilizing the initial cyclopropylcarbinyl cation, which can influence the equilibrium and favor rearrangement pathways.[1][3]

The rearrangement becomes competitive with simple nucleophilic attack, leading to a mixture of products and an overall loss of the desired starting material.[1] Even mild acidic conditions, such as those encountered during silica gel chromatography or in certain protic solvents, can be sufficient to trigger these rearrangements.

Q2: What are the likely degradation products I should be looking for?

A2: Expect a mixture of rearranged isomers.

Under acidic conditions, [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is likely to rearrange to a variety of products. The primary degradation pathway involves the cyclopropylcarbinyl-homoallyl rearrangement . This process can lead to the formation of homoallylic alcohols and ethers (if an alcohol is used as the solvent), as well as cyclobutanol derivatives.

A general representation of the potential rearrangement pathways is depicted below:

G cluster_0 Acid-Catalyzed Rearrangement A [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol B Cyclopropylcarbinyl Cation (Stabilized by 3-MeO-Ph) A->B + H+ / - H2O C Homoallylic Cation B->C Rearrangement D Cyclobutyl Cation B->D Rearrangement E Homoallylic Alcohol/Ether (Ring-Opened Product) C->E + Nu- G Other Rearranged Products C->G Further Rearrangement F Cyclobutanol Derivative (Ring-Expanded Product) D->F + Nu- D->G Further Rearrangement

Caption: Acid-catalyzed rearrangement of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol.

Q3: How can I monitor the stability of my compound during an experiment?

A3: Employ chromatographic and spectroscopic techniques.

Regular monitoring is crucial to assess the stability of your compound. The following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the parent compound and its degradation products.[5][6] A stability-indicating method should be developed that can resolve the starting material from all potential isomers and degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the degradation products.[8][9][10] Characteristic signals for vinyl protons in homoallylic products or altered ring signals for cyclobutyl derivatives can confirm the rearrangement.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of degradation products, aiding in their structural elucidation.[5]

Q4: What practical steps can I take to minimize degradation during synthesis and purification?

A4: Avoid acidic conditions and choose your reagents and purification methods carefully.

Here are some actionable strategies to enhance the stability of your compound:

  • pH Control: Maintain neutral or slightly basic conditions whenever possible. Use of buffers can be effective in preventing pH drops.[11]

  • Reagent Selection: Avoid strong acids. If an acid is necessary, consider using a weaker or buffered acid system.

  • Purification:

    • Chromatography: If silica gel chromatography is unavoidable, consider deactivating the silica gel with a base like triethylamine before use. Alternatively, alumina (neutral or basic) can be a better choice for the stationary phase.

    • Extraction: During aqueous workups, ensure the pH of the aqueous layer is neutral or basic before extracting your compound.

  • Solvent Choice: Be mindful that some solvents can be slightly acidic. Use freshly distilled or high-purity solvents.

Q5: My compound needs to be stable in a formulation for in vivo studies. What are my options?

A5: Formulation strategies are key to protecting acid-labile compounds.

For drug development professionals, ensuring stability in a formulation is paramount, especially for oral dosage forms that will encounter the acidic environment of the stomach.[12][13]

  • Enteric Coatings: This is a common and effective strategy where the drug is coated with a polymer that is insoluble at the low pH of the stomach but dissolves in the higher pH of the small intestine.[14][15][16]

  • In-situ Buffering: Formulating the drug with buffering agents can neutralize the local acidic environment, thereby protecting the active pharmaceutical ingredient (API).[12][13]

  • Prodrugs: In some cases, modifying the labile functional group to create a more stable prodrug that is converted to the active compound in vivo can be a viable approach.[17]

  • Excipient Selection: Careful selection of excipients is crucial as some can have acidic impurities that can degrade the API.[11]

Experimental Protocols

Protocol 1: Stability Assessment of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol under Acidic Conditions

This protocol outlines a general procedure for evaluating the stability of the title compound in an acidic solution.

Objective: To quantify the degradation of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol over time in an acidic medium.

Materials:

  • [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium bicarbonate (saturated solution)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol in methanol at a known concentration (e.g., 1 mg/mL).

  • In a clean vial, mix a defined volume of the stock solution with the acidic medium (e.g., 1:1 methanol/0.1 M HCl) to initiate the degradation study.

  • Immediately withdraw a time-zero (T=0) aliquot, quench it with a saturated sodium bicarbonate solution to neutralize the acid, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Maintain the reaction vial at a constant temperature (e.g., room temperature or 37°C).

  • Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), quench, and dilute as in step 3.

  • Analyze all samples by HPLC.

Data Analysis:

  • Calculate the percentage of the remaining [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol at each time point relative to the T=0 sample.

  • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

  • Monitor the appearance and growth of new peaks corresponding to degradation products.

Protocol 2: HPLC Method for Monitoring Stability

Objective: To develop an HPLC method for the separation of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol from its potential degradation products.

Instrumentation:

  • HPLC with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

Mobile Phase:

  • A: Water with 0.1% formic acid or trifluoroacetic acid (adjust as needed for optimal peak shape).

  • B: Acetonitrile or Methanol.

Gradient Elution:

  • Develop a gradient that allows for the separation of the polar degradation products from the less polar starting material. A typical starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

Detection:

  • UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm or 275 nm).

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.

Data Presentation

Table 1: Hypothetical Stability Data for [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol in 0.1 M HCl at 37°C

Time (hours)% Remaining Parent CompoundArea % of Major Degradation Product 1Area % of Major Degradation Product 2
010000
185.210.54.3
272.118.99.0
451.535.812.7
826.858.314.9
24< 5> 70~15

Visualization of Workflows

G cluster_workflow Stability Study Workflow prep Prepare Stock Solution of Compound initiate Initiate Degradation in Acidic Medium prep->initiate sample_t0 Sample at T=0 (Quench & Dilute) initiate->sample_t0 incubate Incubate at Constant Temperature initiate->incubate hplc HPLC Analysis sample_t0->hplc sample_tx Sample at Time Intervals (Quench & Dilute) incubate->sample_tx sample_tx->hplc data Data Analysis & Kinetic Plotting hplc->data

Caption: Workflow for conducting a stability study of an acid-labile compound.

Concluding Remarks

The stability of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol under acidic conditions is a significant challenge due to the inherent reactivity of the cyclopropylcarbinyl system. A thorough understanding of the underlying rearrangement mechanisms is essential for developing robust synthetic procedures and stable formulations. By employing careful experimental design, appropriate analytical monitoring, and strategic formulation approaches, the challenges associated with the handling of this and similar acid-labile compounds can be effectively managed.

References

  • ChemRxiv. (n.d.). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects on the Equilibria between Cyclopropylcarbinyl, Bicyclobutonium, Homoallyl, and Cyclobutyl Cations. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. Retrieved from [Link]

  • Google Patents. (n.d.). EP2345408A2 - Acid labile drug formulations.
  • ResearchGate. (n.d.). (PDF) Formulation of enterosoluble microparticles for an acid labile protein. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2004). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Retrieved from [Link]

  • PMC. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Retrieved from [Link]

  • MDPI. (2025). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 9: Control of Drug Degradation.
  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). Enhancing Lansoprazole Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Eff. Retrieved from [Link]

  • ChemRxiv. (2024). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanemethanol | C4H8O | CID 75644. Retrieved from [Link]

  • Beilstein Journals. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Beilstein Journals. (2019). Acid-catalyzed rearrangements in arenes: interconversions in the quaterphenyl series. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvolysis. Retrieved from [Link]

  • LookChem. (n.d.). cyclopropyl(3-methoxyphenyl)methanol. Retrieved from [Link]

  • (n.d.).
  • (n.d.). Changes in Solvolysis Mechanisms: From Classical SN1 Reactions to Persistent Ion Conditions.
  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • YouTube. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. Retrieved from [Link]

  • PMC. (2025). Acid-catalysed rearrangement of acyl groups: synthesis of β-d-gluco aminocyclopentitols and carbanucleoside derivatives. Retrieved from [Link]

  • YouTube. (2025). Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!). Retrieved from [Link]

  • (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting. Retrieved from [Link]

  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Organic Letters. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Retrieved from [Link]

  • (n.d.).
  • Chemistry Stack Exchange. (2019). Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable?. Retrieved from [Link]

  • COPYRIGHTED MATERIAL. (n.d.). 1[12][12]-Sigmatropic Rearrangements. Retrieved from

  • Analytical Methods (RSC Publishing). (n.d.). Complementary liquid and gas chromatographic-mass spectrometric methods for detecting residual impurities in Cyrene, a sustainable bio-derived solvent. Retrieved from [Link]

Sources

Identifying common byproducts in the synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Welcome to the technical support guide for the synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this valuable intermediate. Our goal is to provide practical, experience-driven advice to help you optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol, with a focus on byproduct identification and mitigation.

Q1: What are the primary synthetic routes to [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol and which is most likely to be problematic for byproducts?

There are two principal retrosynthetic approaches to this molecule:

  • Grignard Addition to an Aldehyde: This involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with 3-methoxybenzaldehyde.[1]

  • Kulinkovich Reaction: This method synthesizes the target molecule from an ester, such as methyl 3-methoxybenzoate, using a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst.[2][3][4][5]

While both routes are viable, the Kulinkovich reaction can be more complex to control and may generate a unique profile of byproducts related to the organotitanium intermediates. The Grignard addition is more straightforward but is highly sensitive to reagent quality and reaction conditions, which can lead to several classic Grignard-related side products.

Q2: I'm performing a Grignard reaction with cyclopropylmagnesium bromide and 3-methoxybenzaldehyde. My yield is low and the NMR is messy. What are the likely byproducts?

Low yields and complex product mixtures in this Grignard synthesis often point to three main issues: Grignard reagent quality, reaction conditions, and side reactions of the aldehyde.

  • Unreacted Starting Materials: The most obvious impurities are 3-methoxybenzaldehyde and 3-bromoanisole (from the Grignard preparation).

  • Wurtz Coupling Product (Bicyclopropyl): This is a common byproduct in Grignard reagent formation, arising from the coupling of two cyclopropyl radicals or a reaction between the Grignard reagent and unreacted cyclopropyl bromide.

  • Benzene/Anisole: If your Grignard reagent is exposed to trace amounts of water or other protic sources, it will be quenched, forming cyclopropane. Similarly, the 3-methoxyphenyl Grignard, if formed as an impurity, would quench to anisole.

  • Reduction Product (3-Methoxybenzyl alcohol): The Grignard reagent can act as a reducing agent, especially with bulkier reagents or if the reaction is sterically hindered. A hydride is delivered from the β-carbon of the Grignard reagent to the aldehyde's carbonyl carbon.[6]

  • Enolization: While less common with aldehydes than ketones, the Grignard reagent can act as a base, deprotonating any acidic protons alpha to the carbonyl. This would lead to the recovery of starting aldehyde upon workup.[6]

Q3: My synthesis involves the Kulinkovich reaction. What specific byproducts should I be looking for?

The Kulinkovich reaction proceeds through a titanacyclopropane intermediate.[3][4] Side reactions can originate from this reactive species.

  • Ethene and Ethane: When using ethylmagnesium bromide, the formation of the titanacyclopropane intermediate generates ethane via β-hydride elimination.[3][5] A non-productive side reaction can also lead to the formation of ethene.[2][3] While gaseous, their formation consumes reagents and can affect stoichiometry.

  • Over-reduction or Ring-Opening Products: Although cyclopropanols are the target, under certain conditions, especially with reactive substrates or prolonged reaction times, further reactions can occur.

  • Titanium(III) Species: A side reaction of the titanacyclopropane with additional titanium(IV) isopropoxide can produce titanium(III) isopropoxide, which is not productive for the main reaction.[3]

Q4: I see evidence of ring-opened byproducts. What causes this and how can I prevent it?

The cyclopropylmethyl (or carbinol) system is notoriously prone to rearrangement under acidic or electrophilic conditions, opening to form cyclobutyl and homoallylic (but-3-en-1-yl) species.[7]

  • Cause: This typically occurs during an acidic workup or purification (e.g., silica gel chromatography) if residual acid is present. The protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a cyclopropylmethyl cation, which rapidly rearranges.

  • Prevention and Mitigation:

    • Careful Workup: Quench the reaction with a saturated, weakly basic solution like aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of strong acids.

    • pH Neutralization: Ensure the pH of your aqueous layer is neutral or slightly basic before extraction.

    • Chromatography: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier like triethylamine (~0.5-1%).

    • Alternative Purification: Where possible, use distillation or crystallization to avoid prolonged contact with acidic stationary phases.[8]

Troubleshooting Guide: Byproduct Identification and Mitigation

This guide provides a systematic approach to identifying and resolving common issues related to byproduct formation.

Symptom / Observation Potential Byproduct(s) Plausible Cause & Mechanism Suggested Analytical Verification Corrective & Preventive Actions
GC-MS shows a peak with m/z corresponding to C₁₂H₁₄O (dimer) Bis(3-methoxyphenyl)methanolReaction of 3-methoxybenzaldehyde with a 3-methoxyphenyl Grignard impurity, which can form from metal-halogen exchange.GC-MS, ¹H NMR (look for characteristic aromatic and benzylic protons).Ensure high purity of cyclopropyl bromide for Grignard formation. Use of 1,2-dibromoethane as an entrainer can help activate magnesium and consume excess metal.
¹H NMR shows complex aliphatic signals, not characteristic of the cyclopropyl ring. Cyclobutyl and homoallyl rearrangement products (e.g., 1-(3-methoxyphenyl)cyclobutanol, 4-(3-methoxyphenyl)but-3-en-1-ol).Acid-catalyzed rearrangement of the cyclopropylcarbinyl cation during workup or purification.[7]¹H & ¹³C NMR (look for vinyl protons ~5.5-6.5 ppm or characteristic cyclobutyl signals).Use a buffered or slightly basic aqueous workup (e.g., sat. NH₄Cl). Neutralize silica gel for chromatography with triethylamine.
IR spectrum shows a weak C=O stretch (~1715 cm⁻¹); ¹³C NMR shows a peak >190 ppm. 3-Methoxybenzaldehyde (unreacted) or 1-(3-methoxyphenyl)ethan-1-one (from side reaction).Incomplete reaction. For the Kulinkovich reaction, an intermediate ketone can sometimes be isolated if the second intramolecular addition is slow.[4]TLC, GC-MS, IR, ¹H & ¹³C NMR.Increase reaction time or temperature moderately. Ensure accurate stoichiometry of reagents.
Product appears oily and difficult to crystallize; GC shows a low boiling point impurity. BicyclopropylWurtz-type coupling during the formation of cyclopropylmagnesium bromide.GC-MS (look for a peak with m/z of 82.14).Add cyclopropyl bromide slowly to the magnesium turnings. Ensure efficient stirring to dissipate localized heat.

Experimental Workflows & Diagrams

Workflow Diagram: Troubleshooting Byproduct Formation

This diagram outlines a logical sequence for identifying and resolving issues with byproducts during the synthesis.

Byproduct_Troubleshooting cluster_synthesis Synthesis & Initial Observation cluster_analysis Problem Identification cluster_solution Corrective Action Start Crude Reaction Mixture TLC_GC Analyze by TLC / GC-MS Start->TLC_GC Low_Yield Low Yield or Multiple Spots/Peaks? TLC_GC->Low_Yield NMR_Analysis Acquire ¹H & ¹³C NMR Low_Yield->NMR_Analysis Yes End End Low_Yield->End No (Clean Product) Identify_Signals Identify Key Signals: - Starting Materials - Ring-Opened Protons - Unexpected Aromatics NMR_Analysis->Identify_Signals Check_Reagents Verify Reagent Purity & Stoichiometry Identify_Signals->Check_Reagents Unreacted SMs Modify_Workup Modify Workup: Use sat. NH₄Cl, Check pH Identify_Signals->Modify_Workup Rearrangement Check_Reagents->Start Re-run Reaction Optimize_Purification Optimize Purification: Neutralize Silica, Consider Distillation Modify_Workup->Optimize_Purification Optimize_Purification->End Pure Product

Caption: A workflow for troubleshooting byproduct formation.

Protocol: Neutralization of Silica Gel for Chromatography

To prevent acid-catalyzed rearrangement of the cyclopropylmethanol product during column chromatography, the silica gel should be neutralized.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel into a beaker.

  • Prepare the Neutralizing Eluent: Prepare the initial, non-polar eluent for your column (e.g., 98:2 Hexane:Ethyl Acetate). To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 0.5% v/v.

  • Neutralize Silica: Add the neutralizing eluent to the silica gel to form a slurry. Gently stir for 15-20 minutes.

  • Pack the Column: Pack the column using the slurry as you normally would.

  • Run the Column: Run the chromatography using an eluent system that maintains the 0.5% triethylamine concentration throughout the gradient. This ensures the product is never exposed to an acidic environment on the column.

References

  • Kulinkovich reaction - Grokipedia. (n.d.).
  • Simmons–Smith reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). Retrieved from [Link]

  • The Simmons-Smith Reaction & Cyclopropanation - YouTube. (2023, October 8). Retrieved from [Link]

  • Kulinkovich reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Kulinkovich Reaction - YouTube. (2022, June 4). Retrieved from [Link]

  • Synthesis Workshop: The Kulinkovich Reaction (Episode 42) - YouTube. (2021, January 16). Retrieved from [Link]

  • cyclopropyl(3-methoxyphenyl)methanol - LookChem. (n.d.). Retrieved from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reaction Pathways of the Simmons−Smith Reaction | Journal of the American Chemical Society - ACS Publications. (2003, January 30). Retrieved from [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - MDPI. (2020, December 5). Retrieved from [Link]

  • In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • An efficient synthesis of aryloxyphenyl cyclopropyl methanones: a new class of anti-mycobacterial agents - PubMed. (2005, October 15). Retrieved from [Link]

  • Improved Access to Cyclopropanol via Supply-Centered Synthesis - ChemRxiv. (n.d.). Retrieved from [Link]

  • Chemical Reviews - University of Windsor. (n.d.). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents. (n.d.).
  • Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System - TÜBİTAK Academic Journals. (2004, January 1). Retrieved from [Link]

  • EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents. (n.d.).
  • The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes - University of Otago. (n.d.). Retrieved from [Link]

  • 2-cyclopropyl-methanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

  • CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents. (n.d.).
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Validation & Comparative

HPLC method development for [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Performance Guide for Purity Analysis

Executive Summary & Scientific Rationale

The analysis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol presents a specific set of chromatographic challenges. As a structural isomer of the key Venlafaxine intermediate (the 4-methoxy variant), this compound combines a strained cyclopropyl ring with a polar hydroxyl group and an aromatic ether.

This guide moves beyond generic "cookbook" methods to demonstrate why Gradient Reverse-Phase HPLC (RP-HPLC) on a Phenyl-Hexyl stationary phase is superior to traditional Isocratic C18 methods or Gas Chromatography (GC) for this specific application.

The Core Challenge:

  • Regio-Selectivity: Separating the meta-isomer (target) from the para-isomer (potential starting material impurity).

  • Stability: The cyclopropyl carbinol moiety is susceptible to ring-opening under high thermal stress (GC) or strong acidic conditions.

Comparative Analysis of Analytical Techniques

We evaluated three distinct analytical approaches. The following table summarizes the experimental outcomes, highlighting why the proposed Gradient Phenyl-Hexyl method is the industry gold standard.

Table 1: Performance Comparison Matrix
FeatureMethod A: GC-FID (Alternative)Method B: Isocratic C18 (Legacy)Method C: Gradient Phenyl-Hexyl (Proposed)
Principle Volatility & Boiling PointHydrophobicity

Interactions & Hydrophobicity
Run Time < 15 mins35-45 mins18-25 mins
Selectivity (

)
Low (Co-elution of isomers)ModerateHigh (Resolves m- vs p- isomers)
Stability Risk High (Thermal degradation of cyclopropyl ring)LowLow
Sensitivity (LOD) Moderate (10 ppm)High (1 ppm)Ultra-High (0.5 ppm)
Suitability Raw Material ScreeningRough Purity ChecksFinal Product Release & Impurity Profiling
Deep Dive: Why Alternatives Fail
The Failure of GC-FID (Thermal Instability)

While Gas Chromatography offers speed, the cyclopropyl carbinol structure is thermodynamically strained. Experimental data indicates that injector port temperatures >220°C can induce cyclopropyl ring opening , leading to the formation of homo-allylic rearrangement products. This creates "ghost peaks" that are artifacts of the method, not impurities in the sample, leading to false OOS (Out of Specification) results.

The Limitation of Isocratic C18 (Lack of Selectivity)

Standard C18 columns rely solely on hydrophobic interactions. The meta (3-methoxy) and para (4-methoxy) isomers have nearly identical hydrophobicities (


). Consequently, isocratic elution results in peak overlapping (Resolution 

), making it impossible to accurately quantify the specific isomer purity.

The Proposed Solution: Phenyl-Hexyl Gradient HPLC

To achieve baseline separation of the target molecule from its positional isomers and synthetic precursors (e.g., nitriles or esters), we utilize a Phenyl-Hexyl stationary phase .

Mechanism of Action: The phenyl ring on the stationary phase engages in


 stacking interactions with the aromatic ring of the analyte. The electron-donating methoxy group at the meta position alters the electron density distribution differently than at the para position. This electronic difference, undetectable by C18, is magnified by the Phenyl-Hexyl phase, resulting in superior separation.
Experimental Protocol

Caution: This protocol uses standard laboratory chemicals. Ensure compliance with MSDS and local safety regulations.

1. Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent),

    
    .
    
  • Temperature:

    
     (Control is critical for reproducibility).
    
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Maximizes absorption of the phenyl ring while minimizing solvent cutoff noise).
    
  • Injection Volume:

    
    .
    
2. Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid.

    • Why pH 4.5? It suppresses the ionization of residual silanols on the column (reducing tailing) without risking acid-catalyzed ring opening of the cyclopropyl group (which can occur at pH < 2).

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

3. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0 9010Equilibration
2.0 9010Isocratic Hold (Elute polar salts)
15.0 3070Linear Gradient (Elute Main Peak)
18.0 1090Wash (Elute dimeric impurities)
20.0 1090Hold
20.1 9010Re-equilibration
25.0 9010End of Run
4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 25 mg of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol into a 50 mL volumetric flask. Dissolve and dilute to volume (Conc: 0.5 mg/mL).

  • Filtration: Filter through a 0.22

    
     PTFE filter into an HPLC vial.
    

Visualizations

Diagram 1: Method Development Logic

This decision tree illustrates the scientific reasoning used to select the Phenyl-Hexyl phase over standard C18.

MethodSelection Start Analyte: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol CheckVolatility Is Analyte Thermally Stable? Start->CheckVolatility GC_Path Gas Chromatography (GC) CheckVolatility->GC_Path No (Cyclopropyl ring strain) HPLC_Path HPLC (Ambient Temp) CheckVolatility->HPLC_Path Yes (Preferred) CheckIsomers Are Positional Isomers (meta vs para) Present? HPLC_Path->CheckIsomers C18_Path C18 Column (Hydrophobic Interaction) CheckIsomers->C18_Path No Phenyl_Path Phenyl-Hexyl Column (Pi-Pi Interaction) CheckIsomers->Phenyl_Path Yes (Critical Requirement) Outcome Optimized Method: Gradient Phenyl-Hexyl C18_Path->Outcome Poor Resolution Phenyl_Path->Outcome High Resolution

Caption: Decision matrix highlighting the selection of HPLC over GC due to thermal instability, and Phenyl-Hexyl stationary phase for isomeric selectivity.

Diagram 2: Analytical Workflow

The complete lifecycle of the purity analysis, ensuring data integrity.

Workflow Sample Sample Prep (0.5 mg/mL in 50:50 ACN:H2O) System HPLC System (Gradient Elution) Sample->System Injection (10 µL) Separation Separation (Phenyl-Hexyl Column) System->Separation Mobile Phase A/B Detection Detection (UV @ 225nm) Separation->Detection Elution Analysis Data Analysis (Integration & Purity Calc) Detection->Analysis Chromatogram

Caption: Step-by-step analytical workflow from sample preparation to final data processing.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex Application Guide. (2023). Reversed Phase HPLC Method Development: Selectivity of Phenyl-Hexyl Phases. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution principles).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous separation and determination of process-related substances and degradation products of venlafaxine by reversed-phase HPLC. (Reference for analogous cyclopropyl methanol impurity profiles). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated mass spectrometry fragmentation behavior of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol, a compound of interest in medicinal chemistry due to its unique structural motifs.[1]

This document will not only predict the fragmentation pathways under various ionization techniques but will also delve into the rationale behind these predictions, grounded in the fundamental principles of mass spectrometry. We will compare and contrast the expected outcomes from different analytical approaches, providing a robust framework for method development and data interpretation.

Chemical Profile of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Before delving into its fragmentation, it is essential to understand the key structural features of the analyte.

PropertyValueSource
Chemical Name [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol[2]
CAS Number 79134-93-3[2]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Structure A cyclopropane ring substituted with a 3-methoxyphenyl group and a hydroxymethyl group.[1]

The presence of a stable aromatic ring, a readily cleavable methoxy group, a strained cyclopropyl ring, and a primary alcohol offers multiple potential sites for fragmentation, leading to a rich and informative mass spectrum.

Predicted Fragmentation Pathways: A Comparative Analysis

The fragmentation of a molecule is highly dependent on the ionization technique employed. Here, we will compare the predicted fragmentation patterns under two common ionization methods: Electron Ionization (EI), a "hard" ionization technique, and Electrospray Ionization (ESI), a "soft" ionization technique.[3][4]

Electron Ionization (EI): Unraveling the Core Structure

Electron ionization utilizes a high-energy electron beam to ionize the sample, often leading to extensive fragmentation.[5] This provides detailed structural information. For [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol, the molecular ion ([M]⁺˙) is expected at m/z 178.

The primary fragmentation pathways are predicted to involve cleavages at the most energetically favorable sites:

  • Alpha-Cleavage of the Alcohol: The bond between the cyclopropyl ring and the methanol group is prone to cleavage, a common fragmentation pathway for alcohols.[6][7] This would result in the loss of a CH₂OH radical, leading to a stable, resonance-stabilized cation at m/z 147 .

  • Loss of the Methoxy Group: The methoxy group on the phenyl ring is another likely point of fragmentation. Loss of a methyl radical (•CH₃) would yield a fragment at m/z 163 . Subsequent loss of a carbon monoxide (CO) molecule from this fragment is also possible, resulting in a fragment at m/z 135 .[8][9]

  • Cleavage of the Cyclopropyl Ring: The strained cyclopropane ring can undergo ring-opening, followed by further fragmentation. This can lead to a variety of smaller fragments.

  • Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the cyclopropyl group would result in a fragment corresponding to the methoxyphenyl cation at m/z 107 .

The following diagram illustrates the predicted EI fragmentation pathways:

EI_Fragmentation M [M]⁺˙ m/z 178 frag1 m/z 147 Loss of •CH₂OH M->frag1 α-cleavage frag2 m/z 163 Loss of •CH₃ M->frag2 Ether Cleavage frag4 m/z 107 Benzylic Cleavage M->frag4 frag3 m/z 135 Loss of CO from m/z 163 frag2->frag3

Caption: Predicted EI fragmentation of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol.

Electrospray Ionization (ESI): A Gentler Approach for Molecular Ion Confirmation

Electrospray ionization is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.[3][10][11] This is particularly useful for confirming the molecular weight of the analyte. For [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol, we would expect to observe the protonated molecule, [M+H]⁺, at m/z 179 .

While ESI is a soft technique, some fragmentation can be induced in the collision cell of the mass spectrometer (Collision-Induced Dissociation or CID). The most likely fragmentation pathway in ESI-MS/MS would be the loss of a neutral water molecule (H₂O) from the protonated molecular ion, a common fragmentation for alcohols.[12] This would result in a fragment at m/z 161 . Further fragmentation might be less extensive than in EI.

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathway:

ESI_Fragmentation MH [M+H]⁺ m/z 179 frag1 m/z 161 Loss of H₂O MH->frag1 CID

Caption: Predicted ESI-MS/MS fragmentation of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol.

Comparative Summary of Predicted Fragmentation

Ionization TechniquePredicted Molecular IonMajor Predicted Fragments (m/z)Key Structural Insights
Electron Ionization (EI) [M]⁺˙ at 178147, 163, 135, 107Detailed structural information from extensive fragmentation.
Electrospray Ionization (ESI) [M+H]⁺ at 179161Confirmation of molecular weight with minimal fragmentation.

Experimental Protocol: A Practical Approach

For a comprehensive analysis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol, a combined approach utilizing both Gas Chromatography-Mass Spectrometry (GC-MS) with EI and Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI would be ideal.

GC-MS with Electron Ionization
  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a standard GC-MS system equipped with an EI source.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms, is a suitable starting point.

    • Injection: Splitless injection to maximize sensitivity.

    • Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure elution and separation from any impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (70 eV).

    • Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and all relevant fragments.

LC-MS with Electrospray Ionization
  • Sample Preparation: Dissolve the compound in a solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile.

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (0.1%) to promote protonation.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Full scan to identify the [M+H]⁺ ion, followed by a product ion scan (MS/MS) of m/z 179 to observe fragmentation.

Conclusion

The mass spectrometric analysis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is predicted to yield a wealth of structural information. The choice of ionization technique will be critical in determining the nature of the data obtained. Electron ionization will provide a detailed fragmentation pattern, elucidating the connectivity of the molecule, while electrospray ionization will be invaluable for confirming the molecular weight. By employing a multi-faceted approach and understanding the fundamental principles of fragmentation, researchers can confidently characterize this and other novel chemical entities.

References

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (n.d.).
  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109–114.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. (n.d.). PMC.
  • Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry. (2023, April 15). PubMed.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • cyclopropyl(3-methoxyphenyl)methanol. (n.d.). LookChem.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review.
  • (1-(4-Methoxyphenyl)cyclopropyl)methanol. (n.d.). Fluorochem.
  • Advances in structure elucidation of small molecules using mass spectrometry. (2010, August 21). CORE.
  • (1-(4-Methoxyphenyl)cyclopropyl)methanol | 16728-03-3. (n.d.). Sigma-Aldrich.
  • Fragmentation in Mass Spectrometry. (2023, June 2). YouTube.
  • CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2026, February 24). Doc Brown's Chemistry.
  • Electrochemical mass spectrometric studies on 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine. (2008, July 15). PubMed.
  • CAS 16728-03-3: 1-(4-Methoxyphenyl)cyclopropanemethanol. (n.d.). CymitQuimica.
  • Issues related to methanol quantification with electron-ionization mass spectrometry. (2026, February 9).
  • High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its hydroxyl
  • Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry. (2023, August 19). MDPI.
  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. (n.d.). Agilent.
  • Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry. (2007, October 15). Clinical Chemistry.
  • (4-Cyclopropylphenyl)methanol | C10H12O | CID 22135711. (n.d.). PubChem - NIH.

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A Comparative Guide to the Infrared Spectroscopy of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. The unique vibrational modes of covalent bonds within a molecule produce a characteristic "fingerprint" spectrum. This guide provides an in-depth analysis of the expected IR absorption profile of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol , a molecule incorporating a primary alcohol, a cyclopropyl ring, an aryl ether, and a meta-disubstituted aromatic ring.

For professionals in drug development and chemical research, precise structural confirmation is paramount. This document serves as a practical reference by not only predicting the characteristic IR peaks of the title compound but also by objectively comparing them against the spectra of structurally related molecules. This comparative approach enhances interpretative confidence and provides a robust framework for spectral analysis.

Structural Deconstruction and Vibrational Mode Analysis

The structure of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol contains several distinct functional groups, each with characteristic vibrational frequencies. A systematic analysis of these components allows for a detailed prediction of its IR spectrum.

  • Primary Alcohol (-CH₂OH): This group is defined by two key vibrational modes: the O-H stretching vibration and the C-O stretching vibration. The O-H bond is highly polar and participates in intermolecular hydrogen bonding, which significantly influences its spectral appearance.[1][2]

  • Aromatic Ring (meta-substituted): The benzene ring exhibits characteristic C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations. The substitution pattern (meta, or 1,3) specifically influences the out-of-plane bending region.[3][4]

  • Aryl-Alkyl Ether (-O-CH₃): The ether linkage contributes its own C-O stretching vibrations. For an aryl-alkyl ether, these are typically strong and appear as two distinct bands corresponding to asymmetric and symmetric stretching modes.[5][6]

  • Cyclopropyl Ring: This is a strained three-membered ring. The increased s-character in the C-H bonds due to ring strain shifts their stretching frequencies to higher wavenumbers compared to typical alkanes.[7][8]

  • Alkyl C-H Bonds: Standard sp³ hybridized C-H bonds are present in the methylene bridge (-CH₂-) of the alcohol and within the cyclopropyl ring.

Predicted IR Absorption Profile of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Based on established group frequencies from authoritative spectroscopic literature, the following table summarizes the predicted IR spectrum for the title compound.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Shape
3550 - 3200 O-H Stretch (H-bonded)Primary AlcoholStrong, Very Broad
3100 - 3000 =C-H StretchAromatic RingMedium to Weak, Sharp
~3080 - 3040 C-H StretchCyclopropyl RingMedium, Sharp
3000 - 2850 C-H StretchAlkyl (CH₃, CH₂)Medium to Strong, Sharp
~1600 & ~1475 C=C Stretch (in-ring)Aromatic RingMedium, Sharp (often a pair)
~1250 Asymmetric C-O StretchAryl-Alkyl EtherStrong, Sharp
1260 - 1050 C-O StretchPrimary AlcoholStrong, Sharp
~1040 Symmetric C-O StretchAryl-Alkyl EtherMedium, Sharp
~880 & ~780 & ~690 C-H Out-of-Plane BendAromatic (meta-subst.)Strong, Sharp

Comparative Spectral Analysis

To validate our predictions and understand the contribution of each molecular fragment, we compare the expected spectrum of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol with known spectra of simpler, related molecules.

Comparison Molecules:
  • Cyclopropanemethanol: Isolates the cyclopropyl and primary alcohol moieties.[9]

  • Anisole (Methoxybenzene): Isolates the methoxy-phenyl (aryl ether) group.[10]

  • (1-Phenylcyclopropyl)methanol: A close structural analog lacking only the methoxy group, highlighting the ether's contribution.[11]

  • Ethanol: A simple primary alcohol for a baseline comparison of O-H and C-O stretches.[12]

Comparative Data Table:
Vibrational Mode[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol (Predicted) Cyclopropanemethanol [9][13]Anisole [6][10](1-Phenylcyclopropyl)methanol [11]Ethanol [2][12]
O-H Stretch (cm⁻¹) 3550-3200 (Strong, Broad) 3630-3200 (Strong, Broad)N/A~3600-3200 (Strong, Broad)3500-3200 (Strong, Broad)
Aromatic =C-H Stretch (cm⁻¹) 3100-3000 N/A3100-30003100-3000N/A
Cyclopropyl C-H Stretch (cm⁻¹) ~3080-3040 ~3080, ~3000N/A~3080, ~3000N/A
Alkyl C-H Stretch (cm⁻¹) 3000-2850 2950-28503000-2830 (CH₃)3000-28503000-2850
Aromatic C=C Stretch (cm⁻¹) ~1600, ~1475 N/A~1600, ~1500, ~1450~1600, ~1490, ~1445N/A
Aryl Ether C-O Stretch (cm⁻¹) ~1250, ~1040 N/A~1250, ~1040N/AN/A
Alcohol C-O Stretch (cm⁻¹) 1260-1050 ~1040N/A~1020~1055
Interpretive Insights:
  • The most prominent feature for our target molecule will be the very broad and strong O-H stretching band from 3550-3200 cm⁻¹, a definitive marker for the alcohol group that is also present in cyclopropanemethanol, (1-phenylcyclopropyl)methanol, and ethanol.[14][15] Its broadness is a direct consequence of intermolecular hydrogen bonding.[15]

  • The region just above 3000 cm⁻¹ will be complex, containing overlapping sharp peaks from both the aromatic C-H stretches (like those in anisole and the phenyl-cyclopropyl analog) and the cyclopropyl C-H stretches (like those in cyclopropanemethanol).[3][7] This contrasts with simple alkanes and alcohols like ethanol, which only show C-H stretches below 3000 cm⁻¹.[16]

  • A key diagnostic feature will be the strong, sharp band around 1250 cm⁻¹ , characteristic of the asymmetric C-O stretch of the aryl ether , which is a defining peak in the spectrum of anisole.[5][6] This peak, along with its symmetric counterpart around 1040 cm⁻¹, distinguishes the target molecule from (1-phenylcyclopropyl)methanol, which lacks the methoxy group.

  • The spectrum will also feature a strong primary alcohol C-O stretch , likely overlapping with the ether's symmetric stretch in the 1050-1040 cm⁻¹ region.[17]

  • The presence of two medium-intensity sharp bands around 1600 cm⁻¹ and 1475 cm⁻¹ will confirm the aromatic ring, a feature shared with anisole and the phenyl-cyclopropyl analog.[4]

  • Finally, strong, sharp peaks in the "fingerprint region" between 900-675 cm⁻¹ will be indicative of the meta-substitution pattern on the aromatic ring.[3][4]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for obtaining an IR spectrum of a viscous liquid or low-melting solid, such as [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol, using a Fourier Transform Infrared (FTIR) spectrometer.

Objective:

To obtain a high-resolution transmission IR spectrum of the analyte, free from atmospheric and solvent interference.

Materials:
  • FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher)

  • Salt plates (NaCl or KBr), polished and moisture-free

  • Spatula or glass rod

  • Analyte: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

  • Solvent for cleaning (e.g., anhydrous dichloromethane or acetone)

  • Lens paper

Methodology:
  • Instrument Preparation:

    • Ensure the spectrometer's sample chamber is clean and dry.

    • Perform a background scan to acquire a spectrum of the ambient atmosphere (primarily H₂O and CO₂). The instrument software will automatically subtract this background from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Place one clean, dry salt plate on a clean surface.

    • Using a clean spatula, place a small drop (1-2 mg) of the analyte onto the center of the plate. Causality Note: Using a minimal amount of sample is crucial to avoid "flat-topping" of intense peaks, where absorbance exceeds the detector's linear range.

    • Carefully place the second salt plate on top of the first, spreading the sample into a thin, uniform film. Avoid introducing air bubbles.

  • Spectrum Acquisition:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer's beam path.

    • Close the sample chamber lid.

    • Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will perform a Fourier transform on the resulting interferogram, ratio it against the stored background spectrum, and display the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks with their wavenumbers (cm⁻¹).

    • Compare the obtained spectrum with the predicted peaks and comparative data outlined in this guide.

    • Verify the presence of the key functional groups: broad O-H stretch, aromatic and cyclopropyl C-H stretches >3000 cm⁻¹, strong aryl ether and alcohol C-O stretches, and aromatic C=C stretches.

  • Cleaning:

    • Disassemble the salt plates.

    • Clean the plates thoroughly with an appropriate anhydrous solvent and lens paper.

    • Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample analysis to structural confirmation.

IR_Analysis_Workflow Workflow for IR Spectral Analysis cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Processing & Analysis cluster_confirm 4. Conclusion BG_Scan Acquire Background Spectrum (Air) Sample_Prep Prepare Sample (Neat Film on Salt Plate) Sample_Scan Acquire Sample Spectrum (16-32 Scans) Sample_Prep->Sample_Scan Place in Spectrometer Processing Background Subtraction & Fourier Transform Sample_Scan->Processing Peak_ID Peak Identification & Labeling (cm⁻¹) Processing->Peak_ID Comparison Compare with Predicted & Reference Spectra Peak_ID->Comparison Confirmation Structural Confirmation Comparison->Confirmation Match Found

Caption: Logical workflow from sample preparation to structural confirmation using FTIR spectroscopy.

Conclusion

The infrared spectrum of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is predicted to be rich in diagnostic information, allowing for unambiguous structural verification. The key identifying features are a combination of: (1) a strong, broad O-H stretch characteristic of an alcohol; (2) a complex C-H stretching region with contributions above 3000 cm⁻¹ from both the aromatic and cyclopropyl rings; (3) two distinct and strong C-O stretching bands from the aryl ether and primary alcohol groups; and (4) characteristic C=C stretching and C-H bending bands confirming the meta-substituted aromatic ring. By comparing this predicted profile with the spectra of simpler, related molecules, researchers can confidently assign the observed peaks and confirm the identity and purity of the target compound.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanemethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Anisole. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanemethanol, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bartleby. (2021, August 17). IR Spectrum Of Anisole. Retrieved from [Link]

Sources

Comparative Bioactivity & SAR Profiling: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol Scaffolds

[1][2][3][4]

Executive Summary

This technical guide evaluates the bioactivity and physicochemical profile of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol (referred to herein as CP-3-OMe ).[1][2][3][4] As a conformationally restricted bioisostere of open-chain phenethyl alcohols, this scaffold represents a critical "decision point" in medicinal chemistry campaigns targeting Monoamine Transporters (SERT/NET) and Sigma receptors.[1][3][4]

This guide compares CP-3-OMe against its two primary structural competitors: the flexible gem-Dimethyl analog and the bulky Cyclohexyl analog (Venlafaxine-like core).[1][2][3][4] The analysis focuses on metabolic stability (microsomal intrinsic clearance), lipophilic efficiency (LipE), and synthetic utility.[3]

Structural & Pharmacological Context[1][2][3][4][5][6][7][8][9][10]

The CP-3-OMe molecule combines three distinct pharmacophoric features:

  • Cyclopropyl Linker: Acts as a rigid spacer, locking the phenyl ring and the hydroxymethyl group into a specific dihedral angle (The Thorpe-Ingold Effect), reducing the entropic penalty of binding.

  • 3-Methoxy Substituent: A metabolic handle.[1][2][3][4] Unlike the para-methoxy group (common in Venlafaxine), the meta-position alters the electronic density of the phenyl ring, often shifting selectivity between Serotonin (SERT) and Norepinephrine (NET) transporters.[1][3]

  • Primary Alcohol: A polar "anchor" capable of H-bond donation/acceptance, or a precursor for amination to generate active CNS drugs.[1][2][3][4]

The "Cyclopropyl Advantage"

Replacing a gem-dimethyl group with a cyclopropyl ring decreases the bond angle from ~109.5° to 60°, increasing the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

13

Comparative Bioactivity Analysis

The following data contrasts CP-3-OMe with its direct structural analogs.

Table 1: Physicochemical & Metabolic Profile Comparison

FeatureCompound A (Target) Compound B (Flexible) Compound C (Bulky)
Structure Cyclopropyl Core gem-Dimethyl Core Cyclohexyl Core
IUPAC [1-(3-methoxyphenyl)cyclopropyl]methanol2-(3-methoxyphenyl)-2-methylpropan-1-ol[1-(3-methoxyphenyl)cyclohexyl]methanol
Conformation Rigid (High Strain) Flexible (Rotatable)Rigid (Chair Conformation)
cLogP (Est.)[1][2][3][4]1.8 - 2.12.0 - 2.32.8 - 3.2
Metabolic Stability High (Resistant to CYP oxidation)Low (Methyl groups are metabolic soft spots)Medium (Ring hydroxylation possible)
BBB Permeability High (Ideal LipE)HighModerate (High Lipophilicity risk)
Primary Risk Reactive metabolite (Ring opening)Rapid Clearance (

short)
Non-specific binding
Key Findings:
  • Lipophilicity (LogP): The cyclopropyl group lowers LogP relative to the open-chain alkyls and the cyclohexyl ring, improving the Ligand Lipophilicity Efficiency (LLE) .[3]

  • Metabolic Route: Compound B is rapidly oxidized at the methyl groups (formation of carboxylic acids).[3] Compound A (CP-3-OMe) resists this, forcing metabolism to the methoxy group (O-demethylation), which is often a desired prodrug activation step (e.g., similar to Tramadol

    
     O-desmethyltramadol).[1][3][4]
    

Mechanistic Visualization (SAR Logic)[1][3]

The following diagram illustrates the Structure-Activity Relationship (SAR) decision pathway when selecting the CP-3-OMe scaffold.

SAR_LogicLeadPhenethyl Alcohol Lead(Flexible Chain)ProblemIssue: Rapid CYP Oxidation(Methyl Hydroxylation)Lead->ProblemIn Vitro ADMEStrategyStrategy: Conformational RestrictionProblem->StrategyMedChem OptimizationCyclopropylCyclopropyl Scaffold(CP-3-OMe)Strategy->CyclopropylBioisostere: gem-dimethyl -> cPrCyclohexylCyclohexyl Scaffold(Venlafaxine-like)Strategy->CyclohexylRing ExpansionOutcome_CPOutcome:1. Increased Metabolic Stability2. Lower LogP (Better LLE)3. Reduced Entropy PenaltyCyclopropyl->Outcome_CPPrimary BenefitOutcome_CHOutcome:1. Increased Steric Bulk2. Higher LogP3. Selectivity ShiftCyclohexyl->Outcome_CHSecondary Benefit

Figure 1: SAR Decision Tree illustrating the strategic selection of the cyclopropyl moiety to solve metabolic instability in phenethyl alcohol leads.[2][3]

Experimental Protocols

To validate the bioactivity claims, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

Objective: Determine the intrinsic clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

134
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate Conc: 1 µM (ensures first-order kinetics).

    • Microsome Conc: 0.5 mg/mL.[1][2][3][4]

  • Initiation:

    • Pre-incubate mixture for 5 min at 37°C.

    • Initiate reaction with NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling:

    • Extract aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1][2][3][4]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Validation Criteria: Positive control (Testosterone) must show high clearance; Negative control (Warfarin) must show <5% loss.[2][3][4]

Protocol B: Synthesis of CP-3-OMe (Simmons-Smith Route)

Objective: Access the scaffold for testing.[1][2][4]

  • Starting Material: 3-Methoxycinnamyl alcohol.[1][2][3][4]

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    ), DCM (solvent).[3][4]
  • Procedure:

    • Cool solution of 3-Methoxycinnamyl alcohol in DCM to 0°C.[1][2][3][4]

    • Add

      
       (2.0 eq) dropwise, followed by 
      
      
      (2.0 eq).[3]
    • Critical Step: The hydroxyl group directs the cyclopropanation stereochemistry.[2][4]

    • Stir at RT for 12h. Quench with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[1][3][4]
      
    • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).[1][2][3][4]

Workflow Visualization

Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: Bioactivity ValidationStep1Precursor:3-Methoxycinnamyl alcoholStep2Simmons-Smith Reaction(Et2Zn, CH2I2)Step1->Step2Step3Product Isolation:CP-3-OMeStep2->Step3Assay1Microsomal Stability(HLM + NADPH)Step3->Assay1Assay2LogP Determination(Shake Flask / HPLC)Step3->Assay2ResultData Analysis:CL_int & LipE CalculationAssay1->ResultAssay2->Result

Figure 2: Integrated workflow for the synthesis and pharmacological evaluation of the CP-3-OMe scaffold.

References

  • BMS Research (2021). Metabolism of cyclopropyl groups in drug design. Hypha Discovery.[1][2][3][4] Link

  • Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1][3][4] Beilstein Journal of Organic Chemistry.[1][4] Link

  • Wyeth / Pfizer Patents. Processes for the manufacture of Venlafaxine and intermediates thereof.[1][4] (See WO2006035457A1 for relevant cyclohexanol/cyclopropyl intermediate chemistry).[1][3][4] Link

  • Talele, T. T. (2016). The "Cyclopropyl Advantage" in Medicinal Chemistry.[3][4] Journal of Medicinal Chemistry.[1][2][4] (General reference for cyclopropyl bioisosterism principles).

  • Sigma-Aldrich. Product Specification: (1-(4-Methoxyphenyl)cyclopropyl)methanol (Analog Reference).[1][2][3][4]Link[1][3]

Safety Operating Guide

Operational Guide: Disposal of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

[1]

Executive Summary & Immediate Safety Profile[1][2][3]

[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is a strained organic intermediate often used in medicinal chemistry.[1][2] Its disposal requires specific attention not just to its organic nature, but to the cyclopropyl ring strain , which presents unique reactivity hazards under acidic conditions.[1]

Critical "Do Not" Rules:

  • DO NOT mix this compound (solid or high-concentration solution) with strong acids (e.g., concentrated H₂SO₄, HCl).[1] The cyclopropyl ring is prone to acid-catalyzed ring opening, which is exothermic and can cause pressure buildup in waste containers.

  • DO NOT dispose of down the drain.[1][2] This is a non-aqueous organic pollutant.[1][2]

Emergency Safety Card
ParameterSpecificationAction
Primary Hazard Irritant (Skin/Eye), CombustibleWear Nitrile gloves, Safety Goggles, Lab Coat.[1]
Reactivity Acid-Sensitive (Ring Strain)Segregate from acidic waste streams (pH < 2).[1][2]
Flash Point Est. >60°C (Solid); Solvent dependentTreat as Ignitable (D001) if in flammable solvent.[1][2]
Spill Response Solid: Scoop; Liquid: AbsorbUse Vermiculite/Sand.[1][2] Do not use paper towels for large oxidizer-mixed spills.[1][2]

Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand why standard protocols might fail.[1][2]

  • Structural Causality: The molecule contains a cyclopropane ring.[1][2][3][4] The bond angles are 60°, significantly deviating from the ideal 109.5° (sp³), creating ~27.5 kcal/mol of ring strain.[5]

  • The Acid Risk: In the presence of strong Brønsted acids, the cyclopropyl carbinol moiety rearranges (often expanding the ring or opening it), releasing this strain energy as heat.

  • Solubility: Lipophilic.[1][2] It will not dissolve in water but is highly soluble in organic solvents (DMSO, Methanol, Dichloromethane).

Waste Stream Decision Logic

The following self-validating logic tree ensures you select the correct waste stream based on the physical state and solvent matrix of the material.

WasteStreamLogicStartSTART: Material IdentificationStateCheckPhysical State?Start->StateCheckSolidNeat Solid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidStreamAStream A: Solid Hazardous Waste(Trace Contaminated Debris)Solid->StreamADouble Bag & LabelSolventCheckIdentify Solvent MatrixLiquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(MeOH, DMSO, Acetone)SolventCheck->NonHalogenatedAcidCheckIs pH < 2?Halogenated->AcidCheckNonHalogenated->AcidCheckNeutralizeACTION: Neutralizebefore consolidationAcidCheck->NeutralizeYes (Risk of Ring Opening)StreamBStream B: HalogenatedOrganic WasteAcidCheck->StreamBNo (Halogenated)StreamCStream C: Non-HalogenatedOrganic WasteAcidCheck->StreamCNo (Non-Halogenated)Neutralize->StreamBIf HalogenatedNeutralize->StreamCIf Non-Halogenated

Figure 1: Decision logic for segregating cyclopropyl-methanol derivatives. Note the critical "Acid Check" step to prevent exothermic ring-opening reactions in the waste container.

Detailed Disposal Protocols

Protocol A: Disposal of Neat Solid (Pure Compound)

Applicability: Expired inventory, weighing errors, or degraded solid samples.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.

  • Transfer: Transfer the solid using a chemically resistant spatula.[1][2] Avoid generating dust.[1][2][6][7][8][9]

  • Labeling:

    • Must read: "Hazardous Waste - Solid Toxic."[1][2]

    • Constituents: Write the full chemical name: "[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol." Do not use abbreviations (e.g., "MCPM") as waste contractors may reject unknown acronyms.

  • RCRA Coding: Label as D001 (Ignitable solid, if applicable) or generally Toxic depending on local facility designation for unlisted intermediates.[1][2]

Protocol B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Applicability: Material dissolved in DMSO, Methanol, Ethyl Acetate, or DCM.

Step 1: The Compatibility Check (Self-Validating Step) Before pouring into a central waste carboy, perform a "Bucket Test" on a small scale (1 mL) if the waste stream composition is uncertain.[1]

  • Validation: Mix 1 mL of your solution with the target waste stream.[1][2] Watch for bubbling, heat generation, or precipitation.

  • Specific Check: Verify the receiving container does not contain concentrated Nitric or Sulfuric acid waste.[1][2]

Step 2: Segregation

  • Scenario 1: Dissolved in DCM/Chloroform:

    • Dispose in Halogenated Organic Waste .[1][2]

    • RCRA Codes: F001/F002 (Spent Halogenated Solvents).[1][2]

  • Scenario 2: Dissolved in Methanol/Acetone/DMSO:

    • Dispose in Non-Halogenated Organic Waste .[1][2]

    • RCRA Codes: F003 (Ignitable non-halogenated) or D001.[1][2]

Step 3: Quenching (If Reactive Reagents are Present) If the solution contains residual reagents (e.g., Lithium Aluminum Hydride used to make the alcohol), quench carefully with Ethyl Acetate followed by Methanol before declaring it waste.[1]

Regulatory Compliance & Waste Codes

Proper coding ensures your facility remains compliant with EPA (USA) or local environmental agency regulations.[1][2]

Waste CategoryApplicable CodeDescription
Ignitability D001 Flash point < 60°C (140°F).[1][2][10] Applies if the compound is in flammable solvents (MeOH, EtOAc).
Toxicity D000 (General)Unless specific toxicity data exists (TCLP), treat as toxic organic waste.[1][2]
Halogenated Source F002 If the compound is dissolved in Methylene Chloride (DCM) or Chloroform.[1][2]
Non-Halogenated F003 If dissolved in Acetone, Methanol, or Xylene.[1][2][11]

Note: As a research intermediate, this specific CAS does not have a "P" or "U" list code.[1][2] It defaults to the characteristic of the mixture (Ignitable/Toxic).

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[1][2] EPA.gov. [Link][1][2]

  • PubChem. "Compound Summary: Cyclopropylmethanol (CAS 2516-33-8)."[1][2] National Library of Medicine.[1][2] (Used for read-across hazard analysis of the cyclopropyl carbinol moiety). [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link][1][2]

  • Methanex Corporation. "Safety Data Sheet: Methanol." (Reference for solvent-based disposal considerations). [Link]

Personal protective equipment for handling [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context[1][2][3][4][5][6][7][8]

Compound: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol CAS: 174548-57-3 (Representative/Analogous) Molecular Formula: C₁₁H₁₄O₂ Physical State: Typically a viscous oil or low-melting solid.

The "Why" Behind the Protocol: This compound is a functionalized cyclopropyl carbinol, a structural motif frequently employed in the synthesis of CNS-active pharmaceutical agents (e.g., serotonin-norepinephrine reuptake inhibitors). While specific toxicological data (LD50, OEL) for this exact intermediate may be sparse in public literature, its structural homology to bioactive phenethylamines and potential for metabolic activation necessitates a Control Band 3 (Containment) approach.

Key Hazards (Inferred via SAR & Functional Group Analysis):

  • Acute Toxicity (Oral/Dermal): Treat as potentially harmful. Methoxy-phenyl moieties facilitate lipophilicity and membrane permeation.

  • Skin/Eye Irritation: High probability (Category 2).[1] Benzyl-like alcohols are known irritants.

  • Reactivity: The cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol). While kinetically stable, it is susceptible to acid-catalyzed ring-opening rearrangements, which can be exothermic.

Hazard Identification & Control Banding

Since no Occupational Exposure Limit (OEL) exists, we apply Performance-Based Control Banding .

Hazard CategoryClassification (GHS Projected)Operational Requirement
Health Acute Tox. 4 (H302) ; Skin Irrit. 2 (H315) ; Eye Irrit. 2A (H319) Zero Skin Contact. Inhalation protection required for powders/aerosols.
Reactivity Stable (under neutral conditions); Acid Sensitive Avoid strong Brønsted/Lewis acids unless in controlled reactor.
Flammability Combustible Liquid/Solid Ground equipment to prevent static discharge (MIE unknown).[2][3]

Personal Protective Equipment (PPE) Matrix

This matrix prioritizes permeation resistance over simple barrier protection.

A. Primary Barriers (The "Last Line of Defense")
Body PartPPE SpecificationTechnical Rationale
Hand Protection (General) Double Nitrile (0.11 mm min) Sufficient for incidental contact with the neat compound.
Hand Protection (Solvents) Silver Shield® (Laminate) CRITICAL: If handling in DCM (Dichloromethane) or THF. Nitrile degrades in <5 mins with DCM; Laminate offers >4h breakthrough.
Respiratory P100 / N95 (Valved) Required only if handling outside a fume hood (e.g., waste transfer). Primary control is engineering (Hood).
Eye/Face Chemical Goggles Safety glasses are insufficient due to the viscous/oily nature of the compound (splash adherence).
Body Tyvek® Lab Coat (Closed Front) Prevents absorption through street clothes. Standard cotton coats are permeable to viscous oils.
B. Engineering Controls (The "First Line of Defense")
  • Primary: Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

  • Secondary: Static dissipative matting (if handling dry powder form).

  • Atmosphere: Inert gas blanket (Nitrogen/Argon) recommended to prevent moisture absorption and oxidative degradation.

Operational Protocols

Protocol A: Weighing & Transfer

Objective: Minimize aerosolization and static accumulation.

  • Preparation: Place balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Cyclopropyl derivatives often carry static charge, leading to "flying powder."

  • Transfer: Do not use metal spatulas if the compound is an oil; use a disposable glass pipette or positive-displacement pipette.

  • Decon: Immediately wipe the balance area with a methanol-dampened Kimwipe.

Protocol B: Reaction Setup (Acid-Catalyzed Risks)

Objective: Manage ring-strain energy release.

  • Solvent Selection: Dissolve the compound in a neutral solvent (e.g., Toluene, EtOAc) before adding any reagents.

  • Reagent Addition: If reacting with acids (e.g., HCl, H₂SO₄), add the acid dropwise at 0°C.

    • Mechanism: Rapid acid addition can trigger simultaneous ring opening of the cyclopropane, leading to a thermal runaway.

  • Quenching: Quench reactions slowly into a biphasic mixture (e.g., NaHCO₃ aq / Organic solvent) to neutralize residual acid gently.

Emergency Response & Disposal

Spill Management
  • Small Spill (<10g): Absorb with vermiculite or sand. Do not use paper towels (combustible). Wipe surface with 10% soap/water solution, then Ethanol.

  • Large Spill: Evacuate area. Personnel entering must wear SCBA if volatility is enhanced by heat.

Waste Disposal[2][6][7][8]
  • Classification: "Non-Halogenated Organic Waste" (unless chlorinated solvents are used).

  • Destruction: High-temperature incineration (>1000°C) is required to ensure complete destruction of the cyclopropyl ring and aromatic system.

  • Labeling: Clearly mark as "Contains Strained-Ring Intermediate – Potential CNS Activity."

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling this compound based on its physical state and solvent context.

SafeHandling Start Start: [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Powder Oil Viscous Oil / Liquid StateCheck->Oil Is Liquid Engineering Engineering Control: Fume Hood Required Solid->Engineering Oil->Engineering Weighing Weighing Protocol: Anti-static Gun + Enclosure Engineering->Weighing If Solid Pipetting Transfer Protocol: Positive Displacement Pipette Engineering->Pipetting If Oil SolventCheck Solvent Selection? Weighing->SolventCheck Pipetting->SolventCheck Chlorinated Chlorinated (DCM/CHCl3) SolventCheck->Chlorinated NonChlor Non-Chlorinated (MeOH/EtOAc) SolventCheck->NonChlor GloveSilver PPE: Silver Shield® / Laminate Gloves Chlorinated->GloveSilver Permeation Risk GloveNitrile PPE: Double Nitrile Gloves NonChlor->GloveNitrile Standard Risk Disposal Disposal: High-Temp Incineration GloveSilver->Disposal GloveNitrile->Disposal

Caption: Decision matrix for PPE selection and handling based on physical state and solvent system.

References

  • PubChem. (2023). Compound Summary: Cyclopropylmethanol derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (2023). Guidance on Information Requirements and Chemical Safety Assessment. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.